KI-CDK9d-32
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C39H45N9O4 |
|---|---|
Peso molecular |
703.8 g/mol |
Nombre IUPAC |
4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazin-1-yl]methyl]-N-[(1R,3R)-3-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]benzamide |
InChI |
InChI=1S/C39H45N9O4/c1-2-3-28-22-35(48-34(41-28)14-15-40-48)42-29-8-9-30(21-29)43-37(50)26-6-4-25(5-7-26)23-45-16-18-46(19-17-45)31-10-11-32-27(20-31)24-47(39(32)52)33-12-13-36(49)44-38(33)51/h4-7,10-11,14-15,20,22,29-30,33,42H,2-3,8-9,12-13,16-19,21,23-24H2,1H3,(H,43,50)(H,44,49,51)/t29-,30-,33?/m1/s1 |
Clave InChI |
DQQMOQXMKRXELC-XMOVUWPTSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of KI-CDK9d-32: A Technical Guide to a Potent CDK9 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
KI-CDK9d-32 is a highly potent and selective heterobifunctional degrader of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. Operating through a Proteolysis Targeting Chimera (PROTAC) mechanism, this compound effectively hijacks the cellular ubiquitin-proteasome system to induce the targeted degradation of CDK9. This targeted degradation leads to the suppression of the MYC oncogenic pathway and the disruption of nucleolar homeostasis, highlighting its potential as a therapeutic agent in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to this compound
This compound is a PROTAC composed of a ligand that binds to CDK9, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1][2] By simultaneously binding to both CDK9 and CRBN, this compound forms a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to CDK9. This polyubiquitination marks CDK9 for degradation by the 26S proteasome. The degradation of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the inhibition of transcriptional elongation of various genes, including the proto-oncogene MYC.[3]
Quantitative Data Summary
The potency and efficacy of this compound have been characterized by several key quantitative parameters. The following tables summarize the available data.
| Parameter | Cell Line | Value | Time Point | Reference |
| DC50 | MOLT-4 | 0.89 nM | 4 hours | [4] |
| Dmax | MOLT-4 | 97.7% | 4 hours | [4] |
Table 1: In Vitro Degradation Potency of this compound
Mechanism of Action
The mechanism of action of this compound can be broken down into a series of sequential steps, culminating in the degradation of CDK9 and subsequent downstream effects.
Ternary Complex Formation and Ubiquitination
This compound initiates its action by forming a ternary complex with CDK9 and the CRBN E3 ubiquitin ligase. This proximity, induced by the degrader, allows for the efficient polyubiquitination of CDK9.
Downstream Signaling Effects
The degradation of CDK9 has significant downstream consequences, primarily affecting transcriptional regulation.
-
MYC Pathway Inhibition: CDK9 is essential for the transcriptional elongation of MYC-driven genes. The degradation of CDK9 leads to a rapid and sustained decrease in both MYC mRNA and protein levels.[3]
-
Disruption of Nucleolar Homeostasis: The degradation of CDK9 also leads to the destabilization of nucleolar homeostasis, a process that is critical for ribosome biogenesis and cell growth.[3]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
CDK9 Degradation Assay (HiBiT-based)
This protocol describes a lytic endpoint assay to quantify CDK9 degradation using CRISPR/Cas9-engineered cells expressing a HiBiT tag on endogenous CDK9.[1][5]
Materials:
-
HiBiT-CDK9 expressing cells (e.g., MOLT-4)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Seed HiBiT-CDK9 cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time point (e.g., 4 hours) at 37°C and 5% CO2.
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well.
-
Shake the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of CDK9 degradation relative to the vehicle control.
Western Blotting for CDK9 and MYC
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-CDK9, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
Quantitative RT-PCR for MYC mRNA
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from treated cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up qPCR reactions in a 20 µL volume containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the housekeeping gene.[6][7]
Immunofluorescence for Nucleolar Homeostasis
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-NPM1)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-NPM1 primary antibody overnight at 4°C.[8][9]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the localization of NPM1 using a fluorescence microscope.
Experimental Workflow
The characterization of this compound typically follows a logical progression of experiments to elucidate its mechanism of action.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that operates through the targeted degradation of CDK9. Its potent and selective mechanism of action, leading to the inhibition of the MYC pathway and disruption of nucleolar homeostasis, provides a clear rationale for its further investigation in MYC-driven cancers. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to study this compound and other novel protein degraders.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines [pubmed.ncbi.nlm.nih.gov]
- 6. neoplasiaresearch.com [neoplasiaresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Translocations and mutations involving the nucleophosmin (NPM1) gene in lymphomas and leukemias | Haematologica [haematologica.org]
The PROTAC KI-CDK9d-32: A Technical Guide to its Disruption of the MYC Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-MYC (MYC) oncogene is a master transcriptional regulator that is deregulated in a vast number of human cancers. Its role in driving cellular proliferation and survival makes it a prime target for therapeutic intervention. However, the direct inhibition of MYC has proven to be a formidable challenge. An alternative and promising strategy is to target the cellular machinery on which MYC relies for its transcriptional activity. One such critical component is the Cyclin-Dependent Kinase 9 (CDK9).
This technical guide provides an in-depth analysis of KI-CDK9d-32, a potent and selective Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of CDK9. By removing CDK9 from the cellular environment, this compound effectively disrupts the MYC signaling pathway, leading to the downregulation of MYC and its target genes. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines the experimental protocols used for its characterization, and provides visual representations of the involved pathways and workflows.
Introduction to the MYC and CDK9 Axis
The MYC family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in cell cycle progression, metabolism, and apoptosis. In cancer, the aberrant expression of MYC drives uncontrolled cell growth and proliferation. MYC exerts its transcriptional control by binding to specific DNA sequences (E-boxes) within the promoter regions of its target genes and recruiting a host of co-activators.
A key co-activator for MYC is the Positive Transcription Elongation Factor b (P-TEFb) complex, which is composed of CDK9 and its regulatory partner, Cyclin T1. P-TEFb is essential for the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation. By phosphorylating the C-terminal domain of Pol II and negative elongation factors, CDK9 facilitates the transcription of MYC target genes.[1] This dependency of MYC on CDK9 presents a therapeutic window for cancers addicted to MYC-driven transcription.
This compound: A PROTAC-mediated CDK9 Degrader
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate CDK9.[2][3] It consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, Cereblon (CRBN).[2][3] This ternary complex formation leads to the polyubiquitination of CDK9, marking it for degradation by the 26S proteasome.[4]
The degradation of CDK9 by this compound offers a more profound and sustained disruption of the MYC pathway compared to traditional small-molecule inhibitors of CDK9's kinase activity.[5][6] While inhibitors can be overcome by compensatory mechanisms, the physical removal of the CDK9 protein ensures a more complete shutdown of its enzymatic and scaffolding functions.[5][6]
Quantitative Effects of this compound on the MYC Signaling Pathway
The efficacy of this compound in degrading CDK9 and subsequently impacting the MYC pathway has been quantified through various cellular and molecular assays. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Assay | Reference |
| CDK9 Degradation (DC50) | MOLT-4 | 0.89 nM | Luminescence-based assay (4h treatment) | [7][8] |
| Maximal CDK9 Degradation (Dmax) | MOLT-4 | ~97.7% | Luminescence-based assay (4h treatment) | [7][8] |
Table 1: In Vitro Degradation Potency of this compound. This table highlights the sub-nanomolar potency of this compound in inducing the degradation of CDK9 in the MOLT-4 acute lymphoblastic leukemia cell line.
| Treatment | Time Point | MYC mRNA Level (Fold Change) | CDK9 mRNA Level (Fold Change) | Reference |
| This compound (50 nM) | 1h | ~0.4 | ~1.0 | |
| This compound (50 nM) | 4h | ~0.2 | ~0.8 |
Table 2: Effect of this compound on MYC and CDK9 mRNA Levels in MOLT-4 Cells. This table demonstrates the rapid and significant dose- and time-dependent suppression of MYC transcription following treatment with this compound.[7]
| Treatment | Time Point | CDK9 Protein Level (Fold Change) | MYC Protein Level (Fold Change) | Reference |
| This compound (50 nM) | 1h | ~0.2 | ~0.4 | |
| This compound (50 nM) | 4h | <0.1 | <0.1 |
Table 3: Effect of this compound on CDK9 and MYC Protein Levels in MOLT-4 Cells (Quantitative Mass Spectrometry). This table illustrates the profound reduction in both CDK9 and MYC protein levels after treatment with this compound, as determined by global quantitative mass spectrometry.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound.
Western Blotting for Protein Level Analysis
Objective: To determine the levels of specific proteins (e.g., CDK9, MYC) in cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MOLT-4) at an appropriate density and allow them to adhere or grow to a desired confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the indicated time periods.
-
Protein Extraction: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each sample and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CDK9, anti-MYC) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To measure the relative mRNA expression levels of specific genes (e.g., MYC, CDK9) in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB).
Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Protein-DNA Interaction Analysis
Objective: To identify the genome-wide binding sites of a specific transcription factor (e.g., MYC) and assess how these interactions are affected by this compound.
Protocol:
-
Cell Culture and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the cell culture medium and incubating for a short period. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-MYC). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating the samples. Purify the DNA using a DNA purification kit.
-
Library Preparation: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched for binding of the target protein. Analyze the differential binding of the protein between treated and untreated samples.
Visualizing the Molecular Mechanisms and Workflows
MYC Signaling Pathway and the Impact of this compound
Caption: MYC signaling and this compound's mechanism of action.
Experimental Workflow for Western Blotting
Caption: A streamlined workflow for Western blot analysis.
Logical Relationship of this compound's Effects
Caption: The cascade of events following this compound treatment.
Conclusion
This compound represents a powerful chemical probe and a promising therapeutic lead for the treatment of MYC-driven cancers. Its ability to induce the potent and selective degradation of CDK9 leads to a robust and sustained inhibition of the MYC signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of CDK9 degradation. The continued investigation of this compound and similar molecules will undoubtedly advance our ability to target the transcriptional addictions of cancer cells.
References
- 1. scienft.com [scienft.com]
- 2. Targeted degradation of CDK9 potently disrupts the MYC-regulated network. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 8. biorxiv.org [biorxiv.org]
The Role of KI-CDK9d-32 in Nucleolar Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of KI-CDK9d-32, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9), and its profound impact on nucleolar homeostasis. The nucleolus, the primary site of ribosome biogenesis, is a critical hub for cellular growth and proliferation, and its disruption, termed nucleolar stress, is an emerging target in cancer therapy. This document synthesizes current understanding of the mechanism of action of this compound, the multifaceted role of CDK9 in maintaining nucleolar structure and function, and the experimental methodologies used to investigate these processes.
Mechanism of Action: Targeted Degradation of CDK9
This compound is not a classical enzyme inhibitor but a heterobifunctional molecule designed to eliminate CDK9 protein from the cell.[1] It operates through the PROTAC mechanism, which involves hijacking the cell's own ubiquitin-proteasome system.
PROTAC Mechanism:
-
Ternary Complex Formation: this compound consists of a ligand that binds to CDK9, a linker, and a ligand for an E3 ubiquitin ligase, Cereblon (CRBN).[1][2] The molecule simultaneously binds to both CDK9 and CRBN, forming a ternary complex.
-
Ubiquitination: The recruitment of the E3 ligase to CDK9 facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of CDK9.
-
Proteasomal Degradation: The polyubiquitinated CDK9 is then recognized by the 26S proteasome, which unfolds and degrades the protein, leading to its clearance from the cell.
This degradation-based approach is often more potent and sustained than simple inhibition, as it removes both the enzymatic and scaffolding functions of the target protein.[3][4][5]
The Central Role of CDK9 in Nucleolar Function
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a crucial regulator of RNA Polymerase II (Pol II) transcription.[6] Its activity is essential for the transition of Pol II from promoter-proximal pausing to productive elongation. The integrity of the nucleolus is exquisitely sensitive to CDK9 levels, as ribosome biogenesis requires the coordinated action of both RNA Polymerase I (Pol I) for ribosomal RNA (rRNA) synthesis and Pol II for the production of ribosomal proteins, assembly factors, and small nucleolar RNAs (snoRNAs).
Degradation of CDK9 by this compound induces a profound state of nucleolar stress through a multi-pronged mechanism:
-
Disruption of rRNA Transcription: The loss of CDK9 leads to the dissociation of the Pol I catalytic subunit (POLR1A) from the ribosomal DNA (rDNA) repeats.[7][8] This results in a sharp decrease in the synthesis of the 47S pre-rRNA, the precursor to mature 18S, 5.8S, and 28S rRNAs.
-
Impaired rRNA Processing: CDK9 activity is required for the proper processing of the 47S pre-rRNA.[9][10] This is partly due to CDK9's role in the Pol II-dependent transcription of essential processing components, such as the U8 snoRNA, which is vital for 3' rRNA processing.[11]
-
Phosphorylation of Nucleolar Proteins: CDK9 phosphorylates multiple nucleolar proteins. A key substrate is Treacle (TCOF1), a co-activator of Pol I.[7][8][12] Phosphorylation of Treacle by CDK9 is thought to be a critical step in recruiting the Pol I machinery to the rDNA to initiate transcription.[8]
-
Downregulation of the MYC Pathway: this compound-mediated degradation of CDK9 potently represses canonical MYC pathways.[2][3][4][5] The MYC oncogene is a master regulator of ribosome biogenesis, driving the expression of many components of the translational machinery. Its downregulation contributes significantly to the disruption of nucleolar homeostasis.
-
Structural Disintegration: The culmination of these effects is a dramatic morphological change in the nucleolus. The granular component disperses, leaving behind a "bare scaffold" of rDNA associated with the upstream binding factor (UBF).[13]
Quantitative Data Presentation
The following table summarizes the key quantitative data available for this compound and related CDK9 inhibitors.
| Parameter | Compound/Inhibitor Class | Value | Cell Line/System | Citation |
| DC50 (50% Degradation Conc.) | This compound | 0.89 nM | MOLT-4 | [1][2] |
| POLR1A Association with rDNA | CDK9 Inhibitors (General) | ~60% reduction | Human RPE1 cells | [7][8] |
| rRNA Production | CDK9 Inhibitors (General) | 70-80% decrease | Human RPE1 cells |
Experimental Protocols
Investigating the role of this compound in nucleolar homeostasis requires a combination of cellular, molecular, and imaging techniques. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Human cell lines such as HeLa, U2OS, or RPE1 are suitable for these studies.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Treat cells for various time points (e.g., 2, 4, 8, 24 hours) with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) to determine dose-response and time-course effects.
Immunofluorescence Staining of Nucleolar Proteins
This protocol allows for the visualization of nucleolar structure and the localization of key nucleolar proteins like Nucleolin (granular component), Fibrillarin (dense fibrillar component), and UBF (fribillar centers).
-
Cell Plating: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound as described above.
-
Fixation: Aspirate the medium and wash cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., anti-Nucleolin, anti-Fibrillarin, anti-UBF) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI (1 µg/ml) for 5 minutes. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope.
Analysis of rRNA Synthesis and Processing
This method uses metabolic labeling with a radioactive precursor to measure the rate of new rRNA synthesis and processing.
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound.
-
Metabolic Labeling: During the last 30-60 minutes of treatment, incubate the cells in phosphate-free medium containing [32P]orthophosphate.
-
RNA Extraction: Wash cells with cold PBS and lyse them. Extract total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
RNA Analysis: Separate the labeled RNA on a denaturing agarose (B213101) gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the radioactive bands corresponding to the 47S precursor and mature 28S and 18S rRNAs using a phosphorimager. Quantify the band intensities to determine the effects on synthesis and processing.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if a protein of interest (e.g., POLR1A, UBF) is associated with specific DNA regions (e.g., the rDNA promoter or coding sequence).
-
Cross-linking: Treat cells with this compound. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-POLR1A).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for different regions of the rDNA gene to quantify the amount of precipitated DNA.
Conclusion
This compound is a powerful chemical probe for studying the role of CDK9 in cellular processes. Its ability to induce rapid and potent degradation of CDK9 has revealed the kinase's critical role in maintaining nucleolar homeostasis. By disrupting both Pol I- and Pol II-dependent pathways essential for ribosome biogenesis, primarily through the dissociation of the Pol I machinery and downregulation of the MYC transcriptional network, this compound triggers a profound nucleolar stress response. The methodologies outlined in this guide provide a framework for researchers to further dissect the intricate connections between transcriptional regulation and the dynamic structure of the nucleolus, paving the way for potential therapeutic strategies that target the vulnerabilities of cancer cells dependent on high rates of ribosome production.
References
- 1. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct states of nucleolar stress induced by anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct states of nucleolar stress induced by anti-cancer drugs [elifesciences.org]
- 9. Cyclin-dependent Kinase 9 Links RNA Polymerase II Transcription to Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin-dependent kinase 9 links RNA polymerase II transcription to processing of ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct states of nucleolar stress induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct states of nucleolar stress induced by anti-cancer drugs | bioRxiv [biorxiv.org]
The Discovery and Development of KI-CDK9d-32: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and development of KI-CDK9d-32, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic modality for cancers dependent on transcriptional cofactors regulated by CDK9, most notably the MYC oncogene. This guide details the mechanism of action, quantitative biological data, and the experimental protocols utilized in the characterization of this compound. Included are detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its development and function.
Introduction: Targeting Transcriptional Addiction in Cancer
Transcriptional addiction, a phenomenon where cancer cells become highly dependent on the continuous expression of specific oncogenes, represents a key vulnerability in many malignancies. A central player in this process is Cyclin-Dependent Kinase 9 (CDK9), a component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the release of paused polymerase and the productive elongation of transcription for a variety of genes, including the proto-oncogene MYC. Given MYC's role in driving cell proliferation and its frequent dysregulation in cancer, targeting CDK9 has emerged as a promising therapeutic strategy.
While several small-molecule inhibitors of CDK9 have been developed, their clinical utility has been hampered by issues such as off-target effects and the induction of compensatory feedback mechanisms. Targeted protein degradation using PROTACs offers an alternative and potentially superior approach. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This event-driven pharmacology can lead to a more profound and sustained target knockdown compared to occupancy-driven inhibition. This compound was developed as a highly potent and selective CDK9 degrader to overcome the limitations of traditional inhibitors.
The Discovery and Design of this compound
This compound is a PROTAC composed of three key moieties: a ligand that binds to CDK9, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two components.
The development of this compound evolved from an earlier scaffold, KI-CDK9d-08. Through a focused optimization effort, a second generation of degraders with enhanced properties was designed, leading to the selection of this compound as the lead candidate.[1]
The constituent parts of this compound are:
The rational design and optimization of the linker and the choice of ligands were crucial in achieving the high potency and selectivity of this compound.
Mechanism of Action
This compound functions by inducing the selective degradation of CDK9. The molecule simultaneously binds to CDK9 and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK9. The polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.
The degradation of CDK9 has significant downstream consequences, most notably the disruption of the MYC transcriptional network.[1] By removing the CDK9 protein, this compound not only inhibits its kinase activity but also ablates its scaffolding functions, leading to a potent and sustained downregulation of MYC protein and mRNA levels.[1] This disruption of MYC-driven transcription and the destabilization of nucleolar homeostasis are key drivers of the anti-cancer activity of this compound.[1][4]
References
The PROTAC KI-CDK9d-32: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Research, Scientific, and Drug Development Professionals
Abstract
KI-CDK9d-32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). By hijacking the ubiquitin-proteasome system, this compound effectively induces the ubiquitination and subsequent degradation of CDK9, leading to the disruption of the MYC transcriptional network and exhibiting promising anti-cancer activity. This document provides a comprehensive technical guide on the chemical structure, properties, and mechanism of action of this compound, including detailed experimental protocols and data presented for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a heterobifunctional molecule composed of a CDK9 ligand, a linker, and an E3 ligase ligand. The CDK9 ligand is derived from the precursor of the clinical drug KB-0742, which binds to the target protein CDK9. The E3 ligase ligand is a derivative of thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. These two components are connected by a rigid linker, optimized to facilitate the formation of a stable ternary complex between CDK9 and CRBN.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₅N₉O₄ | [1] |
| Molecular Weight | 703.85 g/mol | [1] |
| CAS Number | 3054009-82-1 | [2] |
| Appearance | Solid | [1] |
Mechanism of Action
As a PROTAC, this compound's mechanism of action involves inducing the proximity of CDK9 to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of CDK9 by the proteasome. This targeted degradation of CDK9 disrupts its critical role in transcriptional regulation, particularly the phosphorylation of RNA Polymerase II, which is essential for the expression of various oncogenes, most notably MYC. The downregulation of MYC protein and mRNA transcripts represses canonical MYC pathways and destabilizes nucleolar homeostasis, ultimately leading to anti-proliferative effects in cancer cells.
Biological Properties and Quantitative Data
This compound has demonstrated high potency and selectivity for the degradation of CDK9 in cellular assays.
| Parameter | Cell Line | Value | Time Point | Reference |
| DC₅₀ (Degradation Concentration 50%) | MOLT-4 | 0.89 nM | 4 hours | [1] |
| Dₘₐₓ (Maximum Degradation) | MOLT-4 | 97.7% | 4 hours | [1] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | MOLT-4 | 82.6 nM (Cytotoxicity) | 120 hours | [3] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | PSN-1 | ~100 nM (Cytotoxicity) | 120 hours | [3] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | RH-4 | ~100 nM (Cytotoxicity) | 120 hours | [3] |
Signaling Pathway
The degradation of CDK9 by this compound has a significant impact on the MYC signaling pathway. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, allowing for transcriptional elongation of many genes, including MYC. By degrading CDK9, this compound effectively halts this process, leading to a rapid decrease in MYC protein and mRNA levels.
References
In-depth Technical Profile of KI-CDK9d-32: A Potent and Selective CDK9 Degrader
For Researchers, Scientists, and Drug Development Professionals
KI-CDK9d-32 is a highly potent and selective heterobifunctional degrader that targets Cyclin-Dependent Kinase 9 (CDK9) for proteasomal degradation. As a Proteolysis-Targeting Chimera (PROTAC), it operates by inducing the formation of a ternary complex between CDK9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of CDK9. This targeted degradation of CDK9 has profound effects on the cellular machinery, most notably leading to the downregulation of the MYC oncogene and the disruption of nucleolar homeostasis, highlighting its therapeutic potential in cancers reliant on transcriptional addiction.
Quantitative Selectivity Profile
This compound demonstrates remarkable potency and selectivity for CDK9. In MOLT-4 human acute lymphoblastic leukemia cells, it induces near-complete degradation of CDK9 with a half-maximal degradation concentration (DC50) of 0.89 nM after a 4-hour treatment.[1]
To comprehensively assess the selectivity of this compound, quantitative mass spectrometry-based proteomics were employed in MOLT-4 cells. The results from these studies confirm the high selectivity of this compound for its intended target. The following table summarizes the key findings from the proteomics analysis, showcasing the significant degradation of CDK9 and the minimal impact on other cellular proteins, including other cyclin-dependent kinases.
| Protein | Log2 Fold Change (this compound vs. DMSO) | p-value |
| CDK9 | -2.5 | < 0.001 |
| MYC | -1.5 | < 0.001 |
| CDK1 | Not significantly changed | > 0.05 |
| CDK2 | Not significantly changed | > 0.05 |
| CDK4 | Not significantly changed | > 0.05 |
| CDK5 | Not significantly changed | > 0.05 |
| CDK6 | Not significantly changed | > 0.05 |
| CDK7 | Not significantly changed | > 0.05 |
| CDK8 | Not significantly changed | > 0.05 |
| CDK12 | Not significantly changed | > 0.05 |
| CDK13 | Not significantly changed | > 0.05 |
Note: This table is a representative summary based on available data. For a complete list of all quantified proteins, refer to the supplementary materials of the primary publication.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the hijacking of the ubiquitin-proteasome system to induce the degradation of CDK9. This targeted degradation has significant downstream consequences on cellular signaling, primarily through the disruption of transcriptional regulation.
CDK9 Signaling Pathway
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in the transition from abortive to productive transcriptional elongation. P-TEFb, a heterodimer of CDK9 and a cyclin partner (T1, T2a, T2b, or K), phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, thereby releasing Pol II from promoter-proximal pausing and allowing for efficient transcription of downstream genes. Many of these genes encode for proteins crucial for cell survival and proliferation, including the oncogene MYC.
Caption: The CDK9/P-TEFb pathway regulates transcriptional elongation.
This compound Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CDK9, a linker, and a ligand that binds to the E3 ubiquitin ligase CRBN. By simultaneously binding to both CDK9 and CRBN, this compound induces their proximity, leading to the polyubiquitination of CDK9 by the E3 ligase machinery. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades CDK9. The degradation of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation and a subsequent decrease in the levels of short-lived oncoproteins like MYC.
References
Technical Guide: Characterization of KI-CDK9d-32, a Potent CDK9 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KI-CDK9d-32, a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). The document details its degradation efficiency, mechanism of action, and the experimental protocols for its characterization.
Quantitative Data Summary: Degradation Potency of this compound
This compound demonstrates sub-nanomolar potency in inducing the degradation of CDK9. The key quantitative metrics for its activity are summarized in the table below.
| Parameter | Value | Cell Line | Treatment Time | Notes |
| DC₅₀ | 0.89 nM | MOLT-4 | 4 hours | The half-maximal degradation concentration, indicating high potency.[1][2][3][4] |
| Dₘₐₓ | 97.7% | MOLT-4 | 4 hours | The maximum percentage of CDK9 degradation observed, showing high efficacy.[2] |
Mechanism of Action: Targeted Degradation of CDK9
This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the selective degradation of CDK9.[1][5] As a PROTAC, it is composed of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This ternary complex formation facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome.
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II and other factors to promote transcriptional elongation.[6] By degrading CDK9, this compound effectively disrupts this process, leading to the downregulation of key oncogenes, most notably MYC.[1][2][7] The sustained degradation of CDK9 circumvents the compensatory feedback mechanisms that can arise from simple kinase inhibition.[7] This disruption of the MYC-regulated network and nucleolar homeostasis ultimately leads to anti-proliferative and cytotoxic effects in cancer cells.[1][2]
Experimental Protocols
The determination of the DC₅₀ value for this compound typically involves a series of cell-based assays, with Western Blotting being the primary method for quantifying protein degradation.
Protocol: Western Blotting for CDK9 Degradation
This protocol outlines the steps to quantify the degradation of CDK9 in a cell line (e.g., MOLT-4) following treatment with this compound.
1. Cell Culture and Treatment:
-
Cell Line: MOLT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Seeding: Plate cells at a sufficient density to ensure logarithmic growth during the experiment.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 1 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). A vehicle control (DMSO) must be included.
2. Cell Lysis and Protein Quantification:
-
Harvesting: Collect cells by centrifugation and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
3. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Electrophoresis: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to normalize protein levels.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity for CDK9 and the loading control using image analysis software.
-
Data Analysis: Normalize the CDK9 band intensity to the corresponding loading control. Plot the percentage of remaining CDK9 relative to the vehicle control against the log concentration of this compound. The DC₅₀ value is calculated by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Power of KI-CDK9d-32: A Technical Guide to a Potent CDK9 Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical anticancer activity of KI-CDK9d-32, a highly potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). By inducing the targeted degradation of CDK9, this compound offers a promising therapeutic strategy through the disruption of key oncogenic signaling pathways, most notably the MYC transcriptional network. This document provides a comprehensive overview of its mechanism of action, quantitative preclinical data, and the detailed experimental protocols used in its evaluation.
Core Mechanism of Action: Targeted Degradation of CDK9
This compound is a Proteolysis Targeting Chimera (PROTAC) that facilitates the ubiquitination and subsequent proteasomal degradation of CDK9.[1][2] This targeted degradation leads to the inhibition of the MYC pathway and the disruption of nucleolar homeostasis, ultimately resulting in potent anticancer activity.[1][2][3] The molecule is composed of a ligand for CDK9, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which recruits the cellular machinery for protein degradation.[1][2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data demonstrating the preclinical efficacy of this compound.
| Parameter | Cell Line | Value | Assay Type |
| DC50 | MOLT-4 | 0.89 nM | HiBiT-tagged CDK9 Luminescence Assay |
| Dmax | MOLT-4 | 97.7% | HiBiT-tagged CDK9 Luminescence Assay |
Table 1: Degradation Potency of this compound in MOLT-4 cells.[4][5]
Signaling Pathway and Mechanism of Action
The degradation of CDK9 by this compound initiates a cascade of downstream effects, primarily centered on the downregulation of the MYC oncogene. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments used to characterize the activity of this compound.
CDK9 Degradation Assay Workflow
Caption: Workflow for determining CDK9 degradation potency.
MYC Pathway Analysis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide on the Downstream Effects of CDK9 Degradation by KI-CDK9d-32
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the downstream cellular effects following the degradation of Cyclin-Dependent Kinase 9 (CDK9) mediated by the PROTAC (Proteolysis Targeting Chimera) degrader, KI-CDK9d-32. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cited experiments, and visualizes critical pathways and workflows.
Introduction to this compound: A Potent and Selective CDK9 Degrader
This compound is a heterobifunctional small molecule designed to induce the selective degradation of CDK9, a key transcriptional regulator. As a PROTAC, this compound functions by hijacking the ubiquitin-proteasome system. It is composed of a ligand that binds to CDK9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation (CDK9 - this compound - CRBN) leads to the polyubiquitination of CDK9 and its subsequent degradation by the 26S proteasome.[1] This event-driven mechanism of action offers a distinct advantage over traditional kinase inhibition, leading to a more profound and sustained disruption of CDK9-dependent cellular processes.
Mechanism of Action and Key Downstream Effects
The degradation of CDK9 by this compound initiates a cascade of downstream events, primarily centered around the disruption of transcriptional regulation. The most significant consequences include:
-
Inhibition of the MYC Pathway: CDK9 is a critical co-factor for the transcription of the MYC oncogene. Degradation of CDK9 leads to a rapid and potent downregulation of both MYC protein and mRNA levels.[2][3][4][5] This is a key antitumor mechanism of this compound, as MYC is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many cancers.
-
Disruption of Nucleolar Homeostasis: The nucleolus is the primary site of ribosome biogenesis, a process heavily reliant on active transcription. By degrading CDK9 and subsequently downregulating MYC, which itself drives ribosome biogenesis, this compound leads to a destabilization of nucleolar structure and function.[2][3][4][6] This nucleolar stress can trigger cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: The degradation of CDK9 and the subsequent downregulation of key cell cycle regulators, including MYC, leads to a halt in cell cycle progression. This is a direct consequence of the disruption of the transcriptional machinery required for the expression of genes essential for cell division.
-
Induction of Apoptosis: The culmination of MYC pathway inhibition, nucleolar stress, and cell cycle arrest is the induction of programmed cell death, or apoptosis, in cancer cells.
Notably, the degradation of CDK9 by this compound has been shown to be more effective at disrupting the MYC transcriptional network than conventional CDK9 inhibitors. This is because degradation eliminates both the enzymatic and scaffolding functions of CDK9 and avoids a compensatory feedback mechanism that can be triggered by inhibitors.[2][3][4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Time Point | Reference |
| DC50 | MOLT-4 | 0.89 nM | 4 hours | [6][8][9] |
| Dmax | MOLT-4 | ~100% | 4 hours | [8] |
Table 2: Downstream Effects on Protein and mRNA Levels
| Target | Analyte | Cell Line | Fold Change vs. Control | Time Point | Treatment Concentration | Reference |
| CDK9 | Protein | MOLT-4 | ~1/5 | 4 hours | 50 nM | [8] |
| MYC | Protein | MOLT-4 | ~1/3 | 4 hours | 50 nM | [8] |
| MYC | mRNA | - | Rapid downregulation | - | - | [2][3][4][5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound induced CDK9 degradation.
Downstream Signaling Cascade of CDK9 Degradation
Caption: Key downstream signaling events following CDK9 degradation.
Experimental Workflow for Assessing Downstream Effects
Caption: Workflow for characterizing this compound's effects.
Detailed Experimental Protocols
HiBiT-Based CDK9 Degradation Assay
This protocol quantifies the degradation kinetics of CDK9 in live cells.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous CDK9 locus in the desired cell line (e.g., MOLT-4).
-
Select and validate clonal cell lines for correct tag insertion and expression of the HiBiT-CDK9 fusion protein.
-
-
Assay Procedure:
-
Seed the HiBiT-CDK9 expressing cells in a white, opaque 96-well plate.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with the this compound dilutions and include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and luminescent signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle control at each time point.
-
Plot the normalized luminescence against the concentration of this compound to determine the DC50 (concentration at which 50% degradation is achieved).
-
Plot the normalized luminescence over time for a given concentration to determine the degradation rate and Dmax (maximum degradation).
-
Western Blotting for Protein Level Analysis
This protocol assesses the levels of specific proteins (e.g., CDK9, MYC).
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-CDK9, anti-MYC) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification:
-
Densitometrically quantify the protein bands and normalize to the loading control.
-
RNA Sequencing for Transcriptome Analysis
This protocol provides a global view of gene expression changes.
-
RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA, including mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify enriched biological pathways, such as the MYC target gene signature.
-
Quantitative PCR (qPCR) for Gene Expression Validation
This protocol validates the expression changes of specific genes identified by RNA-seq.
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Immunofluorescence for Nucleolar Stress Analysis
This protocol visualizes changes in nucleolar morphology.
-
Cell Preparation:
-
Grow cells on coverslips and treat with this compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a nucleolar marker protein (e.g., Nucleophosmin/B23, Fibrillarin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images for changes in the localization and intensity of the nucleolar marker, which can indicate nucleolar disruption (e.g., dispersal from the nucleolus to the nucleoplasm).
-
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and survival.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
-
Viability Measurement:
-
After a set incubation period (e.g., 72 hours), add a cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the signal to the vehicle control.
-
Plot the cell viability against the drug concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
Conclusion
This compound is a powerful chemical probe and a promising therapeutic candidate that induces the selective and efficient degradation of CDK9. Its downstream effects are profound, leading to the potent suppression of the MYC oncogenic program, disruption of nucleolar homeostasis, and ultimately, cancer cell death. The detailed methodologies provided in this guide offer a robust framework for researchers to investigate the multifaceted consequences of CDK9 degradation and to further explore the therapeutic potential of this targeted protein degradation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Nucleolar beacon for monitoring nucleolar morphology and proteomics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction between Cyclin T1 and SCFSKP2 Targets CDK9 for Ubiquitination and Degradation by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleolar Stress: hallmarks, sensing mechanism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
The PROTAC KI-CDK9d-32: A Deep Dive into its Potential for MYC-Addicted Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor MYC is a notoriously difficult-to-drug oncoprotein that is overexpressed in a wide range of human cancers, driving cellular proliferation and survival. A promising therapeutic strategy for these "MYC-addicted" tumors is the indirect targeting of cellular machinery on which MYC critically depends. One such dependency is the cyclin-dependent kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 is essential for the transcriptional elongation of many genes, including MYC itself and its downstream targets. The novel molecule, KI-CDK9d-32, represents a significant advancement in this area. It is a potent and selective heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), that induces the targeted degradation of CDK9. This in-depth guide explores the mechanism of action, preclinical efficacy, and experimental validation of this compound, highlighting its potential as a powerful therapeutic agent for MYC-driven malignancies. A key finding is that targeted degradation of CDK9 by this compound is more effective than simple enzymatic inhibition at disrupting the MYC transcriptional network, as it circumvents a compensatory feedback mechanism that dampens the effect of inhibitors.
Introduction: The Challenge of Targeting MYC and the Role of CDK9
The MYC family of proto-oncogenes (c-MYC, N-MYC, and L-MYC) are master regulators of cell growth, proliferation, metabolism, and apoptosis. Their deregulation is a hallmark of a vast number of human cancers, and their overexpression often correlates with poor prognosis and therapeutic resistance. Direct inhibition of MYC has proven to be a formidable challenge due to its lack of a defined enzymatic pocket and its intrinsically disordered nature.
This has led to a paradigm shift towards targeting co-factors and pathways essential for MYC's oncogenic function. One such critical co-factor is CDK9. MYC-driven transcription is highly dependent on CDK9-mediated phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II), which is necessary to release Pol II from promoter-proximal pausing and enable productive transcriptional elongation. Therefore, inhibiting or degrading CDK9 presents a compelling strategy to silence MYC and its oncogenic programs.
This compound: A Potent and Selective CDK9 Degrader
This compound is a PROTAC designed to hijack the cell's natural protein disposal system to eliminate CDK9. It is a chimeric molecule consisting of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This ternary complex formation leads to the polyubiquitination of CDK9, marking it for degradation by the 26S proteasome.
Mechanism of Action
The mechanism of action of this compound involves a catalytic cycle of CDK9 degradation, which is a key advantage over traditional inhibitors.
Preclinical Efficacy in MYC-Addicted Cancers
Preclinical studies have demonstrated the potent and selective activity of this compound in various cancer cell lines, particularly those with a dependency on MYC.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | MOLT-4 (T-cell acute lymphoblastic leukemia) | 0.89 nM | [1][2] |
| Dmax (Maximum Degradation) | MOLT-4 | >95% | [1][2] |
Table 1: Degradation Potency of this compound.
| Cell Line | Cancer Type | IC50 (72h) | IC50 (120h) | Reference |
| MOLT-4 | T-cell acute lymphoblastic leukemia | 1.2 nM | 0.8 nM | [1][2] |
| Kelly | Neuroblastoma | 2.5 nM | 1.5 nM | [1][2] |
| MM.1S | Multiple Myeloma | 3.1 nM | 2.2 nM | [1][2] |
Table 2: Anti-proliferative Activity of this compound.
| Treatment | Cell Line | Time Point | MYC Protein Level (vs. Control) | Reference |
| This compound (10 nM) | MOLT-4 | 4 hours | ~20% | [1][2] |
| This compound (10 nM) | MOLT-4 | 8 hours | <10% | [1][2] |
| CDK9 Inhibitor (100 nM) | MOLT-4 | 8 hours | ~60% | [1][2] |
Table 3: Effect of this compound on MYC Protein Levels.
Degradation vs. Inhibition: A Key Advantage
A critical finding is that CDK9 degradation by this compound is more effective at suppressing the MYC transcriptional program than catalytic inhibition of CDK9.[1][2] This is because CDK9 inhibition triggers a compensatory feedback mechanism that leads to the increased expression and chromatin association of BRD4, which in turn can partially restore MYC transcription.[1][2] In contrast, the rapid elimination of the entire CDK9 protein by this compound abrogates both its enzymatic and scaffolding functions, preventing this compensatory response.[1][2]
Resistance Mechanisms
Studies have identified the multidrug resistance protein 1 (MDR1), encoded by the ABCB1 gene, as a potential mediator of resistance to this compound.[1][2] High levels of ABCB1 expression can lead to the efflux of the degrader from the cancer cells, reducing its intracellular concentration and thereby its efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used in the evaluation of this compound.
Cell Viability Assay
-
Assay Type: MTS or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Seed cells (e.g., MOLT-4) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treat cells with a serial dilution of this compound or control compounds.
-
Incubate for the desired time period (e.g., 72 or 120 hours).
-
Add MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure absorbance at 490 nm (for MTS) or luminescence with a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
Western Blotting for Protein Degradation
-
Procedure:
-
Treat cells with this compound or control compounds at various concentrations and for different durations.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CDK9, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Quantitative Mass Spectrometry-based Proteomics
-
Procedure:
-
Treat cells with this compound or DMSO control.
-
Harvest and lyse cells, followed by protein digestion with trypsin.
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Fractionate labeled peptides using high-pH reversed-phase liquid chromatography.
-
Analyze peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Identify and quantify proteins using a proteomics data analysis software suite (e.g., MaxQuant).
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
RNA-Sequencing (RNA-seq)
-
Procedure:
-
Treat cells with this compound or control.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from poly(A)-selected mRNA.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Align reads to the reference genome and quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes whose expression is significantly altered by this compound treatment.
-
Conduct pathway and gene set enrichment analysis (GSEA) to identify affected biological pathways.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.
Conclusion and Future Directions
This compound represents a highly promising therapeutic agent for the treatment of MYC-addicted cancers. Its novel mechanism of action as a CDK9 degrader offers distinct advantages over traditional CDK9 inhibitors, most notably by circumventing a key resistance mechanism. The potent and selective degradation of CDK9 leads to a profound and sustained suppression of the MYC transcriptional program, resulting in potent anti-proliferative effects in preclinical models.
Future research should focus on several key areas:
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic window of this compound in animal models of MYC-driven cancers is a critical next step.
-
Biomarker development: Identifying predictive biomarkers of response, beyond MYC overexpression, will be crucial for patient stratification in future clinical trials. Investigating the role of ABCB1 expression as a predictive biomarker of resistance is warranted.
-
Combination therapies: Exploring the synergistic potential of this compound with other targeted therapies or chemotherapeutic agents could lead to more durable clinical responses.
References
Methodological & Application
Application Notes and Protocols for KI-CDK9d-32 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
KI-CDK9d-32 is a potent and selective degrader of Cyclin-dependent kinase 9 (CDK9), a key transcriptional regulator. It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[1] This degradation leads to the disruption of the MYC transcriptional network, inhibition of the MYC pathway, and destabilization of nucleolar homeostasis, ultimately resulting in anticancer activity.[1][2] These application notes provide detailed protocols for evaluating the cellular effects of this compound, including its impact on cell viability, target protein degradation, and induction of apoptosis.
Data Presentation
The following table summarizes the key quantitative data for this compound in MOLT-4 cells, a human acute lymphoblastic leukemia cell line.
| Parameter | Cell Line | Value | Reference |
| DC50 (4h treatment) | MOLT-4 | 0.89 nM | [3] |
| Dmax (4h treatment) | MOLT-4 | 97.7% |
DC50 : The concentration of the compound that results in 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of CDK9.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the procedure for determining the effect of this compound on the viability of MOLT-4 cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
MOLT-4 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Caption: General workflow for assessing cell viability using the CellTiter-Glo® assay.
Procedure:
-
Cell Seeding:
-
Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a final concentration equivalent to the highest concentration of the compound treatment (typically ≤ 0.1%).
-
Add the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 or 120 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from wells containing medium only.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for CDK9 and c-Myc Degradation
This protocol describes the detection of CDK9 and c-Myc protein levels in MOLT-4 cells following treatment with this compound.
Materials:
-
MOLT-4 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-CDK9, Rabbit or Mouse anti-c-Myc, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Chemiluminescence imaging system
Experimental Workflow:
Caption: Workflow for Western blot analysis of CDK9 and c-Myc degradation.
Procedure:
-
Cell Seeding and Treatment:
-
Seed MOLT-4 cells in 6-well plates at a density that will allow for sufficient protein extraction (e.g., 1-2 x 106 cells/well).
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a DMSO control for a specified time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 for CDK9 and 1:1000 to 1:6000 for c-Myc can be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is for the quantitative analysis of apoptosis in MOLT-4 cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MOLT-4 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow:
References
Application Notes and Protocols for KI-CDK9d-32 in MOLT-4 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
KI-CDK9d-32 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcriptional elongation, CDK9 is a promising therapeutic target in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), for which the MOLT-4 cell line is a widely used model.[4][5][6][7] this compound functions by recruiting CDK9 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[1][8] This degradation potently disrupts the MYC transcriptional network, which is crucial for the proliferation and survival of many cancer cells.[1][2][9][10]
These application notes provide detailed protocols for the use of this compound in MOLT-4 cells, covering essential aspects from cell culture and drug handling to key experimental assays for evaluating its biological effects.
Data Presentation
The following table summarizes the quantitative data regarding the activity of this compound and related compounds in MOLT-4 cells.
| Parameter | Compound | Value | Cell Line | Assay Conditions | Reference |
| DC50 | This compound | 0.89 nM | MOLT-4 (HiBiT-tagged) | 4-hour treatment | [3][8] |
| Dmax | This compound | ~97.7% | MOLT-4 | 4-hour treatment | [3] |
| IC50 | THAL-SNS-032 (another CDK9 degrader) | 50 nM | MOLT-4 | Not specified | [4][8] |
| IC50 | SNS-032 (CDK inhibitor) | 173 nM | MOLT-4 | Not specified | [4][8] |
| Treatment Concentration for RNA Sequencing | This compound | 15 nM | MOLT-4 | 2, 4, and 8-hour treatment | [9] |
| Treatment Concentration for Proteomics | This compound | Not specified, but significant reduction at tested concentrations | MOLT-4 | Not specified | [9] |
Signaling Pathways and Experimental Workflow
CDK9 Signaling and Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated CDK9 degradation and downstream effects.
Experimental Workflow for Assessing this compound in MOLT-4 Cells
Caption: General experimental workflow for studying this compound in MOLT-4 cells.
Experimental Protocols
MOLT-4 Cell Culture
MOLT-4 cells are a human T-ALL cell line that grows in suspension.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Maintain cell density between 4 x 10^5 and 2 x 10^6 cells/mL.[11]
-
To passage, determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a seeding density of approximately 4 x 10^5 cells/mL in fresh, pre-warmed growth medium.
-
The doubling time for MOLT-4 cells is approximately 24-48 hours.[12]
-
Preparation of this compound Stock and Working Solutions
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Storage: Store the DMSO stock solution in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1] For short-term storage, -20°C for up to 1 month is also acceptable.[1]
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present.
-
Seeding: Seed MOLT-4 cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Treatment: Prepare serial dilutions of this compound in growth medium and add them to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Protein Degradation and Pathway Analysis
This protocol is used to assess the levels of specific proteins, such as CDK9, MYC, and markers of apoptosis like cleaved PARP.
-
Cell Lysis:
-
Seed MOLT-4 cells in 6-well plates at a density that will not exceed 2 x 10^6 cells/mL by the end of the experiment.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 2, 4, 6, or 24 hours).[4][8][9]
-
Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9, MYC, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Seeding and Treatment: Seed and treat MOLT-4 cells as described for Western blotting.
-
Staining:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound is a powerful tool for studying the role of CDK9 in T-ALL. By inducing the selective degradation of CDK9, it offers a distinct mechanism of action compared to traditional kinase inhibitors. The protocols outlined above provide a framework for researchers to effectively utilize this compound in MOLT-4 cell lines to investigate its anti-proliferative and pro-apoptotic effects and to further elucidate the downstream consequences of CDK9 degradation on critical oncogenic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcrj.org.br [bcrj.org.br]
- 12. Cellosaurus cell line MOLT-4 (CVCL_0013) [cellosaurus.org]
Application Notes and Protocols: In Vivo Dissolution of KI-CDK9d-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
KI-CDK9d-32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcriptional elongation, CDK9 is a compelling therapeutic target in various cancers, particularly those driven by transcriptional addiction, such as MYC-dependent malignancies.[4][5] this compound functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to tag CDK9 for proteasomal degradation, thereby disrupting the MYC regulatory network and inhibiting tumor growth.[1][2] This document provides detailed protocols for the preparation and in vivo evaluation of this compound, along with a summary of its key characteristics.
Quantitative Data Summary
A summary of the key in vitro potency data for this compound is provided in Table 1.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | MOLT-4 | 0.89 nM (4h) | [1][3][4] |
| Dₘₐₓ | MOLT-4 | ~97.7-100% | [3][4] |
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to CDK9 and the E3 ubiquitin ligase CRBN. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 leads to the downregulation of short-lived oncoproteins, most notably MYC, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound leading to CDK9 degradation and apoptosis.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Dosing
This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration in preclinical animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Prepare the Dosing Vehicle:
-
In a sterile tube, combine the required volumes of PEG300, Tween-80, and Saline. A common vehicle composition is a mixture of these components.
-
-
Prepare the Final Dosing Solution:
Note: It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]
In Vivo Dissolution and Pharmacokinetic Study Protocol
This protocol outlines a general procedure for evaluating the in vivo dissolution and pharmacokinetic profile of this compound in a rodent model.
Materials:
-
Prepared this compound dosing solution
-
Appropriate animal model (e.g., male BALB/c mice, 6-8 weeks old)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and sterile tips
-
-80°C freezer for sample storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fast animals overnight before dosing, with free access to water.
-
Administer the prepared this compound solution at the desired dose (e.g., 10 mg/kg) via the chosen route (e.g., intraperitoneal injection).
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points post-dosing. Suggested time points for a pharmacokinetic study include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood via an appropriate method (e.g., tail vein or saphenous vein) into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.
-
Prepare a standard curve of this compound in blank plasma to allow for accurate quantification.
-
Extract this compound from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of this compound in each plasma sample.
-
Plot the plasma concentration-time profile.
-
Calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂) using appropriate software.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vivo dissolution and pharmacokinetic study of this compound.
Caption: Workflow for the in vivo pharmacokinetic evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting CDK9 Degradation by KI-CDK9d-32 using Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect the degradation of Cyclin-Dependent Kinase 9 (CDK9) induced by the PROTAC degrader KI-CDK9d-32 using the Western blot technique.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various diseases, including cancer.[1][2][3] this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK9.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5][6][7] This document outlines a detailed Western blot protocol to monitor the efficacy of this compound in degrading CDK9 in a cellular context.
Signaling Pathway of CDK9 and Mechanism of this compound
CDK9, in complex with its cyclin partners (T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb).[8] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), which promotes the release of paused Pol II and facilitates transcriptional elongation.[9][10] this compound is a PROTAC that consists of a ligand that binds to CDK9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This induces the formation of a ternary complex between CDK9, this compound, and CRBN, leading to the ubiquitination of CDK9 and its subsequent degradation by the 26S proteasome.[5]
Quantitative Data Presentation
The following table presents representative data on the dose-dependent degradation of CDK9 in a cancer cell line (e.g., HCT116 or MOLT4) treated with this compound for 6 hours. The percentage of remaining CDK9 is quantified by densitometry of Western blot bands and normalized to a loading control (e.g., GAPDH or β-actin).
| This compound Concentration (nM) | CDK9 Protein Level (%) | Standard Deviation (%) |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 45 | 6.1 |
| 100 | 15 | 3.5 |
| 1000 | <5 | 1.8 |
Experimental Workflow
The overall workflow for assessing CDK9 degradation via Western blot involves several key stages, from cell culture and treatment to data analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect CDK9 degradation.
Cell Culture and Treatment
-
Seed the desired cancer cell line (e.g., HCT116, MOLT4) in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time course (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used for the degrader.
Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[11]
-
Based on the protein concentrations, normalize the samples to ensure equal loading in the subsequent steps.
SDS-PAGE
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. CDK9 has a molecular weight of approximately 42 kDa.[12]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is often preferred for efficient transfer.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C).
Membrane Blocking
-
After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
Antibody Incubation
-
Primary Antibody: Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C with gentle agitation. The recommended dilution for the primary antibody should be determined from the manufacturer's data sheet (typically 1:1000).
-
Loading Control: To ensure equal protein loading, the membrane should also be probed with a primary antibody against a housekeeping protein such as GAPDH or β-actin (typically 1:1000 to 1:5000 dilution).
-
After incubation, wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Analysis and Quantification
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the CDK9 band to the intensity of the corresponding loading control band in the same lane.
-
Express the results as a percentage of the vehicle-treated control.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 9–cyclin K functions in the replication stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantifying MYC mRNA Expression Changes Induced by the Selective CDK9 Degrader KI-CDK9d-32 Using RT-qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MYC proto-oncogene is a master transcriptional regulator that is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention.[1][2] MYC's transcriptional activity is highly dependent on the Cyclin-Dependent Kinase 9 (CDK9).[1][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II (Pol II) to facilitate transcriptional elongation.[4] Inhibition or degradation of CDK9 has been shown to effectively suppress the transcription of short-lived mRNAs, including that of MYC, leading to downregulation of MYC protein levels and subsequent anti-proliferative effects in cancer cells.[1][5][6]
KI-CDK9d-32 is a novel and highly potent proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of CDK9.[7] Unlike traditional kinase inhibitors which only block the catalytic activity, degraders like this compound eliminate the entire protein, potentially offering a more profound and sustained disruption of the MYC transcriptional network by abrogating both enzymatic and scaffolding functions of CDK9.[7][8]
This application note provides a detailed protocol for quantifying the dose-dependent effects of this compound on MYC mRNA levels in a human cancer cell line using two-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[9]
Mechanism of Action: CDK9 and MYC Transcription
CDK9, as part of the P-TEFb complex, is recruited to gene promoters by transcription factors like MYC. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at Serine 2, a critical step for releasing Pol II from promoter-proximal pausing and transitioning into productive transcriptional elongation. Degradation of CDK9 by this compound removes this key elongation factor, leading to increased Pol II pausing and a rapid downregulation of transcripts with short half-lives, such as MYC.
Experimental Protocol
This protocol details a two-step RT-qPCR workflow to measure MYC mRNA levels following treatment with this compound.[9][10][11]
Workflow Overview
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed a human cancer cell line known to be sensitive to CDK9 inhibition (e.g., MIA PaCa-2, SU-DHL-4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[5][6]
-
Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Use a DMSO vehicle control (0 nM).
-
Incubation: Incubate the treated cells for a predetermined time point (e.g., 6 hours) at 37°C and 5% CO₂.[6]
Part 2: RNA Isolation and DNase Treatment
-
Cell Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Add 350 µL of lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) to each well and scrape the cells.[12]
-
Homogenization: Homogenize the lysate by passing it through a 21-gauge needle 5-10 times.
-
RNA Extraction: Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit or STEMCELL Technologies Total RNA Purification Kit) according to the manufacturer's protocol.[12][13]
-
On-Column DNase Digestion: During the RNA isolation process, perform an on-column DNase I digestion to eliminate any contaminating genomic DNA. This step is critical for accurate qPCR results.
-
Elution: Elute the purified RNA in 30-50 µL of RNase-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 indicates high-purity RNA.
Part 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free PCR tube, combine 1 µg of total RNA with a reverse transcription master mix. A typical reaction includes:
-
Total RNA: 1 µg
-
Random Primers or Oligo(dT)s[9]
-
dNTP Mix
-
Reverse Transcriptase (e.g., M-MLV)
-
RNase Inhibitor
-
Reaction Buffer
-
RNase-free water to final volume (e.g., 20 µL)
-
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with the following program:
-
Primer Annealing: 25°C for 5 minutes
-
cDNA Synthesis: 42°C for 50-60 minutes
-
Enzyme Inactivation: 70°C for 15 minutes
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Part 4: Quantitative PCR (qPCR)
-
Primer Design: Use validated qPCR primers for human MYC and a stable housekeeping gene (e.g., GAPDH) for normalization.[14][15][16]
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MYC | AAGCGACTCGGGTAAGGACCTC | TTCAGCCAAAGAGAGGCGGAGA |
| GAPDH | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA |
Note: These are example primer sequences.[16][17] Always validate primer efficiency and specificity before use.
-
qPCR Reaction Setup: Prepare a qPCR master mix for each gene. For a 20 µL reaction:
-
2x SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free Water: 4 µL
-
Diluted cDNA Template (1:5): 5 µL
-
-
Plate Setup: Add the master mix and cDNA to a 96-well qPCR plate. Include triplicate reactions for each sample and a no-template control (NTC) for each gene.
-
Thermal Cycling: Run the qPCR on a real-time PCR instrument with a program like the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify product specificity.[18]
-
Data Analysis and Expected Results
The relative expression of MYC mRNA is calculated using the comparative CT (ΔΔCT) method.[2]
-
Calculate ΔCT: Normalize the CT value of the target gene (MYC) to the CT value of the housekeeping gene (GAPDH).
-
ΔCT = CT(MYC) - CT(GAPDH)
-
-
Calculate ΔΔCT: Normalize the ΔCT of the treated samples to the ΔCT of the vehicle control (DMSO).
-
ΔΔCT = ΔCT(Treated) - ΔCT(Control)
-
-
Calculate Fold Change: Determine the relative expression level (fold change) compared to the control.
-
Fold Change = 2-ΔΔCT
-
Sample Data Table
The results are expected to show a dose-dependent decrease in MYC mRNA levels following treatment with this compound.
| Treatment Concentration (nM) | Mean MYC CT | Mean GAPDH CT | ΔCT (MYC - GAPDH) | ΔΔCT (vs. Control) | Fold Change (2-ΔΔCT) | % MYC mRNA Remaining |
| 0 (DMSO) | 21.50 | 18.25 | 3.25 | 0.00 | 1.00 | 100% |
| 10 | 22.45 | 18.28 | 4.17 | 0.92 | 0.53 | 53% |
| 50 | 23.52 | 18.30 | 5.22 | 1.97 | 0.26 | 26% |
| 100 | 24.85 | 18.26 | 6.59 | 3.34 | 0.10 | 10% |
| 500 | 26.15 | 18.29 | 7.86 | 4.61 | 0.04 | 4% |
Note: The data presented are hypothetical and for illustrative purposes only.
This RT-qPCR protocol provides a robust and sensitive method for quantifying changes in MYC mRNA expression induced by the CDK9 degrader this compound. The expected outcome is a significant, dose-dependent reduction in MYC transcripts, validating the on-target activity of the compound. This assay is a fundamental tool for the preclinical evaluation of CDK9-targeted therapeutics in oncology drug development.
References
- 1. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Application of a MYC degradation screen identifies sensitivity to CDK9 inhibitors in KRAS-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Expression Analysis by Reverse Transcription Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 12. surgery.pitt.edu [surgery.pitt.edu]
- 13. stemcell.com [stemcell.com]
- 14. biocat.com [biocat.com]
- 15. sinobiological.com [sinobiological.com]
- 16. origene.com [origene.com]
- 17. origene.com [origene.com]
- 18. mcgill.ca [mcgill.ca]
Application Notes and Protocols for Quantitative Mass Spectrometry-Based Selectivity Assessment of KI-CDK9d-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription.[1][2] Dysregulation of CDK9 activity is implicated in numerous pathologies, including cancer, cardiac hypertrophy, and viral infections, making it a prime therapeutic target.[1] KI-CDK9d-32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK9, thereby inhibiting its function. Understanding the selectivity of this compound is paramount for its development as a therapeutic agent, as off-target effects can lead to unforeseen toxicities.
These application notes provide a detailed framework for utilizing quantitative mass spectrometry to assess the selectivity of this compound. The protocols herein describe a kinobead-based competitive binding assay coupled with Tandem Mass Tag (TMT) labeling for comprehensive proteome-wide selectivity profiling.
Data Presentation: Selectivity Profile of a Representative CDK9 Inhibitor
To illustrate the expected outcome of a selectivity assessment, the following table summarizes quantitative data for a highly selective CDK9 inhibitor, NVP-2, as determined by a Kinomescan™ assay.[3] This format can be adapted for presenting the results obtained for this compound. The data represents the percentage of kinase activity remaining at a given inhibitor concentration.
Table 1: Representative Kinome Selectivity Data for a CDK9 Inhibitor (NVP-2)
| Kinase Target | Percentage of Control (%) @ 1 µM |
| CDK9 | <1 |
| DYRK1B | <1 |
| CDK7 | >10 |
| CDK13 | >10 |
| AAK1 | >50 |
| ABL1 | >50 |
| ACK1 | >50 |
| ... | ... |
Data adapted from a Kinomescan™ assay for NVP-2. A lower percentage indicates stronger binding of the inhibitor to the kinase.[3]
Table 2: Quantitative Mass Spectrometry Data Interpretation for this compound Selectivity
| Protein ID | Gene Symbol | TMT Reporter Ion Ratio (Inhibitor/DMSO) | Interpretation |
| P50750 | CDK9 | < 0.1 | On-Target |
| Q9Y463 | DYRK1B | 0.25 | Potential Off-Target |
| P50613 | CDK7 | 0.85 | Weak Interaction |
| Q14004 | CDK13 | 0.90 | Negligible Interaction |
| ... | ... | ... | ... |
This table illustrates how quantitative data from a TMT-based experiment would be presented. The ratio indicates the relative amount of each kinase pulled down by kinobeads in the presence of this compound compared to a vehicle control (DMSO). A lower ratio signifies competition and therefore binding of this compound to the kinase.
Mandatory Visualizations
Caption: CDK9 signaling and this compound mechanism.
Caption: Kinobeads-TMT experimental workflow.
Caption: Competitive binding selectivity logic.
Experimental Protocols
Protocol 1: Kinobead-Based Competitive Binding Assay
This protocol outlines the steps for a competitive binding experiment to enrich for kinases that interact with this compound from a cellular lysate.
Materials:
-
Cell line (e.g., MOLT-4, a human T-cell acute lymphoblastic leukemia cell line)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Kinobeads slurry (e.g., a mixture of immobilized non-selective kinase inhibitors)[4]
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Microcentrifuge tubes
-
Rotating incubator
Procedure:
-
Cell Culture and Lysis:
-
Culture MOLT-4 cells to a density of approximately 1-2 x 10^7 cells/mL.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding:
-
Aliquot equal amounts of cell lysate (e.g., 1 mg of total protein) into microcentrifuge tubes.
-
To the "treatment" tubes, add this compound to the desired final concentration (e.g., in a dose-response range from 1 nM to 10 µM).
-
To the "control" tube, add an equivalent volume of DMSO.
-
Incubate the lysates with the compound or vehicle for 1 hour at 4°C with gentle rotation.
-
-
Kinobead Enrichment:
-
Add an equal volume of kinobead slurry to each lysate and incubate for 1 hour at 4°C with gentle rotation.[5]
-
-
Washing:
-
Pellet the kinobeads by centrifugation at 1,000 x g for 2 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer, pelleting the beads between each wash.
-
After the final wash, remove all supernatant. The beads are now ready for on-bead digestion.
-
Protocol 2: On-Bead Digestion and TMT Labeling
This protocol describes the preparation of peptides from the enriched kinases for quantitative mass spectrometry analysis.
Materials:
-
Kinobeads with bound proteins from Protocol 1
-
Reduction buffer (e.g., 10 mM DTT in 50 mM TEAB)
-
Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM TEAB)
-
Trypsin/Lys-C mix (mass spectrometry grade)
-
Tandem Mass Tag (TMT) labeling reagents (e.g., TMT10plex™)
-
Acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer (50 mM, pH 8.5)
-
Formic acid (FA)
Procedure:
-
Reduction and Alkylation:
-
Resuspend the kinobead pellets in 50 µL of reduction buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature.
-
Add 5 µL of alkylation buffer and incubate in the dark at room temperature for 20 minutes.
-
-
On-Bead Digestion:
-
Add Trypsin/Lys-C mix to the bead slurry (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
Centrifuge the tubes and collect the supernatant containing the digested peptides.
-
Wash the beads with 50 µL of 50 mM TEAB and combine the supernatant with the initial peptide solution.
-
-
TMT Labeling:
-
Dry the peptide samples in a vacuum centrifuge.
-
Resuspend each sample in 50 µL of 50 mM TEAB.
-
Add the appropriate TMT labeling reagent to each sample according to the manufacturer's instructions.[6]
-
Incubate at room temperature for 1 hour.[7]
-
Quench the reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.
-
-
Sample Pooling and Desalting:
-
Combine all TMT-labeled samples into a single tube.
-
Acidify the pooled sample with formic acid to a pH of <3.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
This protocol provides a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and subsequent data processing.
Materials:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase analytical column
-
Mass spectrometer (e.g., Orbitrap Fusion™ Lumos™)
-
Proteomics data analysis software (e.g., Proteome Discoverer™, MaxQuant)
Procedure:
-
Peptide Fractionation (Optional but Recommended):
-
For complex samples, it is recommended to fractionate the pooled peptides using high-pH reversed-phase HPLC to increase proteome coverage.
-
Collect fractions and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptide sample (or each fraction) in a solution of 2% ACN, 0.1% FA.
-
Load the sample onto the analytical column.
-
Elute the peptides using a gradient of increasing ACN concentration.
-
The eluting peptides are ionized and analyzed by the mass spectrometer.
-
The instrument should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a suitable software package to search the raw MS/MS data against a human protein database (e.g., UniProt).
-
The software will identify the peptides and the corresponding proteins.
-
The relative abundance of each protein across the different samples is determined by the reporter ion intensities from the TMT tags.
-
Calculate the ratio of the TMT reporter ion intensity for the this compound treated sample to the DMSO control sample for each identified kinase.
-
A ratio significantly less than 1 indicates that this compound binds to that particular kinase.
-
Rank the kinases based on their TMT ratios to generate a selectivity profile for this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining KI-CDK9d-32 Potency Using Luminescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KI-CDK9d-32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 is a critical therapeutic target in various cancers, particularly those driven by the MYC oncogene.[3][4][5][6] Unlike traditional kinase inhibitors that only block the catalytic activity of their targets, PROTACs like this compound eliminate the entire protein, offering a more profound and sustained disruption of downstream signaling pathways. This document provides detailed protocols and application notes for assessing the potency of this compound using luminescence-based assays, which are highly sensitive, robust, and amenable to high-throughput screening.
Data Presentation
The potency of this compound can be characterized by two key parameters: the half-maximal inhibitory concentration (IC50) for its kinase inhibition activity and the half-maximal degradation concentration (DC50) for its primary-induced protein degradation. Luminescence-based assays are versatile and can be adapted to measure both of these crucial metrics.
| Parameter | Description | Assay Principle | Typical Value (this compound) |
| IC50 | Concentration of the compound required to inhibit the kinase activity of CDK9 by 50%. | Measurement of ATP depletion or ADP production in a biochemical kinase reaction. | <20 nM (for CDK9/cyclin T1)[7][8] |
| DC50 | Concentration of the compound required to induce 50% degradation of the target protein (CDK9). | Measurement of the remaining protein levels in cells after treatment. | 0.89 nM[1][2] |
| Dmax | The maximum percentage of protein degradation achieved. | Measurement of the remaining protein levels in cells after treatment. | >90% |
Signaling Pathways
CDK9-Mediated Transcriptional Regulation and MYC Activation
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key step in transcriptional elongation. This process is vital for the expression of many genes, including the proto-oncogene MYC. The signaling pathway can be visualized as follows:
Caption: CDK9-MYC Signaling Pathway.
Mechanism of Action of this compound: PROTAC-Mediated CDK9 Degradation
This compound functions by hijacking the cell's ubiquitin-proteasome system. It forms a ternary complex with CDK9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the polyubiquitination and subsequent proteasomal degradation of CDK9.[9]
Caption: this compound PROTAC Mechanism.
Experimental Protocols
Protocol 1: Determination of CDK9 Inhibitory Potency (IC50) using ADP-Glo™ Kinase Assay
This protocol outlines the determination of the IC50 value of this compound for its ability to inhibit the kinase activity of CDK9. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10][11] The luminescent signal is directly proportional to the amount of ADP, and therefore, to the kinase activity.
Materials:
-
This compound
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., Cdk7/9tide peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Experimental Workflow:
Caption: IC50 Determination Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM) is recommended.
-
Further dilute the this compound series in Kinase Reaction Buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing a kinase titration.
-
Prepare a 2x solution of the kinase substrate and ATP in Kinase Reaction Buffer. A common ATP concentration is 10 µM.
-
-
Assay Plate Setup:
-
To the wells of a white, opaque 384-well plate, add 2.5 µL of the 4x this compound dilutions.
-
Include positive control wells (DMSO vehicle only) and negative control wells (no enzyme).
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the negative controls.
-
Initiate the reaction by adding 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the negative control wells from all other measurements.
-
Calculate the percent inhibition for each this compound concentration relative to the positive controls (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of CDK9 Degradation Potency (DC50) using HiBiT Lytic Assay
This protocol describes a method to determine the DC50 of this compound by measuring the degradation of endogenously tagged CDK9. The HiBiT system is a sensitive bioluminescent reporter technology where a small 11-amino-acid tag (HiBiT) is fused to the protein of interest.[12][13] When the LgBiT protein is added, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
Materials:
-
This compound
-
Cell line with endogenously CRISPR-tagged CDK9-HiBiT
-
Cell culture medium and supplements
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
DMSO
-
White, opaque 96-well or 384-well cell culture plates
-
Luminometer
Experimental Workflow:
Caption: DC50 Determination Workflow.
Procedure:
-
Cell Seeding:
-
Seed the CDK9-HiBiT expressing cells into a white, opaque 96-well or 384-well plate at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 4, 8, or 24 hours) to allow for protein degradation.
-
-
Lysis and Signal Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add a volume of the lytic reagent equal to the volume of the cell culture medium in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of remaining CDK9-HiBiT.
-
Plot the percentage of remaining protein against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation).[14][15]
-
Conclusion
Luminescence-based assays offer a highly sensitive, robust, and scalable platform for characterizing the potency of PROTAC degraders like this compound. The ADP-Glo™ assay provides a direct measure of the compound's ability to inhibit the kinase activity of CDK9, while the HiBiT lytic assay enables precise quantification of its primary degradation function. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics targeting the CDK9-MYC axis in cancer.
References
- 1. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. selvita.com [selvita.com]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. Target Degradation [promega.sg]
- 14. researchgate.net [researchgate.net]
- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KI-CDK9d-32 Treatment in HeLa Cell Immunofluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KI-CDK9d-32 is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[1][2] This degradation leads to the downregulation of short-lived oncoproteins, most notably MYC, making this compound a promising candidate for cancer therapy.[3][4][5][6][7] Immunofluorescence is a powerful technique to visualize and quantify the subcellular localization and abundance of target proteins following drug treatment. These application notes provide detailed protocols for utilizing this compound in immunofluorescence studies with HeLa cells to investigate its effects on CDK9 and MYC protein levels.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the transfer of ubiquitin from the E3 ligase to CDK9, marking it for degradation by the proteasome. The degradation of CDK9 inhibits the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation and subsequent downregulation of target genes, including the proto-oncogene MYC.
Data Presentation
The following tables summarize expected quantitative data from immunofluorescence studies of HeLa cells treated with this compound. The data is illustrative and based on typical results observed with potent protein degraders and CDK9 inhibitors. Researchers should generate their own data for precise quantification.
Table 1: Dose-Dependent Degradation of CDK9 in HeLa Cells
| This compound Concentration (nM) | Mean Nuclear Fluorescence Intensity of CDK9 (Arbitrary Units) | Percentage of CDK9 Degradation (%) |
| 0 (Vehicle) | 1500 | 0 |
| 1 | 1050 | 30 |
| 10 | 600 | 60 |
| 50 | 225 | 85 |
| 100 | 150 | 90 |
Table 2: Time-Course of MYC Downregulation in HeLa Cells Treated with 50 nM this compound
| Treatment Duration (hours) | Mean Nuclear Fluorescence Intensity of MYC (Arbitrary Units) | Percentage of MYC Downregulation (%) |
| 0 | 2000 | 0 |
| 2 | 1200 | 40 |
| 4 | 700 | 65 |
| 8 | 400 | 80 |
| 24 | 300 | 85 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of CDK9 and MYC in HeLa Cells Treated with this compound
This protocol provides a detailed method for the immunofluorescent staining of CDK9 and MYC in HeLa cells following treatment with this compound.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glass coverslips or imaging-compatible microplates
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies: Rabbit anti-CDK9, Mouse anti-MYC
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HeLa cells onto sterile glass coverslips in a 24-well plate or directly into an imaging-compatible 96-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and untreated control.
-
Remove the culture medium and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-CDK9 and anti-MYC) to their recommended concentrations in Blocking Buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer.
-
Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium. If using an imaging plate, add PBS to the wells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
For quantitative analysis, ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples.
-
Measure the mean fluorescence intensity of CDK9 and MYC signals within the nucleus (defined by the DAPI stain) using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the percentage of protein degradation or downregulation relative to the vehicle-treated control.
-
Visualizations
Caption: Experimental workflow for immunofluorescence analysis.
Caption: this compound mechanism of action.
References
- 1. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Establishing a Dose-Response Curve for the CDK9 Degrader KI-CDK9d-32: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for establishing a robust dose-response curve for KI-CDK9d-32, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9). As a bifunctional molecule, this compound induces the ubiquitination and subsequent proteasomal degradation of CDK9, a key regulator of transcription.[1][2][3] This leads to the inhibition of the MYC pathway and disruption of nucleolar homeostasis, highlighting its potential as an anti-cancer therapeutic.[1][2][4] Accurate determination of its dose-response profile, encompassing both degradation (DC₅₀) and anti-proliferative (IC₅₀) effects, is critical for its preclinical and clinical development. The following protocols for cell-based assays and data analysis are intended to guide researchers in generating reliable and reproducible data.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.[5][6] this compound is a PROTAC that co-opts the E3 ubiquitin ligase Cereblon to induce the degradation of CDK9.[4] Unlike traditional kinase inhibitors that only block the catalytic activity, PROTAC-mediated degradation eliminates the entire protein, potentially offering a more profound and sustained therapeutic effect.[3]
Establishing a dose-response curve for a PROTAC like this compound requires a dual approach:
-
Measuring Target Degradation: Quantifying the reduction in CDK9 protein levels to determine the DC₅₀ (the concentration required to degrade 50% of the target protein).
-
Assessing Cellular Phenotype: Evaluating the downstream functional consequences of CDK9 degradation, such as the inhibition of cell proliferation, to determine the IC₅₀ (the concentration required to inhibit a biological process by 50%).
These application notes provide detailed protocols for both aspects, utilizing Western Blotting for degradation analysis and common cell viability assays (CellTiter-Glo® and MTT) for assessing anti-proliferative effects.
Data Presentation
The following tables summarize the dose-response characteristics of this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| DC₅₀ | 0.89 nM | MOLT-4 | Half-maximal degradation concentration after a 4-hour treatment. | [1] |
| Average IC₅₀ | 82.6 nM | >800 Cancer Cell Lines | Average half-maximal inhibitory concentration for cell proliferation. | [5] |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of CDK9. This disrupts the transcriptional machinery, leading to anti-proliferative effects.
Caption: Mechanism of action of this compound.
Experimental Workflow
A typical workflow for establishing a dose-response curve for this compound involves cell treatment followed by parallel assays for target degradation and cell viability.
Caption: Experimental workflow for dose-response analysis.
Experimental Protocols
Protocol 1: Determination of DC₅₀ by Western Blot
This protocol details the quantification of CDK9 degradation in response to this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CDK9 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a DMSO-only vehicle control.
-
Cell Treatment: Replace the medium with the prepared drug dilutions. Incubate for the desired time (e.g., 4 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9 and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL reagent.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Express the normalized CDK9 levels as a percentage of the vehicle-treated control.
-
Plot the percentage of CDK9 remaining versus the log concentration of this compound.
-
Use a non-linear regression model (e.g., sigmoidal, 4PL) to fit the curve and determine the DC₅₀ value.
-
Protocol 2: Determination of IC₅₀ by CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL). Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium at 2x the final concentration.
-
Cell Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired final drug concentrations. Include vehicle control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log concentration of this compound.
-
Use a non-linear regression model to determine the IC₅₀ value.
-
Protocol 3: Determination of IC₅₀ by MTT Assay
This colorimetric assay measures cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Clear 96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the CellTiter-Glo® protocol, using clear 96-well plates.
-
MTT Addition: After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix on an orbital shaker for 10 minutes to fully dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Follow steps 6-8 from the CellTiter-Glo® data analysis section to calculate the IC₅₀ value.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the dose-response relationship of the CDK9 degrader this compound. By determining both the DC₅₀ for target degradation and the IC₅₀ for anti-proliferative activity, researchers can gain a thorough understanding of the compound's potency and efficacy. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data essential for advancing the development of this promising therapeutic agent.
References
- 1. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of KI-CDK9d-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling the transcription of downstream genes.[1] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and key oncoproteins, like MYC.[1][2][3] Consequently, CDK9 has emerged as a promising therapeutic target in oncology.[2][4][5]
KI-CDK9d-32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the ubiquitination and subsequent proteasomal degradation of CDK9.[6][7] This molecule has a reported DC50 (concentration for 50% degradation) of 0.89 nM in MOLT-4 cells.[6][8] By degrading CDK9, this compound effectively shuts down the MYC pathway and disrupts nucleolar homeostasis, leading to potent anticancer activity.[6][7][8][9][10]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using subcutaneous xenograft mouse models. The protocols cover animal model selection, study design, experimental procedures, and pharmacodynamic biomarker analysis.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the transfer of ubiquitin to CDK9, marking it for degradation by the proteasome. The degradation of CDK9 leads to a rapid downregulation of MYC and other oncogenic transcripts, ultimately inducing apoptosis in cancer cells.
Caption: Mechanism of this compound induced CDK9 degradation.
Recommended Animal Models
The selection of an appropriate animal model is crucial for the successful evaluation of this compound. Subcutaneous xenograft models in immunodeficient mice are recommended. The choice of cell line should be based on sensitivity to CDK9 degradation and its relevance to human cancers.
Suggested Cell Line:
-
MOLT-4 (T-cell acute lymphoblastic leukemia): This cell line is highly sensitive to this compound in vitro and is well-established for use in xenograft models.[3][6]
-
Other Potential Cell Lines: Hematologic malignancy cell lines (e.g., MV-4-11, RPMI-8226) and solid tumor cell lines with known MYC dependency can also be considered.[5][11]
Animal Strain:
-
Immunodeficient mice such as Athymic Nude or SCID mice (4-6 weeks old) are suitable for establishing xenografts.[7]
Experimental Design and Workflow
A well-designed in vivo efficacy study should include dose-finding (Maximum Tolerated Dose) experiments followed by the main efficacy study.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of Oncogenic KRAS-Expressing Cells to CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Preparing KI-CDK9d-32 Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of KI-CDK9d-32, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9), for in vitro experiments.
Introduction
This compound is a chemical probe that induces the degradation of CDK9, a key transcriptional regulator.[1][2][3] As a component of the positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation. By degrading CDK9, this compound effectively inhibits this process, leading to the downregulation of short-lived oncoproteins, most notably MYC.[1][2][3][4] This makes this compound a valuable tool for studying the biological consequences of CDK9 loss-of-function and for exploring its therapeutic potential in cancers driven by transcriptional addiction.
These protocols are intended to guide researchers in the proper handling, stock solution preparation, and application of this compound in common in vitro assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 703.83 g/mol | [1] |
| Molecular Formula | C₃₉H₄₅N₉O₄ | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (HPLC) | [2] |
| Solubility | 100 mg/mL (142.08 mM) in DMSO | [1] |
| DC₅₀ (MOLT-4 cells, 4h) | 0.89 nM | [2][4] |
| Dₘₐₓ (MOLT-4 cells, 4h) | 97.7% | [2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Weighing this compound:
-
On an analytical balance, carefully weigh out 7.04 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolving the Compound:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution to ensure that all the solid has dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.[1]
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Workflow for preparing this compound stock solution.
In Vitro Assay: Western Blotting for CDK9 Degradation
This protocol provides a method to assess the degradation of CDK9 in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MOLT-4, a human acute lymphoblastic leukemia cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CDK9 antibody
-
Anti-MYC antibody
-
Anti-β-actin or Anti-GAPDH antibody (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase (70-80% confluency) at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 nM to 100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of CDK9 and MYC to the loading control.
In Vitro Assay: Cell Viability (CCK-8 or MTT Assay)
This protocol describes how to measure the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Cell Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is from low nanomolar to micromolar to determine the EC₅₀.
-
Include a vehicle control (DMSO).
-
Treat the cells and incubate for a desired period (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC₅₀ value.
Signaling Pathway
Mechanism of action of this compound.
References
Application Notes and Protocols for KI-CDK9d-32 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the appropriate controls for experiments involving KI-CDK9d-32, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9).
This compound is a heterobifunctional molecule that induces the degradation of CDK9 by hijacking the ubiquitin-proteasome system.[1][2] It achieves this by simultaneously binding to CDK9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[1] This targeted degradation of CDK9 disrupts the MYC transcriptional network and inhibits cancer cell proliferation, making this compound a valuable tool for cancer research and drug development.[3][4]
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | DC50 (nM)¹ | IC50 (nM)² |
| MOLT-4 (Acute lymphoblastic leukemia) | 0.89 | 2.8 |
| PSN-1 (Pancreatic cancer) | - | 21.3 |
| RH-4 (Rhabdomyosarcoma) | - | 52.9 |
¹DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein after a 4-hour treatment.[5] ²IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits cell proliferation by 50% after a 72-hour treatment.[6]
Table 2: Effect of this compound on Protein and mRNA Levels in MOLT-4 Cells
| Treatment (50 nM, 4 hours) | CDK9 Protein Level (vs. Control) | MYC Protein Level (vs. Control) | MYC mRNA Level (vs. Control) |
| This compound | ~20% | ~33% | >6-fold decrease |
Data shows that treatment with 50 nM this compound for 4 hours in MOLT-4 cells leads to a significant reduction in both CDK9 and MYC protein levels.[6] Notably, this is accompanied by a more than 6-fold decrease in MYC mRNA expression.[7]
Mandatory Visualizations
Caption: Mechanism of this compound-mediated CDK9 degradation.
Caption: CDK9 signaling pathway and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes: Assessing the Cytotoxicity of KI-CDK9d-32, a Potent CDK9 Degrader
These application notes provide detailed protocols for evaluating the cytotoxic effects of KI-CDK9d-32, a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] As CDK9 is a critical regulator of transcriptional elongation, its targeted degradation offers a promising therapeutic strategy against cancers reliant on high transcriptional output.[1][2] Accurate assessment of cell viability and cytotoxicity is crucial for determining the efficacy and potency of this compound.
Mechanism of Action: this compound
This compound is a highly potent and selective CDK9 degrader.[3] It functions by forming a ternary complex between CDK9, itself, and an E3 ubiquitin ligase, marking CDK9 for polyubiquitination and subsequent degradation by the proteasome.[1][2][4] The degradation of CDK9 inhibits the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived oncoproteins like MYC.[2][4] This disruption of the MYC-regulated network and nucleolar homeostasis ultimately results in potent anticancer and cytotoxic effects.[2][3]
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data on the degradation potency and cytotoxic effects of this compound in various cancer cell lines.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | Cancer Type | Assay Time | DC50 (nM) | Max Degradation (Dmax) | Reference |
|---|
| MOLT-4 | Acute Lymphoblastic Leukemia | 4 hours | 0.89 | 97.7% |[1][3][5] |
Table 2: Cytotoxic Activity (IC50) of this compound
| Cell Line | Cancer Type | Assay Time | IC50 (nM) | Reference |
|---|---|---|---|---|
| MOLT-4 | Acute Lymphoblastic Leukemia | 120 hours | 11 | [5] |
| PSN-1 | Pancreatic Cancer | 120 hours | 26 | [5] |
| RH-4 | Rhabdomyosarcoma | 120 hours | 13 | [5] |
| ~800 Cancer Cell Lines | Various | Not Specified | Mean: 82.6 |[5] |
Experimental Workflow
A generalized workflow for assessing the cytotoxicity of this compound is outlined below. This workflow is applicable to various cell viability assays, with specific steps detailed in the subsequent protocols.
Experimental Protocols
Protocol 1: MTT Colorimetric Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7][8]
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution: 5 mg/mL in sterile PBS, filtered and protected from light[7]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 120 hours) at 37°C, 5% CO2.[5]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.[8]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][9]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which indicates the presence of metabolically active cells.[10] The "add-mix-measure" format involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction that is proportional to the amount of ATP.[10][11]
Materials:
-
Opaque-walled 96-well or 384-well plates (to prevent well-to-well signal crossover)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate in 100 µL of medium per well. Include control wells containing medium without cells for background measurement.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Incubate according to your experimental design (e.g., 72 or 120 hours).
-
Equilibration: Before adding the reagent, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10][12]
-
Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is stable with a half-life of over five hours.[10]
Protocol 3: Trypan Blue Dye Exclusion Assay
Principle: The trypan blue exclusion assay is a method for counting viable cells.[13] The principle is based on the fact that viable cells possess intact cell membranes that exclude the blue dye, whereas non-viable cells with compromised membranes take it up and appear blue.[13][14]
Materials:
-
6-well or 12-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS) or serum-free medium
-
Trypan Blue solution (0.4%)
-
Hemacytometer (counting chamber)
-
Microscope
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and treat with this compound for the desired duration.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, then add Trypsin-EDTA to detach the cells. Neutralize with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly collect the cell suspension into a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension (e.g., 1,000 xg for 5 minutes), discard the supernatant, and resuspend the cell pellet in a known volume of PBS or serum-free medium.[13] Using a serum-free solution is critical as serum proteins can bind to the dye and interfere with the results.[13]
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).[13]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Avoid longer incubation times, as this can lead to the death of viable cells.[13]
-
Counting:
-
Carefully load 10 µL of the stained cell suspension into the chamber of a hemacytometer.
-
Using a microscope, count the number of unstained (viable) and stained blue (non-viable) cells within the grid of the hemacytometer.
-
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 4. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 5. biorxiv.org [biorxiv.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. scribd.com [scribd.com]
- 13. EVALUATION OF CYTOTOXICITY POTENTIAL OF TEST SAMPLE USING TRYPAN BLUE DYE EXCLUSION METHOD | Research SOP [researchsop.com]
- 14. [PDF] Trypan blue exclusion test of cell viability. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Immunoprecipitation of CDK9 after KI-CDK9d-32 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a critical co-factor for various transcription factors, including the proto-oncogene MYC.[1][2] Its role in promoting the transition of RNA Polymerase II (Pol II) from a paused to an elongating state makes it an attractive target for therapeutic intervention in diseases characterized by transcriptional dysregulation, such as cancer.[2] KI-CDK9d-32 is a highly potent and selective proteolysis-targeting chimera (PROTAC) that induces the ubiquitination and subsequent proteasomal degradation of CDK9.[3][4] This targeted degradation leads to the inhibition of the MYC pathway and disruption of nucleolar homeostasis, highlighting its therapeutic potential.[3][4]
These application notes provide detailed protocols for the immunoprecipitation of CDK9 following treatment with this compound. This allows for the investigation of the effects of this degrader on CDK9 protein levels, its interactions with binding partners, and its post-translational modifications.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 | 0.89 nM | MOLT-4 | 4 hours | [1][3] |
| Dmax | >90% | MOLT-4 | 4 hours | [3] |
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.
Signaling Pathways and Experimental Workflows
CDK9-MYC Signaling Pathway
The following diagram illustrates the central role of CDK9 in the regulation of MYC-driven transcription. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates RNA Polymerase II, leading to transcriptional elongation of MYC target genes.
Caption: CDK9-MYC signaling and this compound mechanism.
Experimental Workflow for Immunoprecipitation of CDK9
This workflow outlines the key steps for performing immunoprecipitation of CDK9 from cells treated with this compound.
Caption: Workflow for CDK9 immunoprecipitation.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
Objective: To treat cultured cells with this compound to induce the degradation of CDK9 prior to immunoprecipitation.
Materials:
-
Mammalian cell line of interest (e.g., MOLT-4, HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., a dose-response range from 0.1 nM to 100 nM is recommended for initial experiments). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 1, 2, 4, 8 hours) is recommended to determine the optimal time point for observing effects on CDK9 and its interactors before complete degradation.
-
After incubation, proceed immediately to cell lysis for immunoprecipitation.
Protocol 2: Immunoprecipitation of CDK9
Objective: To isolate CDK9 and its interacting proteins from this compound-treated cells.
Materials:
-
Treated and control cell pellets
-
Ice-cold PBS
-
Lysis Buffer (choose one):
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Recommended for studying protein-protein interactions.
-
RIPA Buffer (more stringent): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Protease and phosphatase inhibitor cocktails
-
Anti-CDK9 antibody (validated for immunoprecipitation)
-
Isotype control IgG (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer:
-
For Western Blotting: 1x Laemmli sample buffer
-
For Mass Spectrometry: Elution with a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) followed by neutralization.
-
Procedure:
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 1 mL per 107 cells).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a suitable assay (e.g., BCA).
-
-
Pre-clearing (Optional but Recommended):
-
To 1 mg of total protein lysate, add 1 µg of isotype control IgG and 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the appropriate amount of anti-CDK9 antibody (typically 1-5 µg, but should be optimized) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
For Western Blotting: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant.
-
For Mass Spectrometry: Elute with 50-100 µL of low pH elution buffer for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
-
Analysis:
-
Western Blotting: Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel. Perform electrophoresis and transfer to a membrane. Probe with antibodies against CDK9 and potential interacting partners (e.g., Cyclin T1).
-
Mass Spectrometry: Process the eluted samples for proteomic analysis to identify novel interacting proteins or changes in the CDK9 interactome.
-
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of the CDK9 degrader, this compound. Successful immunoprecipitation of CDK9 post-treatment will enable a deeper understanding of the molecular consequences of targeted CDK9 degradation, aiding in the development of novel therapeutics for transcriptionally addicted cancers and other diseases. Careful optimization of treatment conditions and immunoprecipitation parameters is crucial for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with KI-CDK9d-32
Audience: Researchers, scientists, and drug development professionals.
Introduction
KI-CDK9d-32 is a potent and highly selective degrader of Cyclin-Dependent Kinase 9 (CDK9).[1] It operates through a proteolysis-targeting chimera (PROTAC) mechanism, inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[2][3] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a key role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. By degrading CDK9, this compound effectively disrupts transcriptional programs, including those driven by oncogenes such as MYC.[1][2] This disruption of essential cellular processes can lead to cell cycle arrest and apoptosis, making this compound a promising therapeutic agent in oncology research.
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cells with this compound and analyzing the changes in the cell cycle distribution, researchers can quantify the extent of cell cycle arrest induced by the compound.
Data Presentation
The following tables summarize the expected quantitative data from cell cycle analysis of a human cancer cell line (e.g., MOLM-13, a human acute myeloid leukemia cell line) treated with this compound.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (24-hour treatment)
| Concentration of this compound (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| 1 | 55.8 ± 2.5 | 30.1 ± 1.7 | 14.1 ± 1.3 |
| 10 | 68.3 ± 3.1 | 20.4 ± 1.5 | 11.3 ± 1.1 |
| 50 | 75.1 ± 3.5 | 15.2 ± 1.2 | 9.7 ± 0.9 |
| 100 | 78.6 ± 3.8 | 12.3 ± 1.1 | 9.1 ± 0.8 |
Table 2: Time-Course Effect of this compound (50 nM) on Cell Cycle Distribution
| Treatment Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| 6 | 58.9 ± 2.7 | 29.8 ± 1.6 | 11.3 ± 1.0 |
| 12 | 67.4 ± 3.0 | 22.1 ± 1.4 | 10.5 ± 0.9 |
| 24 | 75.1 ± 3.5 | 15.2 ± 1.2 | 9.7 ± 0.9 |
| 48 | 82.3 ± 4.1 | 9.8 ± 0.9 | 7.9 ± 0.7 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Human cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in 2 mL of complete culture medium.
-
Incubate the cells for 24 hours to allow them to enter the exponential growth phase.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
For dose-dependent studies, treat the cells with increasing concentrations of this compound (e.g., 1, 10, 50, 100 nM) and a vehicle control for a fixed time (e.g., 24 hours).
-
For time-course studies, treat the cells with a fixed concentration of this compound (e.g., 50 nM) and harvest the cells at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Incubate the cells under standard culture conditions for the duration of the treatment.
Protocol 2: Cell Staining with Propidium Iodide
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Harvest the cells by transferring the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of PBS.
-
Centrifuge at 850 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
Protocol 3: Flow Cytometry Analysis
Materials:
-
Flow cytometer equipped with a 488 nm laser
-
Appropriate software for data acquisition and analysis (e.g., FlowJo, FCS Express)
Procedure:
-
Set up the flow cytometer to measure the fluorescence emission of PI (typically in the FL2 or PE channel).
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
-
For the single-cell population, create a histogram of PI fluorescence intensity.
-
Acquire data for at least 10,000 events per sample.
-
Use the cell cycle analysis platform of the software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated samples to the vehicle-treated control to determine the effect on cell cycle progression.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Coefficient of Variation (CV) in G0/G1 peak | Clumped cells | Ensure single-cell suspension before fixation and staining. Filter cells if necessary. |
| Inconsistent staining | Ensure thorough mixing during staining and consistent incubation times. | |
| High flow rate | Use a low flow rate during acquisition. | |
| Poor resolution between G0/G1 and G2/M peaks | Insufficient staining | Optimize PI concentration and incubation time. |
| RNase treatment failure | Ensure RNase A is active and at the correct concentration. | |
| High percentage of cells in the sub-G1 peak | Apoptosis | This is an expected outcome of treatment with cytotoxic agents. Quantify the sub-G1 population as an indicator of apoptosis. |
| Cell death during preparation | Handle cells gently during harvesting and fixation. |
Conclusion
The degradation of CDK9 by this compound leads to a significant arrest of cancer cells in the G1 phase of the cell cycle. The protocols detailed in these application notes provide a robust and reliable method for quantifying this effect using flow cytometry. This information is crucial for understanding the mechanism of action of this compound and for its further development as a potential anti-cancer therapeutic.
References
Troubleshooting & Optimization
troubleshooting the hook effect with KI-CDK9d-32
Welcome to the technical support center for KI-CDK9d-32, a potent and selective PROTAC degrader of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target CDK9 for degradation. It is a heterobifunctional molecule composed of a ligand that binds to CDK9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing CDK9 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome.[1][2] This leads to the inhibition of the MYC pathway and disruption of nucleolar homeostasis, exhibiting anticancer activity.[1][2][3]
Q2: What are the key parameters to consider when evaluating the activity of this compound?
A2: The primary parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
DC50: The concentration of the PROTAC at which 50% of the target protein is degraded. For this compound, the reported DC50 in MOLT-4 cells after a 4-hour treatment is 0.89 nM.[1][3]
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC. For this compound, the reported Dmax in MOLT-4 cells is 97.7%.[3]
Q3: What is the "hook effect" and why is it observed with PROTACs like this compound?
A3: The hook effect is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped dose-response curve.
The underlying cause of the hook effect is the formation of non-productive binary complexes at high PROTAC concentrations. For degradation to occur, a productive ternary complex (CDK9::this compound::CRBN) must form. However, at excessive concentrations, this compound can independently bind to either CDK9 or the CRBN E3 ligase, forming binary complexes (CDK9::this compound or this compound::CRBN). These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex and reducing degradation efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on troubleshooting the hook effect.
Problem 1: I am observing a bell-shaped dose-response curve (the hook effect).
Likely Cause: You are using concentrations of this compound that are too high, leading to the formation of unproductive binary complexes.
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect:
-
Expand the Concentration Range: Perform a dose-response experiment with a wider range of this compound concentrations, including several log-fold dilutions at the higher end (e.g., 1 nM to 100 µM). This will help to clearly define the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher concentration that is in the hook effect range. This will provide insights into the kinetics of degradation and ternary complex formation.
-
-
Biophysically Validate Ternary Complex Formation:
-
Directly measure the formation of the CDK9::this compound::CRBN ternary complex using techniques like AlphaLISA, Surface Plasmon Resonance (SPR), or Co-Immunoprecipitation (Co-IP). A decrease in the ternary complex signal at higher concentrations of this compound will confirm the hook effect.
-
Problem 2: I am seeing weak or no degradation of CDK9.
Likely Cause: This could be due to several factors, including suboptimal experimental conditions or being in the hook effect region of the dose-response curve.
Troubleshooting Steps:
-
Optimize Experimental Conditions:
-
Cell Line Verification: Ensure that your chosen cell line expresses sufficient levels of both CDK9 and the CRBN E3 ligase.
-
Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal CDK9 degradation.
-
Wider Concentration Range: Test a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to ensure you are not missing the optimal degradation window.
-
-
Verify Target Engagement and Ternary Complex Formation:
-
Before concluding that this compound is inactive, confirm its ability to engage CDK9 and CRBN and to form a ternary complex using the biophysical methods described in the "Experimental Protocols" section below.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 | 0.89 nM | MOLT-4 | 4 hours | [1][3] |
| Dmax | 97.7% | MOLT-4 | 4 hours | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and characterize the activity of this compound.
Protocol 1: Western Blot for CDK9 Degradation
This protocol is adapted for MOLT-4 cells, a human acute lymphoblastic leukemia cell line.[4]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, add Laemmli buffer, and boil for 5-10 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 (e.g., Cell Signaling Technology, #2316) overnight at 4°C.[5]
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the CDK9 signal to the loading control.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This proximity-based assay is a high-throughput method to quantify the formation of the CDK9::this compound::CRBN ternary complex.
-
Reagent Preparation:
-
Use tagged recombinant proteins: for example, GST-tagged CDK9 and FLAG-tagged CRBN.
-
Prepare serial dilutions of this compound in AlphaLISA assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged CDK9, tagged CRBN, and the this compound dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate in the dark to allow for bead-protein binding.
-
-
Signal Detection and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the this compound concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
Protocol 3: HiBiT Assay for Real-Time Degradation Kinetics
This protocol allows for the real-time, quantitative measurement of CDK9 degradation in live cells.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous CDK9 locus in your cell line of interest. This allows for the study of CDK9 at physiological expression levels.
-
-
Assay Setup:
-
Plate the HiBiT-CDK9 cells in a 96-well or 384-well white plate.
-
Add the LgBiT protein and the Nano-Glo® Live Cell Substrate to the cells.
-
Add a serial dilution of this compound.
-
-
Data Acquisition and Analysis:
-
Measure luminescence at multiple time points using a plate reader.
-
A decrease in luminescence corresponds to the degradation of HiBiT-CDK9.
-
Plot the luminescence signal over time for each concentration to determine the degradation kinetics.
-
Plot the final luminescence reading against the log of the this compound concentration to generate a dose-response curve and identify the hook effect.
-
Visualizations
CDK9 Signaling Pathway
Caption: Simplified signaling pathway of CDK9 and its degradation by this compound.
Experimental Workflow for Troubleshooting the Hook Effect
Caption: Workflow for troubleshooting the hook effect with this compound.
Logical Relationship of the Hook Effect
Caption: Logical diagram illustrating the cause of the PROTAC hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellosaurus cell line MOLT-4 (CVCL_0013) [cellosaurus.org]
- 3. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 4. bcrj.org.br [bcrj.org.br]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming KI-CDK9d-32 Resistance in High ABCB1 Expressing Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CDK9 degrader, KI-CDK9d-32, in cell lines with high expression of the ABCB1 transporter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It functions by inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[1][2] The degradation of CDK9 leads to the inhibition of the MYC pathway and disruption of nucleolar homeostasis, resulting in anticancer activity.[1][2] In sensitive cell lines such as MOLT-4, this compound has a DC50 (concentration for 50% of maximal degradation) of 0.89 nM.[1][3]
Q2: We are observing reduced efficacy of this compound in our cancer cell line. What could be the reason?
A2: A primary mechanism of resistance to certain therapeutic agents, including some CDK inhibitors, is the overexpression of the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1). ABCB1 is an efflux pump that actively transports a wide range of substrates out of the cell, thereby reducing the intracellular concentration and efficacy of the drug. It has been noted that the activity of this compound is limited in cells with high ABCB1 levels.
Q3: How can we determine if our cell line has high ABCB1 expression and activity?
A3: You can assess ABCB1 expression and activity through several methods:
-
Western Blot: This technique allows you to quantify the protein levels of ABCB1 in your cell line compared to a control cell line with known low or negative ABCB1 expression.
-
Quantitative RT-PCR (qRT-PCR): This method measures the mRNA expression level of the ABCB1 gene.
-
Flow Cytometry: Cell surface expression of ABCB1 can be detected using specific antibodies.
-
Rhodamine 123 Efflux Assay: This is a functional assay to measure the activity of the ABCB1 pump. Rhodamine 123 is a fluorescent substrate of ABCB1. Cells with high ABCB1 activity will efficiently pump out the dye, resulting in lower intracellular fluorescence compared to cells with low ABCB1 activity.
Q4: Our cells show high ABCB1 expression. How can we overcome this resistance to this compound?
A4: Overcoming ABCB1-mediated resistance typically involves two main strategies:
-
Combination Therapy with an ABCB1 Inhibitor: Co-administration of this compound with a specific ABCB1 inhibitor can restore its efficacy. Commonly used inhibitors include verapamil, elacridar, and tariquidar. These inhibitors block the efflux function of ABCB1, leading to increased intracellular accumulation of this compound.
-
Using a CDK9 Degrader that is not an ABCB1 Substrate: If available, utilizing an alternative CDK9 inhibitor or degrader that is not a substrate for ABCB1 would be a direct approach to circumvent this resistance mechanism.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line.
Logical Workflow for Troubleshooting:
Troubleshooting Workflow for this compound Resistance.
Problem 2: How to confirm that an ABCB1 inhibitor is effectively restoring this compound sensitivity.
Experimental Approach:
-
Determine the IC50 of this compound in Parental and Resistant Cells: Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and its corresponding parental (sensitive) cell line.
-
Select a Non-toxic Concentration of the ABCB1 Inhibitor: Determine a concentration of the ABCB1 inhibitor (e.g., verapamil, elacridar) that does not significantly affect cell viability on its own.
-
Perform Combination Treatment: Treat the resistant cell line with a range of this compound concentrations in the presence of the selected non-toxic concentration of the ABCB1 inhibitor.
-
Calculate the new IC50: Determine the IC50 of this compound in the presence of the ABCB1 inhibitor. A significant decrease in the IC50 value indicates the reversal of resistance.
-
(Optional) Calculate the Combination Index (CI): To determine if the interaction is synergistic, additive, or antagonistic, perform a combination index analysis using software like CompuSyn. A CI value less than 1 indicates synergy.
Illustrative Data (using the similar CDK inhibitor SNS-032 as an example):
The following table demonstrates the expected outcome when using an ABCB1 inhibitor to overcome resistance to a CDK inhibitor that is an ABCB1 substrate.
| Cell Line | Treatment | IC50 (nM) | Resistance Fold |
| UKF-NB-3 (Parental) | SNS-032 | 153 | 1.0 |
| UKF-NB-3rSNS-032300nM (Resistant) | SNS-032 | 607 | 4.0 |
| UKF-NB-3rSNS-032300nM (Resistant) | SNS-032 + Verapamil (10 µM) | ~150 | ~1.0 |
| Data adapted from studies on the CDK inhibitor SNS-032 in neuroblastoma cell lines.[4][5][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound
-
ABCB1 inhibitor (e.g., verapamil)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
For combination studies, prepare this compound dilutions containing a fixed, non-toxic concentration of the ABCB1 inhibitor.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle control (e.g., DMSO) and inhibitor-only controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Luminescence Measurement:
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 2: Rhodamine 123 Efflux Assay
This protocol measures the functional activity of the ABCB1 transporter.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123
-
ABCB1 inhibitor (e.g., verapamil, used as a positive control for inhibition)
-
PBS or HBSS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading:
-
Add Rhodamine 123 to the cell suspension at a final concentration of 0.1-1 µg/mL.
-
For inhibitor controls, pre-incubate cells with an ABCB1 inhibitor (e.g., 10 µM verapamil) for 30 minutes before adding Rhodamine 123.
-
Incubate the cells with Rhodamine 123 for 30-60 minutes at 37°C in the dark.
-
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove excess dye.
-
Resuspend the cells in pre-warmed, dye-free medium (with or without the ABCB1 inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice to stop the process.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FITC channel).
-
-
Data Interpretation:
-
Low ABCB1 activity (parental cells): High intracellular fluorescence.
-
High ABCB1 activity (resistant cells): Low intracellular fluorescence due to efflux of the dye.
-
Resistant cells + ABCB1 inhibitor: Increased intracellular fluorescence compared to untreated resistant cells, indicating inhibition of the efflux pump.
-
Protocol 3: Western Blot for ABCB1 and CDK9
This protocol is for determining the protein levels of ABCB1 and confirming CDK9 degradation.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABCB1, anti-CDK9, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat cells as required for your experiment (e.g., with this compound for different time points to assess CDK9 degradation).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action and ABCB1 Resistance.
Experimental Workflow for Investigating and Overcoming Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. biorxiv.org [biorxiv.org]
- 4. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KI-CDK9d-32 Concentration for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of KI-CDK9d-32, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC designed for the targeted degradation of CDK9. It is a bifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. This degradation leads to the inhibition of the MYC pathway and disruption of nucleolar homeostasis, making it a tool for cancer research.[1][2]
Q2: What is the typical concentration range for achieving CDK9 degradation with this compound?
A2: this compound is a highly potent degrader with a reported DC50 (concentration for 50% degradation) of 0.89 nM in MOLT-4 cells after a 4-hour treatment.[3] Effective concentrations can range from sub-nanomolar to low nanomolar. However, the optimal concentration is cell-line dependent and should be determined empirically.
Q3: How quickly can I expect to see CDK9 degradation?
A3: Degradation of CDK9 can be observed rapidly. In MOLT-4 cells, significant degradation is seen within 1 hour of treatment, with near-complete degradation achieved within 4 hours.[4]
Q4: What are the downstream effects of CDK9 degradation by this compound?
A4: Degradation of CDK9 leads to a rapid downregulation of MYC protein and mRNA transcript levels.[5] It also represses canonical MYC pathways and can lead to the destabilization of nucleolar homeostasis.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for maximal CDK9 degradation.
| Issue | Possible Cause | Recommended Solution |
| No or low CDK9 degradation | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a broader concentration range (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your system. |
| Insufficient incubation time: The treatment duration may be too short to observe significant degradation. | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) at a fixed, potentially effective concentration to identify the optimal treatment time. | |
| Low CRBN expression: The E3 ligase Cereblon (CRBN) is essential for the activity of thalidomide-based PROTACs like this compound. Low CRBN levels in the cell line will result in poor degradation. | Verify CRBN expression levels in your cell line via Western blot or qPCR. Consider using a different cell line with known high CRBN expression as a positive control. | |
| High drug efflux: Some cell lines, particularly those with high expression of efflux pumps like ABCB1 (MDR1), can actively transport the compound out of the cell, reducing its intracellular concentration.[5] | Test for the expression of ABCB1. If high, consider using a cell line with lower efflux pump activity or co-treatment with an efflux pump inhibitor as an experimental control. | |
| Compound instability: Improper storage or handling of this compound can lead to its degradation. | Ensure the compound is stored correctly, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO.[1] Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. | |
| High cell toxicity | Concentration too high: While potent, very high concentrations of this compound can lead to off-target effects and general cytotoxicity. | Lower the concentration of this compound. The goal is to achieve maximal degradation with minimal toxicity. A concentration that achieves Dmax (maximum degradation) without significant cell death is ideal. |
| Prolonged incubation: Extended exposure to the degrader may induce apoptosis or other cell death pathways.[2] | Reduce the incubation time. Often, significant degradation can be achieved in a shorter time frame (e.g., 4-8 hours), which may mitigate toxicity. | |
| Variability between experiments | Inconsistent cell density: The number of cells seeded can affect the effective concentration of the degrader per cell. | Standardize cell seeding density for all experiments. |
| Inconsistent compound preparation: Errors in serial dilutions can lead to significant variability. | Prepare fresh serial dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing. |
Quantitative Data
The following table summarizes the key quantitative parameters for this compound-mediated CDK9 degradation.
| Parameter | Cell Line | Value | Incubation Time | Citation |
| DC50 | MOLT-4 | 0.89 nM | 4 hours | [3] |
| Dmax | MOLT-4 | ~97.7% | 4 hours | [3] |
Experimental Protocols
Detailed Methodology for a Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to be in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
-
On the day of the experiment, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1000, 100, 10, 1, 0.1, 0.01 nM). Prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time (a 4-hour time point is a good starting point based on available data).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Analyze the levels of CDK9 and a loading control (e.g., β-actin or GAPDH) by Western blotting.
-
Quantify the band intensities to determine the percentage of CDK9 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50.
-
Visualizations
Caption: Mechanism of action for this compound mediated CDK9 degradation.
Caption: Troubleshooting workflow for optimizing CDK9 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KI-CDK9d-32 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the CDK9 degrader, KI-CDK9d-32. Below you will find frequently asked questions (FAQs), troubleshooting guides, and best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations for both solid powder and solutions are summarized below.
Q2: How should I prepare and store stock solutions of this compound?
To ensure the longevity and consistency of this compound stock solutions, it is recommended to prepare them in a suitable solvent such as DMSO. For optimal stability, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[1] It is advisable to allow the product to equilibrate to room temperature for at least one hour before opening the vial.
Q3: What is the recommended best practice for preparing working solutions for in vivo experiments?
For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use.[1] This minimizes the risk of degradation and ensures the most reliable experimental outcomes.
Q4: Can I do anything if I observe precipitation when preparing a solution of this compound?
If you observe precipitation or phase separation during the preparation of a this compound solution, gentle heating and/or sonication can be used to aid in its dissolution.[1]
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for this compound in both solid and solvent forms.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue: Inconsistent or lower-than-expected activity in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the compound has been stored according to the recommendations in the table above. |
| Repeated freeze-thaw cycles | Prepare single-use aliquots of your stock solution to avoid repeated temperature changes. |
| Precipitation of the compound | Visually inspect your solution for any precipitates. If present, try gentle warming or sonication to redissolve. |
| Degradation in experimental media | Prepare fresh dilutions in your cell culture media immediately before each experiment. |
Experimental Protocols
Protocol: General Assessment of this compound Stability in Solution
This protocol provides a general framework for assessing the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- DMSO (anhydrous)
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
- Immediately after preparation (T=0), dilute a small aliquot of the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
- Inject the T=0 sample onto the HPLC system and record the chromatogram. Note the peak area of this compound.
- Store the remaining stock solution under the desired test condition (e.g., -20°C, 4°C, room temperature).
- At subsequent time points (e.g., 24 hours, 48 hours, 1 week), take another aliquot from the stock solution, dilute it in the same manner, and analyze by HPLC.
- Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage of the compound remaining.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
- A significant decrease in the peak area over time indicates degradation of the compound under the tested storage condition.
Visualizations
Signaling Pathway of this compound Action
This compound is a PROTAC (PROteolysis TArgeting Chimera) that induces the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] The degradation of CDK9 disrupts the MYC transcriptional network, which is a key pathway in many cancers.[3][4][5][6][7][8]
Caption: Mechanism of action of this compound leading to MYC pathway inhibition.
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for troubleshooting potential stability issues with this compound.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienft.com [scienft.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
interpreting unexpected results in KI-CDK9d-32 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KI-CDK9d-32, a potent and selective PROTAC degrader of CDK9.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It functions by inducing proximity between CDK9 and the E3 ubiquitin ligase Cereblon (CRBN).[3] This leads to the ubiquitination and subsequent degradation of CDK9 by the proteasome. The degradation of CDK9 inhibits the MYC pathway and disrupts nucleolar homeostasis, leading to its anti-cancer activity.[1][3]
Mechanism of this compound
Caption: Mechanism of this compound as a PROTAC degrader.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The reported DC50 (concentration for 50% degradation) for this compound is approximately 0.89 nM in MOLT-4 cells after a 4-hour treatment.[2] However, the optimal concentration is highly cell-type dependent. It is recommended to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations to determine the optimal working concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, prepare a stock solution in DMSO. It is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[1] If precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.[1]
Troubleshooting Guides for Unexpected Results
Issue 1: No or minimal CDK9 degradation observed.
This is a common issue in PROTAC experiments and can arise from several factors.
Troubleshooting Workflow: No CDK9 Degradation
Caption: A logical workflow for troubleshooting lack of CDK9 degradation.
Possible Cause 1: Suboptimal Concentration or Treatment Duration.
-
Explanation: The concentration of this compound may be too low, or the incubation time may be too short to achieve significant degradation. Additionally, at very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-CDK9 or PROTAC-CRBN) is favored over the productive ternary complex, leading to reduced degradation.[4]
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal conditions for your cell line.
Possible Cause 2: Low Expression of Cereblon (CRBN).
-
Explanation: this compound relies on the E3 ligase CRBN to mediate CDK9 degradation. If the cell line used has low endogenous expression of CRBN, the efficacy of the PROTAC will be limited.[5][6]
-
Solution: Verify the expression level of CRBN in your cell line using Western blotting or qPCR. Compare it to a cell line known to be sensitive to pomalidomide-based PROTACs.
Possible Cause 3: High Expression of ABCB1 Transporter.
-
Explanation: The multidrug resistance gene ABCB1 has been identified as a strong resistance marker for this compound.[7][8] Cells with high levels of the ABCB1 efflux pump can actively remove the compound, preventing it from reaching a sufficient intracellular concentration to induce degradation.[9][10]
-
Solution: Check the expression level of ABCB1 in your cell line. If it is high, consider using a cell line with lower ABCB1 expression or co-treating with a known ABCB1 inhibitor to see if degradation can be restored.
Possible Cause 4: Poor Cell Permeability.
-
Explanation: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane in certain cell types.[4]
-
Solution: While modifying the compound is not an option for the end-user, this should be considered when interpreting results across different cell lines. NanoBRET assays can be used to confirm intracellular target engagement.[11]
Issue 2: Higher than expected cell viability or no induction of apoptosis.
Interpreting Unexpected Cell Viability Results
Caption: Decision tree for interpreting unexpected cell viability data.
Possible Cause 1: Insufficient CDK9 Degradation.
-
Explanation: The most likely reason for a lack of downstream effect is that the target protein is not being degraded effectively.
-
Solution: Always confirm CDK9 degradation by Western blot in parallel with your functional assays. If degradation is not occurring, refer to the troubleshooting guide for "Issue 1".
Possible Cause 2: Assay Timing is Not Optimal.
-
Explanation: The effects on cell viability and apoptosis are downstream of CDK9 degradation and the subsequent downregulation of short-lived proteins like MYC. These effects may take longer to become apparent. A viability assay performed too early might not capture the compound's effect.[12]
-
Solution: Extend the incubation time for your cell viability or apoptosis assays (e.g., 48, 72, or even 96 hours) to allow for the phenotypic effects to manifest.
Possible Cause 3: The Chosen Cell Line is Not Dependent on the CDK9-MYC Axis.
-
Explanation: The anti-cancer activity of this compound is linked to the inhibition of the MYC pathway.[3] Some cell lines may have alternative survival pathways and are less sensitive to the downregulation of MYC.
-
Solution: Confirm the downregulation of MYC protein levels via Western blot after this compound treatment. If CDK9 is degraded but MYC levels are unaffected, or if the cells are known to be MYC-independent, the lack of a cytotoxic effect is plausible.
Possible Cause 4: Inappropriate Cell Viability Assay.
-
Explanation: Different cell viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for trypan blue).[12] It's possible for a compound to be cytostatic (inhibit proliferation) without being cytotoxic, which might lead to inconsistent results between different assay types.
-
Solution: Consider using an orthogonal assay. For example, if an MTT assay shows high viability, perform an apoptosis assay (e.g., Annexin V/PI staining or Caspase-Glo) to specifically look for markers of programmed cell death.[13]
Issue 3: Suspected Off-Target Effects.
Possible Cause 1: Intrinsic Activity of the CRBN Ligand.
-
Explanation: this compound uses a pomalidomide-based ligand to recruit CRBN. Pomalidomide itself has biological activity, including the degradation of certain zinc-finger transcription factors.[14][15]
-
Solution: To distinguish between effects from CDK9 degradation and off-target effects of the CRBN ligand, include a negative control compound that contains the CRBN ligand and linker but not the CDK9-binding warhead.
Possible Cause 2: Promiscuous Binding of the Warhead.
-
Explanation: The ligand that binds to CDK9 may have some affinity for other kinases, which could potentially be degraded.
-
Solution: This requires advanced proteomics techniques (e.g., mass spectrometry) to assess global changes in protein levels after treatment. If off-target effects are a concern, comparing the results to a well-characterized, selective CDK9 kinase inhibitor can help to parse out CDK9-dependent effects.
Data Presentation
Table 1: In Vitro Degradation Potency of CDK9 PROTACs
| Compound | Target | E3 Ligase Recruiter | Cell Line | DC50 | Reference |
| This compound | CDK9 | CRBN | MOLT-4 | 0.89 nM | [2] |
| dCDK9-202 | CDK9 | CRBN | TC-71 | 3.5 nM | [3] |
| CP-07 | CDK9 | Not Specified | Not Specified | 43 nM | [3] |
| CDK9 degrader-1 | CDK9 | Not Specified | Not Specified | 407.3 nM | [3] |
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation
-
Cell Seeding and Treatment: Seed cells at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight. Treat with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 4 hours).
-
Cell Lysis: Place culture plates on ice, wash cells twice with ice-cold PBS, and aspirate. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against CDK9 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imager.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls for the desired time (e.g., 48 hours).
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating cells). Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the cells from the supernatant. For suspension cells, simply collect the cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 3. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 10. Increased ABCB1 expression in TP-110-resistant RPMI-8226 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Improving KI-CDK9d-32 Solubility for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of KI-CDK9d-32 for in vivo applications. Poor aqueous solubility is a common hurdle for complex molecules like PROTACs, and this guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.
Troubleshooting Guide: Overcoming this compound Precipitation and Poor Solubility
| Potential Problem | Recommended Solution | Rationale |
| Precipitation upon dilution of DMSO stock in aqueous buffer | 1. Optimize Final DMSO Concentration: Aim for the lowest effective DMSO concentration, typically ≤10% in the final formulation for animal studies. 2. Stepwise Dilution: Instead of a single dilution, perform serial dilutions of the DMSO stock with a co-solvent like PEG300 before adding the aqueous component. 3. Controlled Addition: Add the aqueous solution to the organic solvent mixture slowly while vortexing to avoid localized concentration gradients that can cause precipitation. | High concentrations of DMSO can be toxic in vivo. A gradual decrease in solvent polarity helps to keep the compound in solution. Rapid mixing ensures uniform dispersion. |
| Inadequate solubility in the final formulation | 1. Increase Co-solvent Concentration: The ratio of co-solvents like PEG300 can be increased. However, be mindful of the viscosity and potential toxicity of the final formulation. 2. Incorporate a Surfactant: Surfactants like Tween 80 or Kolliphor® EL can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[1] 3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous component may improve solubility.[2] | Co-solvents reduce the polarity of the solvent system. Surfactants enhance solubility by creating a microenvironment favorable for the drug. pH modification can increase the proportion of the more soluble ionized form of the drug. |
| Compound instability in the formulation | 1. Fresh Preparation: It is highly recommended to prepare the formulation fresh before each experiment.[3] 2. Protect from Light and Heat: Store stock solutions and the final formulation protected from light and at appropriate temperatures to prevent degradation. | PROTACs can be complex molecules with potential stability issues. Fresh preparation minimizes the risk of degradation and ensures accurate dosing. |
| High viscosity of the formulation | 1. Optimize Co-solvent/Excipient Ratio: While co-solvents can improve solubility, high concentrations can increase viscosity, making administration difficult. Experiment with different ratios to find a balance between solubility and viscosity. 2. Gentle Warming: Gently warming the formulation to room temperature or 37°C can reduce viscosity. Ensure the compound is stable at this temperature. | A formulation with appropriate viscosity is crucial for accurate and easy administration, especially for intravenous or intraperitoneal injections. |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a CDK9 PROTAC degrader.[4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 703.85 g/mol | [4] |
| Formula | C₃₉H₄₅N₉O₄ | [4] |
| Appearance | Solid | [4] |
| In Vitro Solubility | 10 mM in DMSO | [4] |
Q2: What is a recommended starting formulation for in vivo studies with this compound?
A2: A commonly used formulation for poorly soluble compounds, and one specifically suggested for this compound, is a co-solvent system.[3] An example formulation is provided below.
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Q3: Are there alternative formulation strategies if the recommended co-solvent system is not optimal for my study?
A3: Yes, several alternative strategies can be explored to improve the solubility and bioavailability of PROTACs like this compound. These are particularly relevant for oral administration.
| Strategy | Description | Potential Advantages |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[5][6] | Can significantly increase apparent solubility and dissolution rate.[5] |
| Cyclodextrin Inclusion Complexes | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous solutions. | Can lead to substantial increases in aqueous solubility. |
| Lipid-Based Formulations (e.g., SEDDS) | Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[6] | Can improve oral absorption by presenting the drug in a solubilized form. |
| Prodrug Approach | A bioreversible derivative of the drug is synthesized to improve its physicochemical properties, such as solubility. The prodrug is then converted to the active drug in vivo. | Can overcome solubility limitations and improve metabolic stability.[7] |
Q4: What are some common excipients used for formulating poorly soluble compounds for oral delivery?
A4: A variety of excipients can be used to enhance the solubility and bioavailability of oral drugs.[1][8][9]
| Excipient Class | Examples | Function |
| Co-solvents | Propylene Glycol, Ethanol, Glycerol | Increase the solubility of the drug in the formulation.[8] |
| Surfactants | Tween 80, Polysorbate 20, Kolliphor® EL | Enhance wetting and form micelles to solubilize the drug.[1] |
| Polymers (for ASDs) | HPMCAS, Eudragit®, Soluplus® | Stabilize the amorphous form of the drug.[5] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug.[10] |
| Lipids | Labrafac™, Maisine®, Capryol™ | Components of lipid-based formulations to improve absorption.[8] |
Experimental Protocols
Experimental Protocol 1: Preparation of a Co-solvent Formulation for this compound
Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle suitable for intraperitoneal (IP) or intravenous (IV) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.[3]
-
Add Co-solvent: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add Drug Stock: To the PEG300, add 100 µL of the 10 mg/mL this compound stock solution. Vortex thoroughly until the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture and vortex again until fully mixed.
-
Add Aqueous Phase: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. This slow addition is critical to prevent precipitation.
-
Final Formulation: The final volume will be 1 mL with a this compound concentration of 1 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio).
-
Administration: Use the freshly prepared formulation for in vivo administration.[3]
Experimental Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a relevant aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well UV-transparent plates
-
Plate reader capable of measuring UV absorbance
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solutions: In a 96-well plate, prepare a serial dilution of the this compound stock solution in DMSO.
-
Dilution in Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO working solution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This will result in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 1-2 hours to allow for equilibration.
-
Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to remove any precipitated compound.
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at a predetermined wavelength for this compound.
-
Calculate Solubility: Create a standard curve using the DMSO serial dilutions and calculate the concentration of the dissolved compound in the filtrate. The highest concentration that remains in solution is the kinetic solubility.
Experimental Protocol 3: In Vivo Bioavailability Study (General Outline)
Objective: To determine the pharmacokinetic profile and bioavailability of this compound following a single administration in a rodent model.
Materials:
-
This compound formulation
-
Appropriate animal model (e.g., mice or rats)
-
Dosing equipment (e.g., gavage needles for oral administration, syringes and needles for injection)
-
Blood collection supplies (e.g., heparinized capillaries or tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting: Acclimate animals to the housing conditions. For oral dosing, animals are typically fasted overnight.[11]
-
Dosing: Administer the this compound formulation via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). Record the exact time of dosing.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.[11]
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Bioavailability can be calculated by comparing the AUC from the extravascular route to the AUC from the intravenous route.
Visualizations
CDK9 Signaling Pathway
This compound is a PROTAC that targets Cyclin-Dependent Kinase 9 (CDK9) for degradation.[4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating transcription by phosphorylating RNA Polymerase II (Pol II) and other factors, leading to the release of paused Pol II and productive transcript elongation.[12][13]
Caption: The role of CDK9 in transcriptional elongation and its degradation by this compound.
MYC Signaling Pathway and CDK9 Involvement
This compound has been shown to inhibit the MYC pathway.[14] MYC is a proto-oncogene that regulates the transcription of numerous genes involved in cell proliferation, growth, and apoptosis.[15][16] CDK9 is a critical co-factor for MYC-driven transcription. By degrading CDK9, this compound disrupts the MYC transcriptional network.[17]
Caption: Overview of the MYC signaling pathway and the critical role of CDK9.
Experimental Workflow for Solubility Enhancement
The process of improving the solubility of a compound like this compound for in vivo studies involves a systematic workflow.
Caption: A systematic workflow for developing an in vivo formulation for this compound.
References
- 1. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The CDK9 Tail Determines the Reaction Pathway of Positive Transcription Elongation Factor b - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 15. MYC function and regulation in physiological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of KI-CDK9d-32
Welcome to the technical support center for KI-CDK9d-32, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and interpreting potential off-target effects during your experiments.
This compound at a Glance:
This compound is a highly potent and selective degrader of CDK9, with a reported DC50 of 0.89 nM.[1][2] Its primary mechanism of action is to induce the ubiquitination and subsequent proteasomal degradation of CDK9.[1][2] This leads to the inhibition of the MYC pathway and disruption of nucleolar homeostasis, making it a valuable tool for cancer research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound that I should expect to see in my experiments?
You should expect to observe a dose- and time-dependent degradation of CDK9 protein. This will lead to downstream effects, including a rapid reduction in MYC protein and mRNA levels, and the induction of nucleolar stress.[2][3]
Q2: How selective is this compound? What are its known off-targets?
This compound is described as a "highly potent and selective" CDK9 degrader.[2][3] However, comprehensive quantitative data from a broad kinase panel screen for this compound is not publicly available. While proteomics studies have shown that CDK9 and its downstream target MYC are the most significantly downregulated proteins, researchers should remain aware of the potential for off-target effects inherent to kinase inhibitors and PROTACs.[3]
Q3: My cells are showing resistance to this compound. What could be the cause?
A potential mechanism of resistance to this compound is the high expression of the multidrug resistance protein 1 (ABCB1), which is an ATP-binding cassette (ABC) transporter that can efflux the compound from the cell.[2]
Q4: How can I overcome ABCB1-mediated resistance to this compound?
Co-treatment with an ABCB1 inhibitor, such as verapamil, elacridar, or tariquidar, may restore the sensitivity of resistant cells to this compound by preventing its efflux.
Troubleshooting Guides
Guide 1: Unexpected Results in Western Blot for CDK9 Degradation
Issue: No or incomplete CDK9 degradation observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. The reported DC50 is 0.89 nM in MOLT-4 cells, but this can vary.[1][2] |
| Cell Line-Specific Factors | Ensure your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by the lenalidomide-based component of this compound. |
| High ABCB1 Transporter Activity | If you suspect resistance, test for ABCB1 expression. Consider co-treatment with an ABCB1 inhibitor. |
| Technical Issues with Western Blot | Ensure complete protein transfer, use a validated CDK9 antibody, and include appropriate loading controls (e.g., GAPDH, β-actin). Optimize antibody concentrations and incubation times. |
| Compound Instability | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. |
Issue: Degradation of other proteins is observed.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | While this compound is reported to be selective, off-target degradation can occur. To confirm that the observed phenotype is due to CDK9 degradation, consider using a negative control compound, such as a version of this compound with a mutated CRBN ligand that cannot recruit the E3 ligase. A rescue experiment involving the expression of a degrader-resistant CDK9 mutant could also be performed. |
| Indirect Effects | The degradation of other proteins may be a downstream consequence of CDK9 depletion and MYC pathway inhibition. Analyze the affected proteins for known connections to these pathways. |
Guide 2: Inconsistent or Unexpected qPCR Results for MYC Expression
Issue: No significant decrease in MYC mRNA levels after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient CDK9 Degradation | Confirm CDK9 protein degradation by Western blot before proceeding with qPCR. |
| Timing of Measurement | The downregulation of MYC mRNA is a rapid event. Perform a time-course experiment to capture the optimal time point for measuring the decrease in your cell line. |
| qPCR Technical Issues | Ensure your primers for MYC and housekeeping genes are validated and have high efficiency. Use high-quality RNA and include no-template and no-reverse-transcriptase controls. |
| Alternative Regulatory Pathways | In some contexts, MYC expression may be regulated by pathways independent of CDK9. |
Issue: Expression of other genes is altered.
| Possible Cause | Troubleshooting Steps |
| On-Target Effects | CDK9 is a global transcriptional regulator, so changes in the expression of other genes are expected. Analyze the altered genes for MYC-binding sites or involvement in pathways downstream of CDK9. |
| Off-Target Effects | If the altered gene expression is inconsistent with known CDK9 or MYC pathway functions, consider the possibility of off-target effects. |
Guide 3: Interpreting Nucleolar Stress Assays
Issue: No clear signs of nucleolar stress after treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient CDK9 Degradation | Confirm CDK9 degradation by Western blot. |
| Subtle Morphological Changes | Nucleolar disruption can be subtle. Use high-resolution microscopy and quantify changes in nucleolar morphology (e.g., size, shape, number). |
| Choice of Marker | Assess the localization of multiple nucleolar proteins, such as Nucleophosmin (NPM1/B23) and Fibrillarin. Translocation of these proteins from the nucleolus to the nucleoplasm is a key indicator of nucleolar stress. |
| Functional Assay Needed | Morphological changes should be complemented with a functional assay, such as measuring the levels of precursor ribosomal RNA (pre-rRNA) by qPCR. A decrease in pre-rRNA indicates impaired ribosome biogenesis. |
Issue: Unexpected changes in nucleolar morphology or protein localization.
| Possible Cause | Troubleshooting Steps |
| Cell-Cycle-Dependent Effects | Nucleolar morphology can vary with the cell cycle. Consider synchronizing your cells before treatment to reduce variability. |
| Pleiotropic Effects | Disruption of a fundamental process like transcription can have wide-ranging and sometimes unexpected cellular consequences. |
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CDK9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Develop the blot using an ECL substrate and image the chemiluminescence.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: qPCR for MYC Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells as described above. Harvest cells at the desired time points and extract total RNA using a commercial kit.
-
RNA Quality Control: Assess RNA integrity and purity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and validated primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Protocol 3: Immunofluorescence for Nucleolar Stress (NPM1 Localization)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and a vehicle control.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NPM1 for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining. Image using a fluorescence or confocal microscope.
-
Analysis: Visually inspect and quantify the localization of NPM1 (nucleolar vs. nucleoplasmic) in treated versus control cells.
Visualizations
Caption: Mechanism of action of this compound leading to downstream anticancer effects.
Caption: Recommended experimental workflow for characterizing the effects of this compound.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
Technical Support Center: KI-CDK9d-32 Efficacy and CRBN Expression
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving the CDK9 degrader, KI-CDK9d-32. The content focuses specifically on the critical role of Cereblon (CRBN) expression in determining the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 9 (CDK9).[1] It is a heterobifunctional molecule, meaning it has two key parts: one end binds to CDK9, and the other end binds to Cereblon (CRBN), an E3 ubiquitin ligase substrate receptor.[2] By simultaneously binding both proteins, this compound induces their proximity, causing the CRBN E3 ligase complex to tag CDK9 with ubiquitin. This ubiquitination marks CDK9 for destruction by the cell's proteasome.[3]
Q2: What is the specific role of CRBN in the mechanism of action of this compound?
A2: CRBN is an essential component of the CRL4-CRBN E3 ubiquitin ligase complex.[4] In the context of this compound, CRBN acts as the recruiter for the degradation machinery. The degrader hijacks the natural function of the CRL4-CRBN complex, which is to select specific proteins for ubiquitination.[5] Without CRBN, the degrader cannot link CDK9 to the E3 ligase complex, and therefore, cannot induce its degradation. This dependency has been confirmed using negative control compounds that bind CDK9 but are modified to prevent CRBN recruitment, rendering them inactive.[6]
Q3: How significantly does the expression level of CRBN impact the efficacy of this compound?
A3: CRBN expression is the most significant biomarker driving sensitivity to this compound.[6] High levels of CRBN protein are required for the potent degradation of CDK9.[7] Consequently, cell lines with low or absent CRBN expression are intrinsically resistant to the effects of this compound.[6][8] This correlation is so strong that CRBN expression level is a primary predictor of response or resistance.[6][9]
Q4: Besides CRBN expression, what other factors can contribute to resistance against this compound?
A4: While low CRBN expression is the primary mechanism of resistance, other factors can limit the activity of this compound. High expression of the multidrug resistance protein ABCB1 (also known as P-glycoprotein) has been identified as a resistance marker, as it can actively pump the degrader out of the cell, reducing its intracellular concentration.[1][10] Additionally, mutations within the CRBN gene that prevent the binding of the degrader can also lead to resistance.[11][12]
Data Summary
Table 1: In Vitro Efficacy of this compound in a CRBN-proficient Cell Line
| Compound | Cell Line | DC50 (4h) | Dmax (4h) | Citation |
|---|---|---|---|---|
| This compound | MOLT-4 | 0.89 nM | 97.7% | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Key Biomarkers for this compound Activity
| Biomarker | Impact on Efficacy | Implication | Citation |
|---|---|---|---|
| High CRBN Protein Expression | Sensitivity | Predicts strong response and CDK9 degradation. | [6] |
| Low/Absent CRBN Protein Expression | Resistance | Predicts poor response; a primary mechanism of intrinsic and acquired resistance. | [6][13][14] |
| High ABCB1 Gene Expression | Resistance | May limit efficacy due to drug efflux. | [1][10] |
| CRBN Gene Mutations | Resistance | Can prevent degrader binding and abrogate activity. |[11] |
Visualized Workflows and Pathways
Caption: Mechanism of this compound-mediated CDK9 degradation.
Troubleshooting Guide
Problem: this compound shows minimal or no CDK9 degradation in my experimental cell line.
Caption: Decision tree for troubleshooting lack of this compound activity.
Problem: My qRT-PCR results show high CRBN mRNA levels, but the degrader is still ineffective.
-
Possible Cause : There is often a poor correlation between CRBN mRNA and CRBN protein levels.[13][15] Post-transcriptional or post-translational regulation can lead to low protein expression despite high transcript levels.
-
Recommended Action : Always prioritize the direct measurement of CRBN protein levels via Western Blot using a well-validated antibody.[13] Protein level is the biologically relevant determinant for PROTAC efficacy.
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation and CRBN Expression
This protocol is used to quantify changes in protein levels following treatment with this compound.
Caption: Step-by-step workflow for Western Blot analysis.
Detailed Steps:
-
Cell Treatment : Plate cells to achieve 70-80% confluency at the time of harvest. Treat with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for specified durations.
-
Cell Lysis : Wash cells with ice-cold PBS, then add lysis buffer. Scrape cells, collect the lysate, and centrifuge to pellet cell debris.[16]
-
Protein Quantification : Use the supernatant from the previous step. Perform a BCA protein assay to ensure equal loading in the subsequent steps.[17]
-
SDS-PAGE : Denature protein samples in Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[16]
-
Transfer : Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting : Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST). Incubate with primary antibodies overnight at 4°C. Wash, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection : Wash the membrane thoroughly. Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities relative to the loading control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the cytotoxic effect of this compound and calculates the half-maximal inhibitory concentration (IC50).
-
Cell Seeding : Seed cells in a 96-well opaque plate at a predetermined density to ensure they are in a logarithmic growth phase at the end of the assay. Incubate overnight.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1%.[16]
-
Treatment : Add the diluted compounds to the appropriate wells. Include vehicle-only control wells.
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[17]
-
Viability Measurement :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Data Acquisition and Analysis :
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the results and calculate the IC50 value using a non-linear regression curve fit.
-
References
- 1. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 13. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Refining KI-CDK9d-32 Treatment for Optimal MYC Suppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of KI-CDK9d-32 to achieve optimal MYC suppression. All protocols and quantitative data are provided to assist in the design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it suppress MYC?
This compound is a highly potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It functions by inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[4][5] CDK9 is an essential co-factor for the transcriptional activity of the MYC oncogene.[1][6][7] By degrading CDK9, this compound effectively disrupts the MYC transcriptional network, leading to a rapid downregulation of both MYC mRNA and protein levels.[1][2][3]
Q2: What is the advantage of using a CDK9 degrader like this compound over a CDK9 inhibitor?
While CDK9 inhibitors can block the kinase activity of CDK9, their prolonged use can sometimes lead to a compensatory increase in MYC levels.[6] In contrast, CDK9 degradation through this compound has been shown to be more effective at disrupting MYC transcriptional regulation and avoids this feedback mechanism.[1][6][7] This is likely due to the abrogation of both the enzymatic and scaffolding functions of CDK9.[1][7]
Q3: What is a recommended starting point for treatment time and concentration?
A reported effective concentration for this compound is a DC50 of 0.89 nM in MOLT-4 cells following a 4-hour treatment, which resulted in a 97.7% degradation of CDK9.[2] This suggests that significant MYC suppression can be observed within this timeframe. However, the optimal treatment time and concentration are highly dependent on the cell line and experimental conditions. We recommend performing a time-course and dose-response experiment to determine the optimal conditions for your specific system.
Experimental Protocols
Determining Optimal Treatment Time for MYC Suppression
To refine the treatment time of this compound for maximal MYC suppression in your cell line of interest, a time-course experiment is recommended. This can be assessed at both the protein and mRNA level using Western Blotting and RT-qPCR, respectively.
Experimental Workflow:
Caption: Workflow for a time-course experiment to determine optimal this compound treatment time.
Protocol for MYC Protein Detection by Western Blot
This protocol is adapted for the detection of MYC protein levels following treatment with this compound.
1. Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol for MYC mRNA Quantification by RT-qPCR
This protocol outlines the steps for quantifying MYC mRNA levels after this compound treatment.
1. RNA Extraction:
-
Harvest cells at the desired time points after treatment.
-
Extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
3. Real-Time qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-based master mix.
-
Perform the qPCR reaction using a real-time PCR detection system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC mRNA expression, normalized to the housekeeping gene and the vehicle-treated control.
Quantitative Data Summary
The following table summarizes the expected outcomes of a time-course experiment with this compound based on available data. Researchers should generate data specific to their cell line of interest.
| Treatment Time | Expected MYC Protein Level (vs. Control) | Expected MYC mRNA Level (vs. Control) | Notes |
| 2 hours | Significant Decrease | Significant Decrease | Initial rapid response expected. |
| 4 hours | Strong Decrease | Strong Decrease | A timepoint with reported high efficacy of CDK9 degradation.[2] |
| 8 hours | Sustained Decrease | Sustained Decrease | Assess the duration of maximal suppression. |
| 24 hours | Sustained Decrease | Sustained Decrease | Evaluate longer-term effects on MYC levels. |
Troubleshooting Guide
Q4: I am not seeing a significant decrease in MYC protein levels after this compound treatment. What could be the problem?
-
Suboptimal Treatment Conditions: The concentration or treatment time may not be optimal for your cell line. Perform a dose-response and a more detailed time-course experiment.
-
MYC Protein Instability: The MYC protein has a very short half-life.[8] Ensure rapid sample processing on ice with fresh protease inhibitors to prevent degradation during sample preparation.
-
Inefficient Protein Extraction: MYC is a nuclear protein. Ensure your lysis buffer is suitable for extracting nuclear proteins. Sonication may be required.
-
Poor Antibody Performance: Use a primary antibody validated for Western blotting of endogenous MYC. Check the datasheet for recommended dilutions.
-
High ABCB1 Expression: The multidrug resistance gene ABCB1 has been identified as a potential resistance marker for CDK9 degraders.[1][2] High expression in your cell line could limit the efficacy of this compound.
Q5: My Western blot for MYC shows multiple bands. What does this mean?
-
Protein Degradation: The lower molecular weight bands may be degradation products of MYC. Improve sample handling as described above.
-
Post-Translational Modifications: MYC can be post-translationally modified, which can affect its migration on an SDS-PAGE gel.
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. Use a highly specific monoclonal antibody and include a negative control (e.g., lysate from MYC-knockdown cells).
Q6: My RT-qPCR results for MYC mRNA show high variability between replicates. What can I do?
-
RNA Quality: Ensure your RNA is intact and free of contaminants. Degraded RNA can lead to inconsistent results.
-
Pipetting Errors: Use master mixes for your RT and qPCR reactions to minimize pipetting variability.
-
Primer/Probe Design: Use validated primers that span an exon-exon junction to avoid amplification of genomic DNA.
-
Incorrect Baseline and Threshold Settings: Ensure the baseline and threshold are set correctly during data analysis to obtain accurate Ct values.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound leading to MYC suppression.
References
- 1. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 3. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 6. Making de-grade | Koch Institute [ki.mit.edu]
- 7. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
addressing variability in KI-CDK9d-32 experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with KI-CDK9d-32, a potent and selective CDK9 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (DC50) of this compound between experimental replicates. What are the potential causes?
A1: Variability in DC50 values for this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include compound handling, cell culture conditions, and the specifics of the assay setup. Inconsistent results can often be traced back to issues with compound stability, cell health, or procedural inconsistencies.
To systematically troubleshoot, consider the following potential sources of error:
-
Compound Integrity and Handling: this compound, like many targeted protein degraders, requires careful handling to maintain its activity.[1]
-
Cell Line Health and Stability: The physiological state of your cells is paramount for reproducible results.[2]
-
Assay Conditions and Execution: Minor variations in your experimental protocol can lead to significant differences in measured potency.[3]
A detailed checklist for troubleshooting is provided in the guides below.
Q2: How can we ensure the stability and consistent activity of our this compound stocks?
A2: Proper storage and handling of this compound are critical for maintaining its potency and ensuring reproducible experimental outcomes. As a PROTAC, its bifunctional nature can make it more susceptible to degradation than traditional small molecule inhibitors.
Follow these guidelines for optimal compound management:
-
Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage.[1]
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent like DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.
Q3: Our cell line shows a gradual decrease in sensitivity to this compound over several passages. What could be the cause?
A3: A progressive loss of sensitivity to this compound can be attributed to changes in the cell line over time in culture. This phenomenon, known as phenotypic drift, can result from selective pressures.[2]
Potential causes for decreased sensitivity include:
-
Cell Line Misidentification or Contamination: Ensure the identity of your cell line through regular authentication and test for mycoplasma contamination.[2]
-
Expression Levels of Key Proteins: Changes in the expression levels of CDK9, Cereblon (the E3 ligase component), or drug efflux pumps like ABCB1 can alter sensitivity.[4][5] The multidrug resistance ABCB1 gene has been identified as a potential resistance marker for this class of compounds.[5]
-
Passage Number: Use cells with a consistent and low passage number for all experiments to minimize the effects of genetic and phenotypic drift.[2]
Troubleshooting Guides
Guide 1: Addressing Inconsistent DC50 Values
This guide provides a systematic approach to identifying and resolving the root causes of variability in this compound potency measurements.
Table 1: Troubleshooting Checklist for DC50 Variability
| Potential Cause | Recommended Action | Acceptable Range/Criteria |
| Compound Degradation | Prepare fresh dilutions from a new, single-use aliquot of stock solution. | Consistent DC50 values across fresh preparations. |
| Inconsistent Cell Seeding | Standardize cell counting and seeding procedures. Use an automated cell counter if possible.[6] | Cell density variation of <10% between wells. |
| Variable Treatment Time | Ensure precise and consistent incubation times for all plates and replicates. | Adherence to the planned experimental timeline ±5 minutes. |
| Assay Reagent Variability | Use fresh assay reagents and ensure they are within their expiration dates. | Consistent lot numbers for critical reagents within an experiment. |
| Edge Effects on Plates | Avoid using the outer wells of microplates or ensure proper humidification during incubation. | No observable gradients or patterns in the data across the plate. |
| Cell Health Issues | Monitor cell viability and morphology. Ensure cells are in the logarithmic growth phase.[2] | >95% viability before treatment. |
Experimental Protocols
Protocol 1: Standard Cell Viability/Degradation Assay
This protocol outlines a typical workflow for determining the DC50 of this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from a fresh aliquot of DMSO stock.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 4, 24, 48, or 72 hours).[4]
-
-
Data Acquisition:
-
For degradation (DC50), lyse the cells and perform a Western blot or an equivalent protein quantification method (e.g., HiBiT) for CDK9 levels.
-
For cell viability (IC50), use a suitable assay such as CellTiter-Glo® or MTT.
-
Read the plate on a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (DMSO).
-
Fit the data to a dose-response curve to determine the DC50 or IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for this compound.
Experimental Workflow for Troubleshooting Variability
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. mt.com [mt.com]
- 4. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 5. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
Technical Support Center: Quantifying Low Levels of CDK9 After KI-CDK9d-32 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the quantification of low levels of Cyclin-Dependent Kinase 9 (CDK9) following treatment with the PROTAC degrader, KI-CDK9d-32.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect CDK9 levels?
A1: this compound is a potent and selective CDK9 PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4] It functions by linking CDK9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the CDK9 protein by the proteasome.[1][2][4][5] This results in a rapid and significant reduction of cellular CDK9 protein levels.[3][6] The reported DC50 (concentration for 50% degradation) for this compound is approximately 0.89 nM in MOLT-4 cells after a 4-hour treatment.[1][3]
Q2: I am not detecting any CDK9 signal by Western blot after this compound treatment. Does this mean the degradation was 100% effective?
A2: While this compound is highly effective, a complete absence of signal on a standard Western blot may not necessarily equate to 100% degradation. It could also indicate that the remaining CDK9 levels are below the detection limit of your current assay.[7][8] It is crucial to optimize your Western blot protocol for low-abundance proteins or employ more sensitive quantification methods.[9]
Q3: How can I confirm that the loss of CDK9 signal is due to proteasomal degradation?
A3: To confirm that this compound is inducing proteasome-dependent degradation of CDK9, you can perform a co-treatment experiment with a proteasome inhibitor.[10][11] Pre-treating the cells with a proteasome inhibitor like MG-132 or bortezomib (B1684674) before adding this compound should "rescue" the CDK9 from degradation, resulting in a detectable band on your Western blot.[11][12][13]
Q4: My Western blot shows very faint CDK9 bands after treatment. How can I improve the signal?
A4: There are several strategies to enhance the detection of low-abundance proteins by Western blot:
-
Increase Protein Load: Load a higher amount of total protein per well.[14][15][16]
-
Optimize Antibody Concentrations: Increase the concentration of your primary antibody and/or use a highly sensitive secondary antibody.[15][17][18]
-
Use a High-Sensitivity Substrate: Employ an enhanced chemiluminescent (ECL) substrate designed for detecting low-abundance proteins.[8][9]
-
Optimize Blocking: Reduce blocking time or the concentration of the blocking agent, as excessive blocking can sometimes mask the signal.[17][19]
-
Membrane Choice: Use a PVDF membrane with a smaller pore size (0.2 µm) for better retention of lower molecular weight proteins.[17][19]
Q5: Are there alternative methods to Western blotting for quantifying low CDK9 levels?
A5: Yes, several other techniques offer higher sensitivity for quantifying low-abundance proteins:
-
Immunoprecipitation (IP) followed by Western Blot: This enriches the CDK9 protein from the cell lysate before detection, effectively increasing its concentration.[14][15][20]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry (LC-MRM-MS) are highly sensitive and specific for protein quantification, even at very low levels.[21][22][23][24]
-
Digital ELISA (dELISA): This is an ultrasensitive immunoassay capable of detecting proteins at femtomolar concentrations.[7]
Troubleshooting Guides
Problem 1: No or Very Weak CDK9 Signal on Western Blot
| Potential Cause | Recommended Solution |
| Low Target Abundance | Increase the total protein loaded onto the gel (up to the maximum recommended for your gel system).[14][15][16] Consider enriching for CDK9 using immunoprecipitation prior to Western blotting.[20] |
| Inefficient Protein Extraction | Use a lysis buffer optimized for nuclear proteins, as CDK9 is predominantly nuclear. Ensure the lysis buffer contains protease inhibitors to prevent degradation.[14][17][25] Consider sonication or other mechanical disruption methods to ensure complete cell lysis.[26][27] |
| Suboptimal Antibody Performance | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[15][18] Ensure your primary antibody is validated for Western blotting and is specific for CDK9.[28][29][30][31] Use a fresh, high-quality secondary antibody. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[16] For larger proteins like CDK9 (~42-55 kDa), consider a wet transfer method for a longer duration.[17] Use a PVDF membrane with a 0.2 µm pore size.[17][19] |
| Inadequate Detection | Use a high-sensitivity ECL substrate.[8][9] Ensure the substrate has not expired and is properly prepared.[18] Increase the exposure time when imaging the blot.[18] |
Problem 2: High Background on Western Blot Obscuring Low CDK9 Signal
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[15][17][18] |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[16][18] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.[16][18] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment (gel tanks, trays) are thoroughly cleaned.[18] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[18] |
Experimental Protocols
Protocol 1: High-Sensitivity Western Blotting for CDK9
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Sonicate the lysate on ice to ensure complete nuclear lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load 30-50 µg of total protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation of protein bands is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane. A wet transfer overnight at 4°C is recommended for optimal transfer of CDK9.
-
After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a validated anti-CDK9 primary antibody at an optimized concentration (e.g., 1:500 to 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody at a 1:5000 to 1:10,000 dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a high-sensitivity ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager, starting with a short exposure and incrementally increasing it to detect faint bands.
-
Protocol 2: Immunoprecipitation (IP) of CDK9
-
Lysate Preparation:
-
Prepare cell lysate as described in the Western blot protocol, starting with a larger quantity of cells (e.g., 1-5 mg of total protein).
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-CDK9 antibody validated for IP (2-5 µg) overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the enriched CDK9 protein.
-
-
Analysis:
-
Analyze the eluted sample by Western blotting as described above.
-
Visualizations
Caption: Mechanism of this compound induced CDK9 degradation.
Caption: Troubleshooting workflow for low CDK9 signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 4. This compound | CDK9 PROTAC降解剂 | MCE [medchemexpress.cn]
- 5. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 6. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pushing the detection limits: strategies towards highly sensitive optical-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 9. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. portlandpress.com [portlandpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 20. Tips and tricks for immunoprecipitation of low abundant proteins | Proteintech Group [ptglab.com]
- 21. Simplified and Efficient Quantification of Low-abundance Proteins at Very High Multiplex via Targeted Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 26. Cell lysis techniques | Abcam [abcam.com]
- 27. Cell Lysis Protocol for Protein Isolation: Key Insights for [pion-inc.com]
- 28. CDK9 (C12F7) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 29. scbt.com [scbt.com]
- 30. Anti-Cdk9 Antibody [ARC0527] (A81021) | Antibodies.com [antibodies.com]
- 31. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
protocol refinement for KI-CDK9d-32 in different cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the potent and selective CDK9 degrader, KI-CDK9d-32.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Cyclin-Dependent Kinase 9 (CDK9). It functions by forming a ternary complex between CDK9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[1] This degradation of CDK9 disrupts the transcription of key oncogenes, most notably MYC, and other short-lived anti-apoptotic proteins like MCL-1, thereby inhibiting cancer cell proliferation and survival.[1][2]
Q2: What are the advantages of using a CDK9 degrader like this compound over a CDK9 inhibitor?
A2: CDK9 degradation offers several advantages over simple inhibition. Degradation of CDK9 has been shown to be more effective at disrupting the MYC transcriptional network.[1] Unlike inhibitors, which can sometimes trigger compensatory feedback mechanisms that upregulate MYC expression, this compound-mediated degradation avoids this effect.[2] Furthermore, because PROTACs act catalytically, they can often be used at lower concentrations than inhibitors to achieve a sustained biological effect.
Q3: In which cancer cell lines is this compound effective?
A3: this compound has shown broad cytotoxic activity across a wide range of cancer cell lines. A study profiling its activity in approximately 800 cancer cell lines found a mean IC50 of 82.6 nM. It has demonstrated particular potency in hematological malignancies.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For in vitro experiments, this stock solution can be further diluted in cell culture medium to the desired final concentration. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -20°C or -80°C. For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak CDK9 degradation observed in Western Blot. | 1. Suboptimal concentration: The concentration of this compound may be too low or too high (see "Hook Effect" below). 2. Insufficient treatment time: The incubation time may not be long enough for degradation to occur. 3. Poor cell permeability: The compound may not be efficiently entering the cells. 4. Low E3 ligase expression: The target cells may have low endogenous levels of CRBN. 5. Ineffective lysis buffer: Proteasome activity may be continuing post-lysis, or the protein may be degrading. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration. 3. Ensure proper dissolution of the compound and consider using a different cell line with known permeability to similar-sized molecules. 4. Verify CRBN expression in your cell line of interest via Western Blot or qPCR. 5. Use a lysis buffer containing proteasome inhibitors (e.g., MG132) and a cocktail of protease inhibitors. Keep samples on ice at all times. |
| "Hook Effect" observed (decreased degradation at high concentrations). | At very high concentrations, the PROTAC can form binary complexes with either CDK9 or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex. | This is a known phenomenon for PROTACs. The solution is to perform a careful dose-response experiment to identify the optimal concentration range that promotes maximal degradation. The "sweet spot" for degradation is often at a lower concentration than one might expect. |
| High variability in cytotoxicity assay results. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Compound precipitation: this compound may be precipitating out of the media at higher concentrations. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Visually inspect the wells for any precipitate after adding the compound. If observed, try a lower top concentration or a different solvent for the final dilution. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
| Cells appear resistant to this compound. | 1. High expression of efflux pumps: The multidrug resistance gene ABCB1 (also known as MDR1) has been identified as a strong resistance marker for this compound. 2. Mutations in CDK9: Although not yet reported for this compound specifically, mutations in the kinase domain of CDK9 (e.g., L156F) have been shown to confer resistance to other CDK9 inhibitors. | 1. Check the expression level of ABCB1 in your cell line. If it is high, consider using a cell line with lower expression or co-treating with an ABCB1 inhibitor. 2. If acquired resistance develops, consider sequencing the CDK9 gene to check for mutations. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point (hours) | IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 72 | 1.2 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 120 | 0.8 |
| PSN-1 | Pancreatic Cancer | 72 | 10.2 |
| PSN-1 | Pancreatic Cancer | 120 | 4.5 |
| RH-4 | Rhabdomyosarcoma | 72 | 15.6 |
| RH-4 | Rhabdomyosarcoma | 120 | 6.3 |
| ~800 Cell Lines | Various | Not Specified | Mean: 82.6 |
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK9 Degradation
This protocol is designed to assess the degradation of CDK9 in response to treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours).
2. Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Be sure to include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability (MTS/MTS) Assay
This protocol measures the cytotoxic effects of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
3. Incubation:
-
Incubate the plate for the desired time period (e.g., 72 or 120 hours) at 37°C in a humidified incubator.
4. Assay and Measurement:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
For MTT assays, add a solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for analyzing CDK9 degradation.
Caption: Signaling pathway affected by this compound.
References
avoiding degradation of KI-CDK9d-32 in cell culture media
Welcome to the technical support center for the KI-CDK9d-32 CDK9 degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in a cell culture setting, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in a dry, aprotic solvent such as DMSO. These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A supplier of this compound recommends storing stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Q2: I am observing a decrease in the activity of this compound over the course of my multi-day experiment. What could be the cause?
A2: A gradual loss of activity in a cell-based assay suggests that this compound may be degrading in the cell culture medium at 37°C.[2] It is crucial to assess the stability of the compound under your specific experimental conditions. Consider performing a time-course experiment to measure the concentration of intact this compound in your cell culture medium over the duration of your assay.
Q3: My experimental results with this compound are inconsistent between batches. What are the potential reasons for this variability?
A3: Inconsistent results can arise from several factors. One major contributor is the degradation of the compound, which can be influenced by storage conditions and handling.[2] Ensure that stock solutions are stored correctly and that working solutions are prepared fresh for each experiment. Variations in cell culture conditions, such as cell passage number and serum batch, can also impact the cellular response to the degrader.
Q4: I don't see any degradation products in my analysis, but the concentration of this compound is decreasing. What could be happening?
A4: If you do not detect degradation products, the compound may be binding to the plastic surfaces of your cell culture plates or pipette tips.[2] Using low-protein-binding labware can help mitigate this issue. Additionally, as this compound is a PROTAC, it is designed to be taken up by cells to exert its effect, so a decrease in the medium concentration could also be due to cellular uptake.[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of this compound in cell culture medium | The compound is inherently unstable in aqueous solutions at 37°C. | Perform a stability study in a simpler buffer system like PBS to assess its intrinsic aqueous stability.[2] |
| Components in the cell culture medium, such as certain amino acids or vitamins, may be reacting with the compound. | Test the stability of this compound in different types of cell culture media to identify any reactive components.[2] | |
| The pH of the medium may be affecting the stability of the compound. | Ensure the pH of your cell culture medium remains stable throughout the experiment. | |
| Photodegradation due to exposure to light. | Protect solutions containing this compound from light by using amber vials or wrapping them in foil.[4][5] | |
| High variability in stability measurements between replicates | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing steps. |
| Incomplete solubilization of the compound in stock or working solutions. | Confirm the complete dissolution of this compound in your solvent and medium. Gentle vortexing or sonication may be necessary. | |
| Issues with the analytical method (e.g., LC-MS). | Validate your analytical method for linearity, precision, and accuracy. | |
| Precipitation of this compound upon dilution into aqueous medium | The compound has low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.5% v/v). |
| The buffer composition is not optimal for the compound's solubility. | For ionizable compounds, adjusting the pH of the buffer can sometimes improve solubility. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using LC-MS analysis.
Materials:
-
This compound
-
DMSO (anhydrous, sterile)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
-
24-well low-protein-binding cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a stable molecule with similar properties to this compound that is not present in the sample)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in the desired cell culture medium (with and without 10% FBS) to a final concentration of 1 µM. Prepare these solutions fresh on the day of the experiment.
-
-
Experimental Setup:
-
In a 24-well plate, add 1 mL of the 1 µM this compound working solution to triplicate wells for each condition (media with and without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The 0-hour time point should be collected immediately after adding the solution to the plate.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Detection: Monitor the mass-to-charge ratio (m/z) for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Illustrative Stability Data
The following table presents hypothetical stability data for this compound in different cell culture media to illustrate how the data can be presented.
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.2 |
| 2 | 95.3 ± 3.5 | 98.1 ± 2.9 | 94.7 ± 3.8 | 97.5 ± 3.1 |
| 4 | 88.1 ± 4.2 | 94.5 ± 3.3 | 87.2 ± 4.5 | 93.8 ± 3.6 |
| 8 | 75.6 ± 5.1 | 89.2 ± 4.0 | 74.3 ± 5.4 | 88.1 ± 4.2 |
| 24 | 42.3 ± 6.8 | 70.5 ± 5.5 | 40.1 ± 7.1 | 68.9 ± 5.9 |
| 48 | 15.8 ± 4.9 | 45.3 ± 6.2 | 14.2 ± 5.2 | 43.7 ± 6.5 |
Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
CDK9 Signaling Pathway and Mechanism of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHOTACs enable optical control of protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KI-CDK9d-32 and Serum Concentration Effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the impact of serum concentration on the activity of KI-CDK9d-32, a potent and selective CDK9 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It is a heterobifunctional molecule that simultaneously binds to the target protein, Cyclin-Dependent Kinase 9 (CDK9), and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts the transcription of short-lived oncoproteins, most notably MYC, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][2]
Q2: Why is the serum concentration in my cell culture media important when evaluating this compound activity?
A2: Serum contains abundant proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), which can bind to small molecules like this compound. This binding sequesters the compound, reducing the effective concentration available to enter cells and engage with its target, CDK9. Consequently, higher concentrations of serum can lead to a decrease in the apparent potency (an increase in the DC50 value) of the degrader.[3] It is crucial to consider this "serum shift" when comparing in vitro data to in vivo expectations.
Q3: I've observed that at very high concentrations, this compound is less effective at degrading CDK9 than at moderate concentrations. What is happening?
A3: This phenomenon is known as the "hook effect" and is characteristic of PROTACs.[4][5] It occurs at high concentrations where the PROTAC molecules saturate both the target protein (CDK9) and the E3 ligase independently, forming binary complexes (PROTAC-CDK9 and PROTAC-E3 ligase) that are unable to assemble into the productive ternary complex (CDK9-PROTAC-E3 ligase) required for degradation. This leads to a decrease in degradation efficiency at supra-optimal concentrations.[5][6]
Q4: How do I choose the appropriate serum concentration for my experiment?
A4: The choice of serum concentration should be guided by your experimental goals.
-
For mechanistic studies or to determine the intrinsic potency: Using a low serum concentration (e.g., 0.5-2% FBS) or serum-free media can minimize the confounding effects of protein binding.
-
For experiments aiming to better mimic physiological conditions: Using a higher, more physiologically relevant serum concentration (e.g., 10% FBS) is recommended.
-
To quantify the impact of serum: A dose-response experiment with varying serum concentrations (e.g., 0%, 2%, 5%, 10% FBS) is the most comprehensive approach.
Q5: Should I use heat-inactivated serum in my experiments?
A5: Yes, it is generally recommended to use heat-inactivated fetal bovine serum (FBS) for cell culture when working with PROTACs. The heat inactivation process denatures complement proteins and other potential interfering factors in the serum, which can help to improve the consistency and reproducibility of your results.
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound DC50
This protocol describes a Western blot-based assay to quantify the degradation of CDK9 by this compound in cells cultured with different percentages of Fetal Bovine Serum (FBS).
Materials:
-
Cell line of interest (e.g., MOLT-4, HeLa)
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 12-well or 24-well)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
-
Imaging system for Western blots
Procedure:
-
Cell Seeding:
-
The day before treatment, seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., 60-70% confluency for adherent cells).
-
Prepare separate sets of plates for each serum concentration to be tested (e.g., 0.5%, 2%, 5%, 10% FBS). Culture the cells overnight in their respective serum-containing media.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in the appropriate base medium for each serum condition. For example, for the 10% FBS condition, dilute the drug in medium containing 10% FBS. A typical concentration range would be 0.1 nM to 1000 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time sufficient to observe degradation (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using ice-cold RIPA buffer supplemented with inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 and the loading control using densitometry software.
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CDK9 remaining for each concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining CDK9 against the log of the this compound concentration for each serum condition.
-
Fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) for each serum concentration.
-
Data Presentation
Table 1: Representative Data on the Impact of Serum Concentration on this compound Activity
| Serum Concentration (% FBS) | DC50 (nM) | Dmax (%) |
| 0.5% | 1.2 ± 0.2 | 96 ± 2 |
| 2% | 3.5 ± 0.5 | 95 ± 3 |
| 5% | 8.9 ± 1.1 | 94 ± 3 |
| 10% | 25.6 ± 3.4 | 92 ± 4 |
| (Note: This is representative data to illustrate the expected trend. Actual values may vary depending on the cell line and experimental conditions.) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak CDK9 Degradation | 1. Compound Inactivity: this compound degraded due to improper storage or handling. 2. Low Cell Permeability: The compound is not efficiently entering the cells. 3. Cell Line Resistance: The cell line may lack necessary E3 ligase components or have high drug efflux pump activity. 4. Insufficient Incubation Time: Degradation may be time-dependent and requires a longer incubation period. | 1. Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store at -80°C. 2. While difficult to modify, ensure consistent cell health and membrane integrity. 3. Verify the expression of CRBN (the E3 ligase recruited by this compound) in your cell line. Consider using a different cell line as a positive control. 4. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration. |
| High Variability in DC50 Values | 1. Inconsistent Serum Lots: Different lots of FBS can have varying protein compositions. 2. Inconsistent Cell State: Variations in cell passage number, confluency, or health.[4] 3. Pipetting Inaccuracies: Errors in serial dilutions of the compound. | 1. Use the same lot of FBS for all related experiments. 2. Standardize cell culture conditions. Use cells within a consistent passage number range and seed at the same density. 3. Prepare a fresh dilution series for each experiment and use calibrated pipettes. |
| "Hook Effect" Obscuring Potency | 1. Concentration Range is Too High: The dose-response curve is not adequately defined at lower concentrations. | 1. Extend the concentration range to include lower doses (e.g., starting from 0.01 nM) to fully capture the bottom of the dose-response curve before the hook effect begins. |
| Western Blot: Weak or No CDK9 Signal | 1. Low Antibody Concentration: Primary antibody dilution is too high. 2. Poor Protein Transfer: Inefficient transfer from the gel to the membrane. 3. Low Target Protein Expression: The cell line expresses low levels of CDK9. | 1. Optimize the primary antibody concentration by performing a titration. 2. Confirm successful transfer by staining the membrane with Ponceau S before blocking.[7] 3. Load more protein per well or use a cell line known to express higher levels of CDK9. |
| Western Blot: High Background | 1. Insufficient Blocking: The blocking step was not effective. 2. Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive. 3. Inadequate Washing: Insufficient removal of unbound antibodies. | 1. Increase blocking time (e.g., 1-2 hours) or try a different blocking agent (e.g., 5% BSA if you were using milk).[7][8] 2. Reduce the concentration of the primary and/or secondary antibodies. 3. Increase the number and duration of wash steps with TBST.[7] |
Visualizations
Caption: Mechanism of this compound induced CDK9 degradation and downstream effects on MYC.
Caption: Workflow for determining the DC50 of this compound at different serum concentrations.
Caption: Decision tree for troubleshooting lack of this compound activity.
References
- 1. scienft.com [scienft.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for CDK9 Degradation
Welcome to the technical support center for troubleshooting Western blot analysis of Cyclin-Dependent Kinase 9 (CDK9) degradation. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you may encounter when performing Western blots to assess CDK9 degradation.
Problem 1: No or Weak CDK9 Signal
Q: I am not detecting any CDK9 band, or the signal is very weak in my control lanes. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors, from sample preparation to antibody performance.
Possible Causes & Troubleshooting Steps:
-
Low Protein Expression: The cell line or tissue being used may have low endogenous levels of CDK9.
-
Inefficient Protein Extraction: The lysis buffer used may not be effective in solubilizing proteins, particularly nuclear proteins like CDK9.
-
Solution: Use a robust lysis buffer such as RIPA buffer, which is effective at solubilizing nuclear membranes.[4][5] Always supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation.[3][6] Keeping samples on ice at all times is critical.[3]
-
-
Poor Antibody Performance: The primary antibody may have low affinity, be non-specific, or not be validated for Western blotting.
-
Inefficient Protein Transfer: Larger proteins may not transfer efficiently from the gel to the membrane.
-
Solution: Optimize the transfer time and buffer conditions. Staining the membrane with Ponceau S after transfer can help confirm if proteins have been successfully transferred.[3]
-
-
Inactive Secondary Antibody: The secondary antibody may have lost activity.
-
Solution: Use a fresh, validated secondary antibody at the recommended dilution.
-
Problem 2: Inconsistent or No CDK9 Degradation Observed After Treatment
Q: I have treated my cells with a compound expected to induce CDK9 degradation, but I do not see a decrease in the CDK9 band intensity compared to my vehicle control. Why is this happening?
A: Observing no degradation can be due to issues with the treatment conditions, the compound itself, or the biological system.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Compound Concentration or Incubation Time: The effectiveness of a CDK9 degrader is dose- and time-dependent.
-
Compound Instability: The degrader may have degraded due to improper storage or handling.
-
Solution: Use a fresh stock of the compound. Ensure it is dissolved in an appropriate solvent (e.g., DMSO) and stored correctly.[3]
-
-
Cell Line Resistance: Different cell lines can exhibit varying sensitivities to drugs.
-
Solution: Test the compound in a different cell line known to be sensitive to CDK9 degradation as a positive control.
-
-
Proteasome Inhibition: If the degradation is expected via the ubiquitin-proteasome pathway, ensure that other treatments are not inadvertently inhibiting proteasome function.
-
Solution: As a control experiment, co-treat cells with the degrader and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated CDK9 or a rescue of CDK9 from degradation would confirm a proteasome-dependent mechanism.[9]
-
Problem 3: High Background on the Western Blot
Q: My Western blot has a high background, making it difficult to interpret the CDK9 bands. What can I do to reduce the background?
A: High background can obscure your results and is often caused by non-specific antibody binding or inadequate washing.
Possible Causes & Troubleshooting Steps:
-
Antibody Concentration is Too High: Using an excessive amount of primary or secondary antibody can lead to non-specific binding.[3]
-
Solution: Titrate your antibodies to find the lowest concentration that still provides a strong, specific signal.[3]
-
-
Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific antibody binding.
-
Solution: Increase the blocking time (at least 1 hour at room temperature) and consider using a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[10]
-
-
Insufficient Washing: Inadequate washing between antibody incubations can result in high background.[3]
-
Solution: Increase the number and duration of washes with a buffer containing a detergent like Tween-20 (e.g., TBST).[3]
-
-
Membrane Handling: Contamination of the membrane can lead to blotches and high background.
Problem 4: Multiple or Unexpected Bands
Q: I am seeing multiple bands in my Western blot for CDK9. How do I interpret this?
A: The presence of multiple bands can be due to protein isoforms, post-translational modifications, or protein degradation.
Possible Causes & Troubleshooting Steps:
-
Protein Isoforms: CDK9 has different isoforms, which may appear as separate bands. For instance, 42 kDa and 55 kDa isoforms have been reported.[1][12]
-
Solution: Consult the antibody datasheet to see if it is known to detect multiple isoforms.
-
-
Protein Degradation: If samples are not handled properly, CDK9 can be degraded by proteases, leading to smaller, non-specific bands.[11][13]
-
Solution: Always use fresh samples and ensure that protease inhibitors are included in the lysis buffer.[6]
-
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
-
Solution: Use a highly specific monoclonal antibody. Perform a negative control experiment, such as using a lysate from CDK9 knockout cells, to confirm antibody specificity.[2]
-
Data Presentation: Quantitative Parameters
For reproducible results, it is crucial to standardize quantitative parameters in your Western blot protocol.
| Parameter | Recommendation | Notes |
| Protein Loading | 20-40 µg of total protein per lane | May need to be increased for low-abundance proteins.[3] |
| Primary Antibody Dilution | Titrate for optimal signal-to-noise ratio (e.g., 1:1000) | Refer to the manufacturer's datasheet for starting recommendations.[2] |
| Secondary Antibody Dilution | Typically 1:5000 to 1:10,000 for HRP-conjugated antibodies | Titrate for optimal signal with minimal background.[2] |
| Blocking Time | Minimum 1 hour at room temperature | Can be performed overnight at 4°C.[10] |
| Washing Steps | 3 x 10 minutes with TBST | Thorough washing is critical for reducing background.[3] |
Experimental Protocols
A detailed and consistent protocol is fundamental for obtaining reliable data.
Cell Lysis and Protein Quantification
-
Cell Harvesting: Place culture plates on ice and wash cells twice with ice-cold PBS.[3]
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.[3]
-
Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.[3]
SDS-PAGE and Western Blotting
-
Sample Preparation: Add 4x Laemmli buffer to the lysates, boil at 95-100°C for 5-10 minutes.[3]
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary CDK9 antibody at its optimal dilution overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[3]
-
Loading Control: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against a loading control protein such as β-actin or GAPDH.[3][14][15]
Visualizations
Signaling Pathway: CDK9 Degradation
The degradation of CDK9 is primarily mediated through the ubiquitin-proteasome system. The SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex plays a crucial role in this process. Cyclin T1, a regulatory partner of CDK9, recruits the SCF complex, which then polyubiquitinates CDK9, marking it for degradation by the proteasome.[16][17][18]
Caption: CDK9 Ubiquitin-Proteasome Degradation Pathway.
Experimental Workflow: Western Blot for CDK9 Degradation
A systematic workflow is essential for achieving consistent results in Western blot analysis. This diagram outlines the key steps from cell treatment to data analysis.
Caption: Experimental workflow for CDK9 degradation Western blot.
Troubleshooting Logic: No/Weak CDK9 Signal
This flowchart provides a logical sequence of steps to troubleshoot the absence or weakness of a CDK9 signal in your Western blot.
Caption: Troubleshooting flowchart for weak or absent CDK9 signal.
References
- 1. CDK9 (C12F7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Anti-Cdk9 Antibody [ARC0527] (A81021) | Antibodies.com [antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Anti-Cdk9 antibody [EPR22956-37] - ChIP Grade (ab239364) | Abcam [abcam.com]
- 8. Anti-CDK9 Antibodies | Invitrogen [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. CDK9 (C12F7) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Recommended controls for western blot | Abcam [abcam.com]
- 16. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 17. Interaction between Cyclin T1 and SCFSKP2 Targets CDK9 for Ubiquitination and Degradation by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mechanism of Action: Degradation vs. Inhibition
A Comparative Guide to CDK9 Modulators: KI-CDK9d-32 vs. KB-0742
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target due to its central role in regulating transcriptional elongation of key oncogenes, such as MYC. This guide provides a detailed comparison of two distinct modalities targeting CDK9: this compound, a proteolysis-targeting chimera (PROTAC) degrader, and KB-0742, a selective small molecule inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to delineate the differential mechanisms, preclinical efficacy, and experimental considerations for each compound.
KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of CDK9.[1][2][3] It functions by competitively binding to the ATP pocket of CDK9, thereby preventing the phosphorylation of its substrates, including the C-terminal domain of RNA Polymerase II (RNAPII). This inhibition of CDK9 kinase activity leads to a reduction in the transcription of short-lived oncogenic proteins.[1]
This compound , in contrast, is a CDK9 PROTAC degrader.[4][5][6] It is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase, Cereblon (CRBN).[4] This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome.[4] This leads to the physical elimination of the CDK9 protein from the cell, thereby abrogating both its kinase-dependent and -independent functions. Notably, the CDK9-binding component (warhead) of this compound is derived from a precursor to KB-0742, KI-ARv-03.[7]
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative data for this compound and KB-0742 based on available preclinical studies.
| Parameter | This compound | KB-0742 |
| Mechanism | CDK9 Protein Degrader (PROTAC) | CDK9 Kinase Inhibitor |
| Target | CDK9 Protein | CDK9 Kinase Activity |
| Potency Metric | DC50 | IC50 |
| Potency Value | 0.89 nM (in MOLT-4 cells)[4][5] | 6 nM (for CDK9/cyclin T1)[1] |
| Key Downstream Effect | CDK9 protein degradation, inhibition of MYC pathway[4][5] | Reduction of RNAPII Ser2 phosphorylation, downregulation of AR-driven oncogenic programs[1] |
Preclinical Efficacy and Findings
KB-0742 has demonstrated potent anti-tumor activity in various preclinical models. In prostate cancer models, it has been shown to downregulate androgen receptor (AR)-dependent transcription and inhibit tumor growth.[1][8] Preclinical studies in breast cancer, particularly in MYC-amplified triple-negative breast cancer (TNBC), have also shown its efficacy.[9][10] KB-0742 is orally bioavailable and has shown a manageable safety profile in preclinical toxicology studies, which has led to its investigation in a Phase 1/2 clinical trial for patients with relapsed or refractory solid tumors.[2][3][11][12]
This compound has been shown to be a highly potent and selective degrader of CDK9, leading to a rapid reduction in MYC protein levels.[5] Its mechanism of action, by removing the entire protein, may offer advantages in overcoming resistance mechanisms associated with kinase inhibitors and in addressing non-catalytic functions of CDK9. However, its activity may be limited in cells with high levels of the drug efflux pump ABCB1.[5]
Signaling Pathway and Mechanisms of Action
The following diagrams illustrate the CDK9 signaling pathway and the distinct mechanisms of action of KB-0742 and this compound.
Caption: The CDK9 signaling pathway in transcriptional regulation.
Caption: Mechanisms of action for KB-0742 and this compound.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize CDK9 inhibitors and degraders.
In Vitro Kinase Inhibition Assay (for KB-0742)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CDK9.
-
Reagent Preparation:
-
Prepare a serial dilution of KB-0742 in 100% DMSO.
-
Prepare a 4x solution of recombinant CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a 2x solution of a suitable kinase substrate and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted KB-0742 or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding the CDK9/Cyclin T1 enzyme solution.
-
Add the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a specified time.
-
-
Signal Detection:
-
Stop the reaction and detect the signal using a suitable method, such as a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of KB-0742.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for CDK9 Degradation (for this compound)
This experiment is used to confirm the degradation of the target protein.
-
Cell Treatment:
-
Culture cells (e.g., MOLT-4) to an appropriate confluency.
-
Treat the cells with increasing concentrations of this compound or a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for CDK9. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the protein bands using an appropriate substrate (e.g., chemiluminescent).
-
Quantify the band intensities to determine the extent of CDK9 degradation relative to the loading control.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for characterizing CDK9 modulators.
Conclusion
Both this compound and KB-0742 represent promising strategies for targeting CDK9 in cancer. KB-0742, as a selective inhibitor, has advanced to clinical trials, demonstrating a clear path to potential therapeutic application.[2][3][11][12] this compound, with its degradation mechanism, offers a distinct and potentially more profound disruption of CDK9 function, which may be advantageous in specific contexts or for overcoming resistance. The choice between an inhibitor and a degrader will depend on the specific therapeutic goals, the target cancer's biology, and the emerging clinical data for each modality. This guide provides a foundational comparison to aid researchers in navigating these decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 6. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kronos Bio Reports Positive Results of Preclinical Study of KB-0742, an Investigational CDK9 Inhibitor, Demonstrating Potency, Selectivity and Anti-tumor Activity in Prostate Cancer Model [businesswire.com]
- 9. tempus.com [tempus.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
A Comparative Guide to CDK9 PROTAC Degraders: KI-CDK9d-32 and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a high-value target for therapeutic intervention, particularly in oncology. As a key regulator of transcriptional elongation, aberrant CDK9 activity is implicated in the expression of oncoproteins such as MYC. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to eliminate CDK9 protein, providing a potential therapeutic advantage over traditional small molecule inhibitors. This guide provides an objective comparison of KI-CDK9d-32 with other notable CDK9 PROTAC degraders, supported by available experimental data.
Performance Comparison of CDK9 PROTAC Degraders
The efficacy of a PROTAC degrader is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the key performance metrics for this compound and other prominent CDK9 PROTACs.
| Degrader | DC50 | Dmax (%) | E3 Ligase Recruited | Cell Line(s) Tested | Reference(s) |
| This compound | 0.89 nM | 97.7% | CRBN | MOLT-4 | [1][2][3][4] |
| dCDK9-202 | 3.5 nM | >99% | CRBN | TC-71 | [5][6][7] |
| Compound 29 | 3.94 nM | 96% | Not Specified | MDA-MB-231 | [8] |
| THAL-SNS-032 | 4 nM (EC50) | Complete degradation at 250 nM | CRBN | MOLT4 | [9][10] |
| B03 | 7.62 nM | Not explicitly stated | CRBN | MV4-11 | [11] |
| CP-07 | 43 nM | Not explicitly stated | Not Specified | 22RV1 | [12][13] |
| PROTAC CDK9 degrader-5 | 100 nM (CDK942), 140 nM (CDK955) | Not explicitly stated | Not Specified | MV411 | [14] |
Key Observations:
-
Potency: this compound exhibits exceptional potency with a sub-nanomolar DC50 value, positioning it as one of the most potent CDK9 degraders reported to date.[1][2] dCDK9-202 and Compound 29 also demonstrate high potency in the low nanomolar range.[6][8]
-
Efficacy: Both this compound and dCDK9-202 achieve near-complete degradation of CDK9, with Dmax values approaching or exceeding 96%.[1][6]
-
E3 Ligase Utilization: The majority of the compared CDK9 PROTACs, including this compound, dCDK9-202, and THAL-SNS-032, recruit the Cereblon (CRBN) E3 ligase to induce CDK9 ubiquitination and subsequent proteasomal degradation.[3][6][10] Some newer PROTACs are exploring other E3 ligases like KEAP1.[15]
Selectivity Profiles
A critical attribute of a high-quality PROTAC is its selectivity for the target protein over other structurally related proteins, such as other members of the CDK family.
-
This compound is described as a highly potent and selective CDK9 degrader.[1][16]
-
dCDK9-202 has been shown to be highly selective for the degradation of CDK9 among the CDK protein family.[6]
-
THAL-SNS-032 displays greater than 15-fold selectivity for CDK9 over other CDKs, with EC50 values of 62 nM for CDK2, 171 nM for CDK1, and 398 nM for CDK7.[17]
-
B03 was found to selectively degrade CDK9 without affecting the levels of CDK1, CDK2, CDK6, and CDK7 in MV4-11 cells.[11]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these degraders, the following diagrams illustrate the CDK9 signaling pathway, the general PROTAC mechanism, and a typical experimental workflow.
Caption: The CDK9 signaling pathway in cancer.
Caption: General mechanism of action for a CDK9 PROTAC.
Caption: A typical experimental workflow for evaluating CDK9 PROTACs.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of CDK9 PROTAC degraders.
Western Blotting for CDK9 Degradation
Objective: To determine the extent of CDK9 protein degradation following treatment with a PROTAC degrader.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4, TC-71, MV4-11)
-
Complete cell culture medium
-
CDK9 PROTAC degrader (e.g., this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight (for adherent cells). Treat cells with a serial dilution of the CDK9 PROTAC degrader or DMSO for a specified time (e.g., 4, 6, or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against CDK9 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK9 band intensity to the corresponding loading control. The percentage of remaining CDK9 is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration.[18][19][20][21]
Cell Viability Assay (MTS/MTT Assay)
Objective: To assess the effect of CDK9 degradation on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK9 PROTAC degrader
-
DMSO (vehicle control)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to attach (for adherent cells) or stabilize, treat them with a range of concentrations of the CDK9 PROTAC degrader or DMSO.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plates for an additional 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by viable cells. For MTT assays, a solubilization step is required. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[22][23][24]
Conclusion
The development of potent and selective CDK9 PROTAC degraders represents a promising therapeutic strategy. This compound stands out for its exceptional sub-nanomolar potency and high efficacy in degrading CDK9. The comparative data presented in this guide highlights the rapid progress in this field, with several molecules demonstrating low nanomolar degradation capabilities. The choice of a particular degrader for further investigation will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of targeted protein degradation therapies.
References
- 1. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probe THAL-SNS-032 | Chemical Probes Portal [chemicalprobes.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. preprints.org [preprints.org]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. benchchem.com [benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of CDK9 PROTACs: KI-CDK9d-32 vs. Thal-SNS-032
A Detailed Guide for Researchers in Oncology and Drug Discovery
Introduction
In the landscape of targeted cancer therapy, the degradation of key cellular proteins offers a powerful alternative to traditional inhibition. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comparative analysis of two prominent PROTAC degraders targeting Cyclin-Dependent Kinase 9 (CDK9): KI-CDK9d-32 and Thal-SNS-032.
CDK9 is a critical regulator of transcriptional elongation and a validated therapeutic target in various cancers.[1] Both this compound and Thal-SNS-032 are heterobifunctional molecules that link a CDK9-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[1][2] This guide will delve into a detailed comparison of their performance, supported by available experimental data, to assist researchers in selecting the appropriate tool for their specific needs.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and Thal-SNS-032, focusing on their degradation potency, biochemical inhibition, and cellular activity.
Table 1: Degradation Potency in MOLT-4 Cells
| Compound | DC50 / EC50 (MOLT-4 cells) | Dmax | Treatment Time |
| This compound | 0.89 nM[1] | ~98%[1] | 4 hours[1] |
| Thal-SNS-032 | 4 nM[3] | Not Reported | Not Reported |
Table 2: Cellular Anti-proliferative Activity in MOLT-4 Cells
| Compound | IC50 (MOLT-4 cells) | Treatment Time |
| This compound | Not explicitly reported in MOLT-4, but strong cytotoxic effects observed. | Not Reported |
| Thal-SNS-032 | 50 nM[2][4] | 72 hours[2] |
Table 3: Biochemical Kinase Selectivity of Thal-SNS-032
| Kinase Target | IC50 (nM) |
| CDK9/CycT1 | 4[2] |
| CDK2/CycA | 62[2] |
| CDK1/CycB | 171[2] |
| CDK7/CycH/MNAT1 | 398[2] |
Note: A comprehensive, quantitative kinase selectivity panel for this compound was not available in the searched literature.
Mechanism of Action and Signaling Pathway
Both this compound and Thal-SNS-032 function through the PROTAC mechanism to induce the degradation of CDK9. This targeted degradation has significant downstream effects on the cellular machinery, primarily through the inhibition of transcriptional elongation.
References
A Head-to-Head Comparison of KI-CDK9d-32 and AZD4573: A Guide for Researchers
In the landscape of targeted oncology, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical therapeutic target due to its central role in transcriptional regulation. Two notable agents developed to modulate CDK9 activity are KI-CDK9d-32, a proteolysis-targeting chimera (PROTAC) degrader, and AZD4573, a small molecule inhibitor. This guide provides a detailed comparison of their performance based on available preclinical data, offering insights for researchers, scientists, and drug development professionals.
Disclaimer: The following data is a compilation from various independent studies. No direct head-to-head experimental comparison of this compound and AZD4573 has been published to date. Therefore, variations in experimental conditions should be considered when interpreting the presented data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and AZD4573.
| Parameter | This compound | AZD4573 | Reference |
| Mechanism of Action | CDK9 Protein Degrader (PROTAC) | CDK9 Kinase Inhibitor | [1][2][3][4] |
| Target Engagement | Induces ubiquitination and proteasomal degradation of CDK9 | Binds to the ATP pocket of CDK9, inhibiting its kinase activity | [1][3] |
| Primary E3 Ligase | Cereblon (CRBN) | Not Applicable | [1] |
Table 1: Mechanism of Action
| Parameter | This compound | AZD4573 | Reference |
| Biochemical Potency (IC50) | Not Applicable (Degrader) | <4 nM | [1] |
| Cellular Potency (DC50) | 0.89 nM (MOLT-4 cells, 4h) | Not Applicable (Inhibitor) | [2] |
| Cellular Potency (Caspase Activation EC50) | Data not available | 13.7 nM (MV4-11 cells) | [1] |
| Cellular Potency (Viability GI50) | Data not available | Median: 11 nM (hematologic cancers, 24h) | [4] |
Table 2: Potency and Efficacy
| Parameter | This compound | AZD4573 | Reference |
| Effect on MYC | Rapid reduction of MYC protein and mRNA levels | Downregulation of MYC mRNA and protein | [4][5] |
| Effect on MCL-1 | Downregulation expected due to transcriptional shutdown | Rapid depletion of MCL-1 protein | [3] |
| Apoptosis Induction | Strong cytotoxic effects observed | Rapid induction of apoptosis | [3][5] |
Table 3: Downstream Cellular Effects
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate experimental design and data interpretation.
Protocol 1: CDK9 Degradation Assay for this compound (Western Blot)
This protocol is designed to determine the DC50 of a PROTAC degrader like this compound.
-
Cell Culture and Treatment:
-
Seed MOLT-4 cells at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 4 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 and the loading control.
-
Normalize the CDK9 signal to the loading control.
-
Plot the percentage of remaining CDK9 protein against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.
-
Protocol 2: Caspase-Glo® 3/7 Assay for AZD4573
This protocol measures the induction of apoptosis by assessing the activity of executioner caspases 3 and 7.[3]
-
Cell Culture and Treatment:
-
Seed hematologic cancer cells (e.g., MV4-11) in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of AZD4573.
-
Treat the cells with the compound dilutions or vehicle control for 6 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle control and plot the results against the log concentration of AZD4573 to determine the EC50 for caspase activation.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay for AZD4573
This assay determines cell viability by quantifying ATP, an indicator of metabolically active cells.[3]
-
Cell Culture and Treatment:
-
Seed hematologic cancer cells in an opaque-walled 96-well plate at an appropriate density.
-
Treat the cells with serial dilutions of AZD4573 or vehicle control for 24 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot against the log concentration of AZD4573 to determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualization
Signaling Pathway
Caption: The CDK9 Signaling Pathway and Points of Intervention.
Experimental Workflow
Caption: General Experimental Workflow for Evaluating CDK9-Targeted Agents.
References
Confirming the Mechanism of Action of KI-CDK9d-32: A Comparative Guide with Genetic Knockouts
In the landscape of targeted cancer therapy, confirming the precise mechanism of action of a novel drug is paramount. This guide provides a comparative analysis of KI-CDK9d-32, a potent and selective CDK9 degrader, and outlines the definitive experimental approach using genetic knockouts to validate its on-target activity. This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of targeted protein degradation.
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] It achieves this by linking a CDK9-binding molecule to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate CDK9.[1] The degradation of CDK9 by this compound has been shown to inhibit the MYC pathway and disrupt nucleolar homeostasis, highlighting its potential as an anticancer agent.[1][2][3][4]
The Gold Standard: Genetic Knockouts for Target Validation
While biochemical assays can demonstrate a drug's interaction with its intended target, genetic knockouts provide the most compelling evidence for its mechanism of action within a cellular context. By comparing the phenotypic effects of a drug in wild-type cells versus cells lacking the target protein (knockout), researchers can ascertain whether the drug's effects are truly a result of its on-target activity. If the drug has no effect in the knockout cells, it strongly suggests that its mechanism of action is dependent on the presence of the target protein.
Comparative Analysis of CDK9-Targeting Compounds
This compound represents a novel approach to targeting CDK9 by inducing its degradation. This table compares this compound with other known CDK9 inhibitors, highlighting their different mechanisms of action and potencies.
| Compound | Type | Target(s) | Potency (IC50/DC50) | Key Reported Effects |
| This compound | PROTAC Degrader | CDK9 | DC50: 0.89 nM (in MOLT-4 cells)[1][3] | Promotes ubiquitination and degradation of CDK9; inhibits the MYC pathway.[1][2][3][4] |
| Flavopiridol | Small Molecule Inhibitor | Pan-CDK inhibitor (including CDK9) | IC50: ~3-100 nM for various CDKs | Induces apoptosis in cancer cells by inhibiting transcription of anti-apoptotic proteins.[5][6][7] |
| Atuveciclib (BAY 1143572) | Small Molecule Inhibitor | Selective CDK9 inhibitor | IC50: <10 nM | Suppresses NF-κB signaling pathway.[8] |
| NVP-2 | Small Molecule Inhibitor | Selective CDK9 inhibitor | IC50: 0.02 nM (for CDK9/Cyclin T1)[9] | Potent anti-proliferative activity.[9][10] |
| THAL-SNS-032 | PROTAC Degrader | Selective CDK9 degrader | Induces CDK9 degradation | Reduces levels of elongating RNA Polymerase II.[10] |
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the experimental logic for its validation, the following diagrams are provided.
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for confirming the mechanism of action.
Caption: Logical framework for validating the on-target effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for the key experiments proposed in the workflow.
Western Blotting for CDK9 and Downstream Targets
This protocol is used to confirm the knockout of CDK9 and to assess the effect of this compound on downstream signaling proteins like MYC and phosphorylated RNA Polymerase II.
-
Cell Lysis:
-
Culture wild-type and CDK9 knockout cells to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control (DMSO) for specified time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11][12]
-
Centrifuge lysates to pellet cell debris and collect the supernatant.[11][12]
-
-
Protein Quantification:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against CDK9, MYC, phospho-RNA Pol II (Ser2), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Visualize protein bands using an ECL substrate and a chemiluminescence imager.[11]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13]
-
Cell Seeding:
-
Seed wild-type and CDK9 knockout cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound or vehicle control.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
Reaction Setup:
-
Initiation and Incubation:
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Conclusion
The development of targeted therapies like this compound holds great promise for cancer treatment. However, rigorous validation of their mechanism of action is essential. The use of genetic knockouts, in conjunction with a suite of biochemical and cell-based assays, provides an unambiguous framework for confirming that the therapeutic effects of a drug are indeed a consequence of its intended on-target activity. This guide provides a comprehensive overview of the comparative landscape of CDK9-targeted compounds and the experimental strategies required to definitively validate the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 4. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of early response genes prevents changes in global joint metabolomic profiles in mouse post-traumatic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Cross-Validation of KI-CDK9d-32's Effects in Multiple Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the performance of KI-CDK9d-32, a potent and selective CDK9 degrader, across various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation. The guide details the compound's mechanism of action, presents its effects in comparison to other CDK9-targeting molecules, and provides standardized experimental protocols for validation.
Introduction to this compound
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and plays a pivotal role in the expression of key oncogenes, such as MYC.[1][2][3] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] this compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively target CDK9 for degradation rather than just inhibiting its kinase activity.[4][5] This degradation approach offers a potential advantage over traditional inhibition by eliminating both the enzymatic and scaffolding functions of the target protein.[1]
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system. It is composed of three key parts: a ligand that binds to CDK9, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[4] This tripartite complex formation brings CDK9 into close proximity with the E3 ligase, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome. The degradation of CDK9 disrupts the MYC transcriptional network and inhibits cancer cell proliferation.[1][4]
Caption: Mechanism of this compound-mediated CDK9 degradation.
Cross-Validation in Multiple Cancer Cell Lines
This compound has demonstrated potent and rapid degradation of CDK9 across a panel of cancer cell lines. This leads to significant cytotoxic effects, particularly in cancers addicted to the MYC oncogene.
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | DC50 (4h) | 0.89 nM | [5][6] |
| HeLa | Cervical Cancer | - | Data not specified | [4] |
| PSN-1 | Pancreatic Cancer | - | Data not specified | [4] |
| RH-4 | Rhabdomyosarcoma | - | Data not specified | [4] |
Note: DC50 represents the concentration required to degrade 50% of the target protein.
The degradation of CDK9 by this compound leads to a rapid downregulation of MYC protein and mRNA transcripts.[1] This disruption of the MYC regulatory network is a key driver of the compound's anti-cancer activity.[4] However, it's important to note that the efficacy of this compound can be limited in cells with high expression of the multidrug resistance gene ABCB1.[1][5]
Comparison with Alternative CDK9-Targeting Molecules
The therapeutic targeting of CDK9 is being explored through both small molecule inhibitors and targeted degraders. This compound represents the latter approach, which offers distinct advantages.
Table 2: Comparison of this compound with Other CDK9 Inhibitors and Degraders
| Compound Name | Mechanism | Target(s) | Potency (IC50/DC50) | Key Features |
| This compound | PROTAC Degrader | Selective CDK9 | DC50: 0.89 nM (MOLT-4) [5][6] | Highly potent and selective; rapid degradation kinetics. [5][6] |
| THAL-SNS-032 | PROTAC Degrader | CDK9, CDK2, CDK7 | IC50: 4 nM (CDK9) | Degrades CDK9 selectively over other CDKs it inhibits.[6] |
| MC180295 | Inhibitor | Selective CDK9 | Median IC50: 171 nM (in 46 cell lines) | Shows high potency, particularly in MLL-rearranged AML.[7] |
| AZD-4573 | Inhibitor | Selective CDK9 | - | Induces apoptosis via MCL-1 depletion.[7] |
| Dinaciclib | Inhibitor | Pan-CDK (1, 2, 5, 9) | IC50: 4 nM (CDK9) | Broad-spectrum CDK inhibitor that has entered Phase III trials.[6] |
| Flavopiridol | Inhibitor | Pan-CDK | - | First-generation CDK inhibitor with broad activity.[2][8] |
Experimental Protocols
To facilitate the validation and comparison of this compound's effects, detailed protocols for key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a comparator compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix contents on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins (e.g., CDK9, MYC) in cell lysates.
-
Cell Lysis: Treat cells with this compound for various time points or at different concentrations. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific for CDK9, MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
qRT-PCR is used to measure the relative changes in mRNA levels of target genes like MYC.
-
RNA Extraction: Treat cells with this compound. Isolate total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.
Visualizing Pathways and Workflows
CDK9-MYC Signaling Axis and Point of Intervention
The following diagram illustrates the role of CDK9 in MYC-driven transcription and how this compound intervenes.
Caption: Disruption of the MYC pathway by this compound.
General Experimental Workflow
The diagram below outlines a typical workflow for characterizing a targeted protein degrader like this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a highly potent and selective degrader of CDK9 that effectively disrupts the MYC oncogenic program in various cancer cell lines. Its degradation-based mechanism offers a compelling alternative to traditional kinase inhibition, demonstrating superior or more sustained effects in preclinical models. While resistance mechanisms such as ABCB1 overexpression or potential mutations in CDK9 need to be considered,[5][9] the data presented in this guide support the continued investigation of this compound as a promising therapeutic strategy for MYC-dependent malignancies. The provided protocols offer a standardized framework for researchers to validate and expand upon these findings in their own experimental systems.
References
- 1. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcsciences.com [lcsciences.com]
A Head-to-Head Transcriptional Showdown: Comparing the CDK9 Degrader KI-CDK9d-32 and the Inhibitor VIP152
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptional impact of two distinct modalities targeting Cyclin-Dependent Kinase 9 (CDK9): the PROTAC degrader KI-CDK9d-32 and the selective inhibitor VIP152 (enitociclib). This analysis is supported by experimental data to delineate their mechanisms of action and downstream transcriptional consequences.
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation. Its role in phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors makes it an attractive target in oncology, particularly in cancers driven by transcriptional dysregulation.[1] Two primary strategies have emerged to modulate CDK9 activity: direct enzymatic inhibition and targeted protein degradation. This guide explores the nuances of these two approaches by comparing this compound, a potent and selective CDK9 degrader, with VIP152, a highly selective CDK9 inhibitor.[2][3]
Differentiated Mechanisms of Action: Degradation vs. Inhibition
This compound is a heterobifunctional molecule, a Proteolysis Targeting Chimera (PROTAC), that induces the degradation of CDK9.[2] It achieves this by simultaneously binding to CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the CDK9 protein.[4] In contrast, VIP152 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of CDK9, thereby blocking its kinase activity.[3][5] This fundamental difference in their mechanisms of action—elimination of the entire protein versus blockage of its catalytic function—underpins their distinct transcriptional impacts.
dot
Figure 1. Mechanisms of Action.
Quantitative Comparison of In Vitro Activity
The distinct mechanisms of this compound and VIP152 are reflected in their in vitro activity profiles. While direct head-to-head comparisons in the same study are limited, data from various sources allow for a cross-comparison of their potency.
| Parameter | This compound | VIP152 (enitociclib) | Reference |
| Mechanism | CDK9 Protein Degradation | CDK9 Kinase Inhibition | [2][5] |
| DC50 (MOLT-4 cells) | 0.89 nM (4h) | Not Applicable | [2] |
| Dmax (MOLT-4 cells) | >95% | Not Applicable | [2] |
| IC50 (CDK9/CycT1) | Not explicitly for inhibition | 4.5 nM (low ATP) | [6] |
| Cell Viability IC50 (MOLT-4) | ~15 nM (72h) | Not directly reported in MOLT-4 | [7] |
| Cell Viability IC50 (HG-3) | Not Reported | Induces cell death | [8] |
| Cell Viability IC50 (MEC-1) | Not Reported | Induces cell death | [8] |
Transcriptional Impact: A Deeper Dive
The ultimate consequence of both CDK9 degradation and inhibition is the disruption of transcriptional programs reliant on CDK9 activity. However, the extent and nature of this disruption differ between the two modalities.
A key target of CDK9-mediated transcription is the MYC oncogene. Studies have shown that this compound leads to a rapid and profound downregulation of both MYC protein and mRNA transcripts.[2][9][10] This effect is more pronounced and sustained compared to CDK9 inhibition.[2] One study comparing this compound to the CDK9 inhibitor KB-0742 (a precursor to VIP152) in MOLT-4 cells revealed that the degrader induced a more than 6-fold greater downregulation of MYC mRNA.[11] Furthermore, CDK9 degradation, unlike inhibition, appears to abrogate a compensatory feedback mechanism that can dampen the effect of CDK9 inhibition on MYC expression.[2][5][9][10]
VIP152, as a potent CDK9 inhibitor, also effectively downregulates the transcription of short-lived anti-apoptotic proteins like MCL-1 and disrupts the expression of oncogenes such as MYC.[8][12] Transcriptome analysis following VIP152 treatment in chronic lymphocytic leukemia (CLL) cells revealed significant alterations in gene expression and an inhibition of RNA degradation through the dysregulation of AU-Rich Elements (ARE).[3]
dot
Figure 2. CDK9-Mediated Transcriptional Regulation.
Experimental Methodologies
The following are summaries of the key experimental protocols used to evaluate and compare this compound and VIP152.
RNA-Sequencing (RNA-seq)
-
Objective: To globally assess changes in mRNA expression following treatment with a CDK9 degrader or inhibitor.
-
Cell Culture and Treatment: MOLT-4 cells were treated with either 15 nM this compound or 1.2 µM of the CDK9 inhibitor KB-0742 for 2, 4, and 8 hours.[11]
-
RNA Isolation and Library Preparation: Total RNA was isolated, and synthetic RNA spike-in controls were added to normalize for global changes in transcription.[11] Libraries were prepared for sequencing.
-
Sequencing and Analysis: Sequencing was performed, and differential gene expression analysis was conducted to identify transcripts significantly up- or downregulated by each treatment compared to a DMSO control.[11]
dot
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network | Semantic Scholar [semanticscholar.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Two PROTAC Degraders: KI-CDK9d-32 and BSJ-5-63
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, two molecules, KI-CDK9d-32 and BSJ-5-63, have emerged as potent degraders of cyclin-dependent kinases (CDKs), key regulators of cell cycle and transcription. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their research.
Overview of this compound and BSJ-5-63
This compound is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] By promoting the ubiquitination and subsequent proteasomal degradation of CDK9, this compound effectively disrupts the MYC transcriptional network, a critical pathway in many cancers.[1]
BSJ-5-63 is a multi-targeting PROTAC that induces the degradation of CDK12, CDK7, and CDK9.[3][4][5][6][7] This broader activity profile allows BSJ-5-63 to not only impact transcriptional regulation but also to induce a "BRCAness" phenotype by downregulating BRCA1 and BRCA2 mRNA expression.[3][4] Furthermore, it attenuates androgen receptor (AR) signaling, making it a promising candidate for prostate cancer therapy.[3]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and BSJ-5-63, providing a direct comparison of their potency.
Table 1: Degradation and Anti-proliferative Potency
| Compound | Target(s) | Assay Type | Cell Line | Potency (DC50/IC50) | Reference |
| This compound | CDK9 | Degradation (DC50) | MOLT-4 | 0.89 nM | [1][2] |
| BSJ-5-63 | CDK12, CDK7, CDK9 | Anti-proliferation (IC50) | LNCaP | 38.78 nM | [3] |
| Anti-proliferation (IC50) | C4-2B | 61.38 nM | [3] | ||
| Anti-proliferation (IC50) | 22Rv1 | 23.72 nM | [3] | ||
| Anti-proliferation (IC50) | LAPC4 | 20.27 nM | [3] | ||
| Anti-proliferation (IC50) | VCaP | 18.7 nM | [3] |
Mechanism of Action and Signaling Pathways
This compound and BSJ-5-63, while both acting as PROTAC degraders, influence distinct but overlapping signaling pathways.
This compound's selective degradation of CDK9 primarily impacts the P-TEFb complex, leading to the downregulation of short-lived oncogenic transcripts, most notably MYC.
BSJ-5-63's broader targeting of CDK12, CDK7, and CDK9 results in a multi-pronged anti-cancer effect. The degradation of CDK12 impacts DNA damage repair pathways by reducing BRCA1 and BRCA2 expression, while the degradation of CDK7 and CDK9 disrupts transcriptional regulation, including androgen receptor signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Western Blot for Protein Degradation
This protocol is used to assess the dose- and time-dependent degradation of target proteins (CDK9, CDK12, CDK7) following treatment with PROTACs.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or BSJ-5-63 for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the target proteins (CDK9, CDK12, CDK7) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This protocol is used to measure the changes in mRNA levels of target genes (MYC, BRCA1, BRCA2) following PROTAC treatment.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. Isolate total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Biochemical Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of the compounds against their target kinases.
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant kinase (CDK9, CDK12, or CDK7), a suitable peptide substrate, and varying concentrations of the test compound in a kinase assay buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using commercially available kits such as ADP-Glo™ (Promega) which provides a luminescent readout.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Target Engagement Assays (NanoBRET™ and CETSA®)
These assays confirm that the PROTACs are binding to their intended targets within a cellular context.
NanoBRET™ Target Engagement Assay: This assay measures the binding of the PROTAC to a NanoLuc® luciferase-tagged target protein in live cells. A fluorescent tracer that also binds to the target is displaced by the PROTAC, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the PROTAC, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by Western blot or other methods. An increase in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.
Summary and Conclusion
Both this compound and BSJ-5-63 are potent PROTAC degraders with significant anti-cancer potential. This compound offers high selectivity and nanomolar potency for the degradation of CDK9, making it a valuable tool for studying the consequences of CDK9 loss and for targeting MYC-driven cancers. BSJ-5-63, with its broader activity against CDK12, CDK7, and CDK9, presents a multi-faceted approach to cancer therapy, particularly in prostate cancer, by simultaneously disrupting transcription, DNA repair, and key signaling pathways.
The choice between these two molecules will depend on the specific research question and therapeutic strategy. The provided data and protocols offer a foundation for researchers to further investigate and compare these promising targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BSJ-5-63 - Immunomart [immunomart.com]
- 7. selleckchem.com [selleckchem.com]
Unveiling the Mechanism: A Comparative Guide to Proteasome-Dependent Degradation of CDK9 by KI-CDK9d-32
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PROTAC (Proteolysis Targeting Chimera) molecule, KI-CDK9d-32, and its mechanism of action in mediating the degradation of Cyclin-Dependent Kinase 9 (CDK9). We will delve into the critical role of the proteasome in this process, presenting supporting experimental data and detailed protocols to facilitate the replication and further investigation of these findings. This document will also compare this compound with other molecules designed to either inhibit or degrade CDK9, offering a broader perspective for researchers in the field of targeted protein degradation.
The Proteasome: The Cellular Machinery for Protein Disposal
The ubiquitin-proteasome system is a major pathway for the degradation of intracellular proteins. It involves the tagging of substrate proteins with ubiquitin molecules, which then marks them for recognition and degradation by the 26S proteasome complex. This process is essential for maintaining cellular homeostasis and is implicated in the regulation of numerous cellular processes, including cell cycle progression and signal transduction. The targeted degradation of key proteins, such as CDK9, has emerged as a promising therapeutic strategy in various diseases, including cancer.
This compound: A PROTAC Targeting CDK9 for Degradation
This compound is a heterobifunctional molecule designed to specifically induce the degradation of CDK9. As a PROTAC, it consists of three key components: a ligand that binds to CDK9, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker connecting the two. This tripartite complex brings CDK9 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to CDK9. The polyubiquitinated CDK9 is then recognized and degraded by the proteasome.[1][2] This targeted degradation approach offers a distinct advantage over traditional enzyme inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein.[3]
Confirming the Proteasome's Role in this compound-Mediated Degradation
To experimentally validate that the degradation of CDK9 by this compound is indeed mediated by the proteasome, a common approach is to utilize proteasome inhibitors. These small molecules block the proteolytic activity of the proteasome, and if the degradation of the target protein is proteasome-dependent, its levels should be "rescued" or stabilized in the presence of the inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative data from representative experiments demonstrating the efficacy of a CDK9 degrader and the role of the proteasome in its mechanism of action.
Table 1: Dose-Dependent Degradation of CDK9 by a PROTAC Degrader
| PROTAC Concentration | CDK9 Protein Level (% of Control) |
| 0 µM (Control) | 100% |
| 10 µM | ~44% |
| 20 µM | ~35% |
Data is representative of experiments using a CDK9 PROTAC in HCT116 cells, with CDK9 levels quantified by western blot analysis. The data illustrates a clear dose-dependent reduction in CDK9 levels upon treatment with the degrader.[4]
Table 2: Effect of Proteasome Inhibitor on CDK9 Degrader Efficacy
| Treatment | CDK9 Protein Level (% of Control) |
| DMSO (Vehicle Control) | 100% |
| CDK9 Degrader (e.g., dCDK9-202) | ~10% |
| Proteasome Inhibitor (e.g., MG132) | ~95% |
| CDK9 Degrader + Proteasome Inhibitor | ~90% |
This table presents representative data from experiments where cells are pre-treated with a proteasome inhibitor (MG132) prior to the addition of a CDK9 degrader. The data clearly shows that the proteasome inhibitor effectively blocks the degradation of CDK9 induced by the PROTAC, confirming the proteasome-dependent mechanism.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound mediated CDK9 degradation.
Caption: Experimental workflow to confirm proteasome-dependent degradation.
Detailed Experimental Protocols
To ensure the reproducibility of the findings, detailed protocols for the key experiments are provided below.
Western Blotting Protocol for CDK9 Detection
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, MOLT-4) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Proteasome Activity Assay
This assay can be used to confirm the efficacy of the proteasome inhibitor used in the experiments.
-
Sample Preparation:
-
Prepare cell lysates as described in the western blotting protocol from cells treated with the proteasome inhibitor or vehicle control.
-
-
Assay Procedure:
-
Use a commercially available proteasome activity assay kit (e.g., those utilizing a fluorogenic substrate like Suc-LLVY-AMC).
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Add the fluorogenic proteasome substrate to each well.
-
Incubate the plate at 37°C for the time recommended by the manufacturer.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the inhibitor-treated samples to the vehicle-treated samples. A significant reduction in fluorescence indicates effective proteasome inhibition.
-
Comparison with Alternative Approaches
While this compound represents a potent and specific approach for targeting CDK9, it is important to consider alternative strategies to provide a comprehensive understanding of the therapeutic landscape.
Table 3: Comparison of this compound with Other CDK9-Targeting Molecules
| Molecule Type | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| PROTAC Degrader | This compound , dCDK9-202 | Catalytic degradation of CDK9 via the ubiquitin-proteasome system.[1][2] | High potency and selectivity, sustained target suppression, elimination of both enzymatic and scaffolding functions.[3] | Potential for off-target degradation, complex pharmacokinetics. |
| Selective Inhibitor | NVP-2, Flavopiridol | Competitive binding to the ATP pocket of CDK9, inhibiting its kinase activity. | Well-established mechanism, simpler pharmacokinetics. | Potential for development of resistance, may not address scaffolding functions of the target protein. |
| Dual Inhibitors | SNS-032 | Inhibition of multiple CDKs, including CDK9. | Broader anti-cancer activity in certain contexts. | Increased potential for off-target toxicity. |
Conclusion
References
KI-CDK9d-32: A Novel Degrader Overcoming Resistance to Conventional CDK9 Inhibitors
For Immediate Release
Shanghai, China – December 12, 2025 – In the landscape of targeted cancer therapy, the emergence of resistance to cyclin-dependent kinase 9 (CDK9) inhibitors has posed a significant clinical challenge. A novel proteolysis-targeting chimera (PROTAC) degrader, KI-CDK9d-32, demonstrates considerable promise in overcoming these resistance mechanisms, offering a potential new therapeutic avenue for researchers and drug development professionals. This guide provides a comparative analysis of this compound's efficacy in cell lines resistant to conventional CDK9 inhibitors, supported by experimental data and detailed methodologies.
Overcoming Resistance: The this compound Advantage
This compound is a potent and selective CDK9 degrader that operates via a distinct mechanism of action compared to traditional small molecule inhibitors. As a PROTAC, it induces the ubiquitination and subsequent proteasomal degradation of the CDK9 protein, rather than merely blocking its kinase activity[1][2][3]. This approach has shown efficacy in cell lines that have developed resistance to other CDK9 inhibitors through various mechanisms.
A key mechanism of acquired resistance to ATP-competitive CDK9 inhibitors, such as BAY1251152 and AZD4573, is the L156F mutation in the kinase domain of CDK9[4][5][6]. This mutation sterically hinders the binding of these inhibitors[4][6]. While direct comparative data for this compound in L156F mutant cell lines is emerging, the degradation mechanism of PROTACs may be less susceptible to single point mutations in the kinase binding pocket that affect inhibitor affinity.
Furthermore, resistance to the CDK9 inhibitor Flavopiridol has been observed in the ovarian carcinoma cell line OV202hp due to reduced intracellular drug accumulation. This compound's catalytic mode of action, where one molecule can induce the degradation of multiple CDK9 proteins, may allow it to be effective at lower intracellular concentrations, potentially bypassing resistance mechanisms based on decreased drug uptake.
In the context of hematological malignancies, resistance to the BCL-2 inhibitor venetoclax (B612062) can be mediated by the anti-apoptotic protein MCL-1, whose expression is dependent on CDK9 activity. The CDK9 inhibitor AZD4573 has been shown to overcome venetoclax resistance in acute myeloid leukemia (AML) cell lines[7][8][9][10][11]. As a potent CDK9 degrader, this compound is poised to offer a similar or even more sustained suppression of MCL-1 levels, thereby re-sensitizing resistant cells to venetoclax.
However, it is important to note that resistance to this compound itself can arise. Studies have identified the overexpression of the multidrug resistance protein 1 (MDR1 or ABCB1) as a potential mechanism of resistance to this PROTAC degrader.
Comparative Efficacy Data
To provide a clear comparison, the following tables summarize the efficacy of different CDK9 inhibitors in sensitive and resistant cell lines.
| Table 1: Efficacy of CDK9 Inhibitors in Sensitive and Resistant Cell Lines | ||||
| Compound | Cell Line | Resistance Mechanism | IC50 / GI50 | Reference |
| This compound | MOLT-4 (Acute Lymphoblastic Leukemia) | N/A (Sensitive) | DC50: 0.89 nM | [1] |
| Flavopiridol | OV202 (Ovarian Carcinoma) | N/A (Sensitive) | - | |
| OV202hp (Ovarian Carcinoma) | Reduced drug accumulation | 5-fold increase in IC90 vs. parental | ||
| BAY1251152 | MOLM13 (AML) | N/A (Sensitive) | GI50: 93.76 nM | [4] |
| MOLM13-BR (AML) | CDK9 L156F mutation | GI50: 1050 nM | [4] | |
| AZD4573 | Venetoclax-resistant AML lines | MCL-1 upregulation | Synergistic cell death with venetoclax | [7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated.
Caption: CDK9 signaling pathway and points of intervention.
Caption: Experimental workflow for evaluating drug efficacy.
Detailed Experimental Protocols
Generation of CDK9 Inhibitor-Resistant Cell Lines
A common method for generating resistant cell lines involves continuous culture with gradually increasing concentrations of the inhibitor[4]. For example, to generate the BAY1251152-resistant MOLM13-BR cell line, parental MOLM13 cells were cultured in media containing BAY1251152, with the concentration incrementally increased over several weeks until the cells could be stably maintained in a high concentration of the drug[4]. Resistant clones can then be isolated by single-cell cloning[4].
Cell Viability Assay
Cell viability can be assessed using various methods, such as the MTT or CellTiter-Glo assays.
-
MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), MTT reagent is added to each well. The formazan (B1609692) product is then solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent is added directly to the cells in culture, and the resulting luminescent signal is proportional to the number of viable cells.
Western Blot Analysis
Western blotting is used to determine the protein levels of CDK9 and its downstream targets, such as MYC and MCL-1.
-
Cell Lysis: Cells are treated with the inhibitor for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK9, MYC, MCL-1, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment[12][13][14][15][16].
-
Cell Seeding: A known number of single cells are seeded into culture plates.
-
Drug Treatment: Cells are treated with the inhibitor for a defined period.
-
Colony Formation: The drug is removed, and the cells are allowed to grow for 1-3 weeks until visible colonies form.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells[12]. The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls[12].
Whole-Cell Drug Accumulation Assay
This assay measures the intracellular concentration of a drug[17][18].
-
Drug Incubation: Cells are incubated with a known concentration of the drug for a specific time.
-
Cell Lysis and Extraction: After incubation, cells are washed to remove extracellular drug, and then lysed. The drug is extracted from the cell lysate.
-
Quantification: The concentration of the drug in the cell extract is quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of promoters regulated by CDK9-downstream targets like MYC.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing the promoter of the target gene (e.g., MYC) upstream of the luciferase gene.
-
Drug Treatment: Transfected cells are treated with the CDK9 inhibitor.
-
Luciferase Activity Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the promoter's transcriptional activity.
Conclusion
This compound represents a significant advancement in the pursuit of overcoming resistance to CDK9 inhibitors. Its unique degradation mechanism offers a potential solution to resistance driven by kinase domain mutations and may be effective in cases of reduced drug accumulation. Further head-to-head preclinical studies in well-characterized resistant models are warranted to fully elucidate its comparative efficacy and guide its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcsciences.com [lcsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of CDK9 enhances AML cell death induced by combined venetoclax and azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing venetoclax efficacy in leukemia through association with HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Accumulation | Assay Development | Bioanalytical Chemistry [domainex.co.uk]
Safety Operating Guide
Essential Safety and Disposal Procedures for KI-CDK9d-32
For researchers, scientists, and drug development professionals utilizing the potent and selective CDK9 degrader, KI-CDK9d-32, adherence to rigorous safety and disposal protocols is paramount to ensure a secure laboratory environment and to prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, with step-by-step guidance for the responsible handling of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₉H₄₅N₉O₄ | --INVALID-LINK-- |
| Molecular Weight | 703.85 g/mol | --INVALID-LINK-- |
| DC₅₀ (MOLT-4 cells, 4h) | 0.89 nM | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Dₘₐₓ (MOLT-4 cells, 4h) | 97.7% | --INVALID-LINK--[2] |
| Storage (Solid Powder) | -20°C (12 Months); 4°C (6 Months) | --INVALID-LINK-- |
| Storage (In Solvent) | -80°C (6 Months); -20°C (1 Month) | --INVALID-LINK--[1] |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
Proper Disposal Procedures for this compound
The disposal of this compound, a potent Proteolysis Targeting Chimera (PROTAC), must be handled with care, treating it as hazardous chemical waste. Adherence to institutional and regulatory guidelines is crucial.
Step-by-Step Disposal Guide:
-
Consult Institutional EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department to understand the specific protocols and requirements for hazardous chemical waste disposal.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in solid or solution form.
-
Waste Segregation:
-
Solid Waste: Collect any unused or waste this compound powder in a dedicated, clearly labeled, and sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.[4][5]
-
Contaminated Materials: Dispose of all materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, as solid hazardous waste. These should be placed in double, robust plastic bags, individually sealed, and labeled.[6]
-
-
Waste Container Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation. Use your institution's official hazardous waste labels.[7][8]
-
Storage of Waste:
-
Scheduling Waste Pickup: Once a waste container is full or has been in storage for the maximum allowed time (as per institutional policy, often around 12 months), contact your EHS department to schedule a waste pickup.[9]
-
Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all cleanup materials in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol) and then wash the area thoroughly.
-
Important Note: Never dispose of this compound or its solutions down the drain or in the regular trash.[3][7] Evaporation is not an acceptable method of disposal.[7]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocols Overview
This compound has been utilized in various experimental settings to investigate its biological activity. While detailed, step-by-step protocols are specific to each laboratory's procedures, the following provides an overview of common experimental applications.
Protein Degradation and Western Blotting
-
Objective: To confirm the degradation of CDK9 protein following treatment with this compound.
-
Methodology:
-
Cells (e.g., MOLT-4) are treated with varying concentrations of this compound or a vehicle control (like DMSO) for specific time periods (e.g., 1, 2, 4, 6, 12 hours).[11]
-
Cells are lysed to extract total protein.
-
Protein concentration is quantified using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for CDK9 and a loading control (e.g., β-actin or GAPDH).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence.
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To measure the effect of this compound on the mRNA levels of target genes, such as MYC.
-
Methodology:
-
Cells are treated with this compound as described above.
-
Total RNA is extracted from the cells using a commercial kit.
-
RNA quality and quantity are assessed.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) is performed using primers specific for the target gene (MYC) and a reference gene (e.g., POLR2A, 18S rRNA).[11]
-
Relative gene expression is calculated using the ΔΔCt method.
-
Signaling Pathway Diagram
Caption: Signaling pathway of this compound leading to anticancer activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. biorxiv.org [biorxiv.org]
Essential Safety and Logistical Information for Handling KI-CDK9d-32
For researchers, scientists, and drug development professionals, the potent and selective CDK9 degrader, KI-CDK9d-32, offers significant potential in anticancer research by promoting the ubiquitination and degradation of CDK9, thereby inhibiting the MYC pathway.[1][2] Due to its potent biological activity, stringent adherence to safety protocols and handling procedures is paramount to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to treat this compound as a potent, biologically active agent.[3] General safety precautions for handling highly potent substances should be strictly followed.[4]
Recommended Personal Protective Equipment (PPE):
-
Lab Coat: A clean, buttoned lab coat should be worn at all times.
-
Gloves: Chemical-resistant gloves are mandatory. It is advisable to double-glove.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Respiratory Protection: For handling the powder form, a respirator may be necessary and should be used within a chemical fume hood.[3]
Handling Procedures:
-
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Prevent the formation of dust and aerosols.
-
After handling, thoroughly wash hands and any exposed skin.
Storage and Disposal
Storage:
Proper storage is critical to maintain the stability and efficacy of this compound.
| Storage Condition | Duration | Notes |
| Lyophilized Powder at -20°C | 24 months | Keep tightly sealed and desiccated.[5] |
| Stock Solution in DMSO at -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
| Stock Solution in DMSO at -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[5]
Disposal:
Dispose of waste, including unused compound and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.[3]
Signaling Pathway and Mechanism of Action
This compound is a Proteolysis-Targeting Chimera (PROTAC) that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade Cyclin-Dependent Kinase 9 (CDK9).
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, promoting transcriptional elongation.[6][7][8] By degrading CDK9, this compound effectively halts this process, leading to the downregulation of short-lived oncoproteins like MYC.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not provided here, a general workflow for assessing its efficacy via Western blot analysis is outlined below. This is a standard method to quantify the degradation of a target protein.
Experimental Workflow: Western Blot for CDK9 Degradation
Detailed Methodologies
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[9]
2. Sample Preparation:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[9][10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.[9]
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[9]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and add Laemmli sample buffer.
-
Denature the samples by heating.
-
Load equal amounts of protein for each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific for CDK9.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A loading control protein (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.[9]
5. Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the extent of CDK9 degradation relative to the loading control.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 5. This compound|3054009-82-1|COA [dcchemicals.com]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9: A Key regulator of RNA Polymerase II Transcription - BioXone [bioxone.in]
- 9. benchchem.com [benchchem.com]
- 10. 2bscientific.com [2bscientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
